molecular formula C3H7NO2 B3165146 (S)-2-Hydroxypropanamide CAS No. 89673-71-2

(S)-2-Hydroxypropanamide

Cat. No.: B3165146
CAS No.: 89673-71-2
M. Wt: 89.09 g/mol
InChI Key: SXQFCVDSOLSHOQ-REOHCLBHSA-N
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Description

(S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide or L-(-)-Lactamide, is a chiral biochemical with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol . This compound is characterized by a hydroxy group and an amide group on the alpha carbon, resulting in properties such as a topological polar surface area (TPSA) of 63.32 Ų . It is supplied with a purity of ≥95% and should be stored at 4°C in an inert atmosphere and protected from light to ensure stability . As a fundamental building block in organic synthesis and medicinal chemistry, this compound serves as a key precursor for the synthesis of more complex chiral molecules. Its structure, featuring both a hydrogen bond donor and acceptor, makes it a valuable intermediate in research focused on peptidomimetics and pharmaceutical development . The compound is strictly for research and further manufacturing use, and is not intended for diagnostic or direct human use . Researchers should note the following safety information: The compound has the GHS07 pictogram and a signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFCVDSOLSHOQ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: Core Properties and Applications for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chiral Workhorse

(S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its simple yet stereochemically defined structure, featuring a hydroxyl group and an amide functional group on a three-carbon backbone, makes it a versatile and valuable chiral building block. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and critical role in the construction of complex, stereochemically defined molecules.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂--INVALID-LINK--[1]
Molecular Weight 89.09 g/mol --INVALID-LINK--[2]
CAS Number 89673-71-2--INVALID-LINK--[2]
Appearance White crystalline solid--INVALID-LINK--[3]
Melting Point 53-55 °C (lit.) or 73-76 °C (lit.)--INVALID-LINK--[4], --INVALID-LINK--[5]
Optical Activity [α]20/D −20.5°, c = 10 in H₂O--INVALID-LINK--[2]
Solubility Soluble in water and alcohol--INVALID-LINK--[6]

Note on Melting Point Discrepancy: The reported melting point for this compound varies across different suppliers and literature. This could be attributed to differences in purity or crystalline form. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-Hydroxypropanamide (racemic mixture), the National Institute of Standards and Technology (NIST) provides a reference gas-phase spectrum.[7] Key characteristic absorption bands for this compound are expected around the following regions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ for the primary amide.

  • C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound.

¹H NMR Spectrum (Predicted):

  • -CH(OH)- (methine proton): A quartet, due to coupling with the adjacent methyl protons, is expected. Its chemical shift would be influenced by the adjacent hydroxyl and carbonyl groups.

  • -CH₃ (methyl protons): A doublet, due to coupling with the methine proton.

  • -NH₂ (amide protons): Two broad singlets, which may exchange with D₂O.

  • -OH (hydroxyl proton): A broad singlet, which will also exchange with D₂O.

¹³C NMR Spectrum (Predicted):

Based on the structure of propanamide, three distinct signals are expected for this compound.[8]

  • C=O (carbonyl carbon): The most downfield signal, typically in the range of 170-180 ppm.

  • -CH(OH)- (methine carbon): This carbon, attached to the electronegative oxygen atom, will appear at a downfield chemical shift.

  • -CH₃ (methyl carbon): The most upfield signal.

Synthesis of this compound: A Practical Approach

The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. A common and efficient method involves the ammonolysis of a chiral ester precursor, such as ethyl (S)-lactate.

Diagram of Synthesis Workflow

G cluster_0 Synthesis of this compound Ethyl (S)-Lactate Ethyl (S)-Lactate Reaction Reaction Ethyl (S)-Lactate->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound Ethanol Ethanol Reaction->Ethanol

Caption: Synthesis of this compound from Ethyl (S)-Lactate.

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This protocol is based on the general principles of amide synthesis from esters.

Materials:

  • Ethyl (S)-lactate

  • Anhydrous ammonia (gas or solution in a suitable solvent like methanol)

  • A pressure-rated reaction vessel

  • Solvent (e.g., methanol, if using gaseous ammonia)

  • Apparatus for purification (e.g., rotary evaporator, crystallization dishes)

Procedure:

  • Reaction Setup: In a pressure-rated vessel, dissolve ethyl (S)-lactate in a minimal amount of a suitable solvent, such as methanol. Cool the solution in an ice bath.

  • Ammonia Addition: Carefully bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent. The reaction is exothermic, so slow addition and cooling are crucial to control the temperature.

  • Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester.

  • Work-up: Once the reaction is complete, carefully vent any excess ammonia in a well-ventilated fume hood.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Causality in Experimental Choices:

  • Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature, to drive the reaction to completion.

  • Cooling during Ammonia Addition: The ammonolysis of esters is an exothermic process. Cooling prevents overheating, which could lead to side reactions and a decrease in yield.

  • Anhydrous Conditions: While not as critical as in other reactions, minimizing water content can help prevent hydrolysis of the ester and the amide product.

Reactivity and Stability: Considerations for Handling and Application

This compound possesses two primary reactive sites: the hydroxyl group and the amide group.

  • Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation. These reactions can be used to further functionalize the molecule.

  • Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures. It can also be reduced to the corresponding amine.

Stability and Storage:

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Applications in Drug Development: A Chiral Building Block of Choice

The true value of this compound lies in its application as a chiral synthon in the development of pharmaceuticals. The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[9]

Diagram of the Role in Chiral Synthesis

G cluster_0 Chiral Drug Synthesis Pathway A This compound (Chiral Pool) B Chemical Modification (e.g., Protection, Activation) A->B C Coupling with other Synthons B->C D Complex Chiral Intermediate C->D E Further Synthetic Steps D->E F Final Chiral Drug (API) E->F

Caption: Role of this compound in chiral drug synthesis.

This compound serves as a source of a specific stereocenter that can be incorporated into larger, more complex drug molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile starting material. For instance, it is a useful research reagent in the preparation of the antimicrobial natural product lipoxazolidinone A.[4] The development of enantioselective syntheses of α-hydroxy amides is an active area of research, highlighting the importance of this structural motif in medicinal chemistry.[10][11]

Safety and Toxicology

Conclusion

This compound is a fundamental chiral building block with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers and scientists to confidently incorporate this important molecule into their synthetic strategies.

References

L-(-)-Lactamide chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of L-(-)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Lactamide, the levorotatory stereoisomer of 2-hydroxypropanamide, is a molecule of significant interest in the fields of pharmaceutical science, organic synthesis, and materials science.[1][2][3] As the amide derivative of L-lactic acid, its structure is defined by a critical chiral center that dictates its biological activity and utility as a building block for enantiomerically pure compounds.[2][4] This technical guide provides a comprehensive analysis of the chemical structure and bonding of L-(-)-Lactamide. It delves into its stereochemistry, the nature of its covalent and intermolecular bonds from both valence bond and molecular orbital perspectives, and the spectroscopic techniques used for its characterization. This document serves as a foundational resource for professionals leveraging the unique properties of this versatile molecule.

Molecular Architecture and Stereochemical Identity

The foundation of L-(-)-Lactamide's utility lies in its precise three-dimensional architecture. A thorough understanding of its structure is paramount for predicting its interactions in biological systems and its behavior in chemical reactions.

Chemical Identity

L-(-)-Lactamide is a simple yet functionally rich organic molecule. Its core identity is summarized by the following properties:

PropertyValueSource(s)
IUPAC Name (2S)-2-Hydroxypropanamide[4][5]
Molecular Formula C₃H₇NO₂[5][6]
Molecular Weight 89.09 g/mol [4][7]
CAS Number 89673-71-2 (S-isomer)[5]
Appearance White crystalline solid[5][7]
Melting Point 73-76 °C[5][8]
The Criticality of Chirality

The defining structural feature of L-(-)-Lactamide is its chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[9][10]

  • Stereogenic Center: The source of chirality in L-(-)-Lactamide is the central carbon atom (C2), which is a stereogenic center. This carbon is bonded to four distinct groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, a hydrogen (-H) atom, and a carboxamide (-CONH₂) group.[11]

  • Enantiomers: This arrangement means L-(-)-Lactamide exists as one of a pair of enantiomers (mirror-image stereoisomers). Its counterpart is D-(+)-Lactamide.[2] In biological systems, which are themselves chiral, these two enantiomers can have vastly different activities and metabolic fates. The ability to use L-(-)-Lactamide as an enantiomerically pure starting material is crucial in drug development to minimize off-target effects and improve therapeutic efficacy.[2]

  • Nomenclature: The "L" designation refers to the configuration of the stereocenter relative to L-glyceraldehyde. The "(-)" symbol, or levorotatory, indicates that a solution of this compound rotates plane-polarized light to the left.

Caption: 3D representation of L-(-)-Lactamide highlighting the C2 chiral center.

A Deep Dive into Chemical Bonding

The physical properties and chemical reactivity of L-(-)-Lactamide are direct consequences of its internal bonding framework. We can analyze this from two complementary perspectives: Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory: A Localized Perspective

Valence Bond Theory provides an intuitive model of bonding by describing the hybridization of atomic orbitals to form localized sigma (σ) and pi (π) bonds.

  • Hybridization:

    • C1 (Carbonyl Carbon): This carbon is sp² hybridized. It forms three σ bonds (to C2, O1, and N1) arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p orbital participates in a π bond with the carbonyl oxygen.

    • C2 (Chiral Carbon): This carbon is sp³ hybridized, forming four σ bonds (to C1, C3, O2, and H) in a tetrahedral arrangement.

    • N1 (Amide Nitrogen): While it might be expected to be sp³, the nitrogen in an amide is effectively sp² hybridized. This is due to the participation of its lone pair in resonance with the adjacent carbonyl group, leading to a planar geometry around the nitrogen.

  • Sigma (σ) and Pi (π) Framework: The molecule is built upon a robust framework of σ bonds. The key feature is the π bond between C1 and O1, which is part of a larger, delocalized system.

Molecular Orbital Theory: A Delocalized Perspective

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule.[12] This approach is essential for accurately describing phenomena like resonance, which are critical to the amide group's properties.

The most important feature is the delocalized three-center, four-electron π system of the amide group (O=C-N). The p orbitals on the oxygen, carbon, and nitrogen atoms combine to form three molecular orbitals: a bonding (π), a non-bonding (n), and an anti-bonding (π*) orbital.[13][14]

  • Consequences of Delocalization:

    • Planarity: This π-system forces the O, C, N, and the atoms attached to them into a single plane.

    • Restricted Rotation: The delocalization imparts partial double-bond character to the C-N bond, significantly restricting rotation around it. This conformational rigidity is a key feature in the structure of peptides and other biologically active molecules.

    • Reactivity: The electron density distribution across the amide group, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, dictates its reactivity and hydrogen bonding capabilities.

Amide_Resonance cluster_A p-Orbital Overlap cluster_B Delocalized π System A_O O A_C C A_N N p_O p p_C p pi_cloud π-cloud p_C->pi_cloud LCAO p_N p B_O O B_C C B_O->B_C B_N N B_C->B_N

Caption: Formation of the delocalized π molecular orbital in the amide group.

Intermolecular Forces: The Key to Physical Properties

The presence of the hydroxyl (-OH) and amide (-NH₂) groups makes L-(-)-Lactamide an excellent participant in hydrogen bonding. Both groups can act as hydrogen bond donors, and the oxygen atoms (hydroxyl and carbonyl) can act as acceptors. This strong network of intermolecular hydrogen bonds is responsible for:

  • High Melting Point: Significant energy is required to overcome these interactions in the solid state.

  • Water Solubility: The ability to form hydrogen bonds with water molecules allows it to dissolve readily.[7]

Structural Elucidation: Spectroscopic & Crystallographic Methods

Determining and confirming the structure of L-(-)-Lactamide relies on a suite of advanced analytical techniques.

Spectroscopic Signature

Spectroscopy provides a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

TechniqueKey Observables for L-(-)-Lactamide
¹H NMR - -CH₃ (Methyl): Doublet, ~1.3-1.5 ppm. - -CH (Methine): Quartet, ~4.0-4.3 ppm. - -OH (Hydroxyl): Broad singlet, variable chemical shift. - -NH₂ (Amide): Two broad singlets, ~7.0-7.5 ppm.
¹³C NMR - -CH₃ (Methyl): ~20-25 ppm. - -CHOH (Methine): ~65-70 ppm. - -C=O (Carbonyl): ~175-180 ppm.
IR Spectroscopy - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks, ~3200-3400 cm⁻¹. - C=O Stretch (Amide I): Strong, sharp peak, ~1650-1680 cm⁻¹.

(Note: Exact chemical shifts and frequencies can vary based on solvent and concentration.)

X-ray Crystallography: The Definitive Structure

While spectroscopy confirms connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for determining precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.[16][17] The process involves crystallizing the compound and analyzing how the crystal lattice diffracts a beam of X-rays.[16]

XRay_Workflow cluster_exp Experimental Phase cluster_an Analysis Phase A Purified L-Lactamide B Crystallization (Slow Evaporation) A->B C Mount Crystal B->C D X-ray Diffraction (Data Collection) C->D E Solve Phase Problem (Direct Methods) D->E Diffraction Pattern F Build Electron Density Map E->F G Refine Atomic Positions F->G H Final 3D Structure (Bond Lengths, Angles) G->H

Caption: Generalized workflow for structure determination by X-ray crystallography.

Experimental Protocol: Synthesis of Lactamide

Trustworthy protocols are the bedrock of scientific integrity. The following method for the synthesis of lactamide from ethyl lactate is a well-established procedure adapted from Organic Syntheses, a highly reputable source.[18]

Objective: To synthesize lactamide via the ammonolysis of ethyl lactate.

Materials:

  • Ethyl lactate (1.06 moles)

  • Liquid ammonia (~125 mL)

  • Dry ice-acetone bath

  • Steel pressure apparatus (bomb)

  • Absolute ether

Procedure:

  • Cooling: Place 125 g (1.06 moles) of ethyl lactate into a suitable container (e.g., a Pyrex liner for the pressure apparatus). Cool the container thoroughly in a dry ice-acetone bath to below -33 °C (the boiling point of ammonia).

  • Ammonia Addition: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate. Causality: Cooling prevents the violent boiling of ammonia and spattering of the ester upon addition.

  • Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours. Causality: The pressure build-up from the ammonia at room temperature increases the concentration and facilitates the nucleophilic acyl substitution reaction.

  • Venting: After 24 hours, slowly vent the excess ammonia gas from the apparatus in a well-ventilated fume hood.

  • Isolation: Transfer the resulting reaction product (a mixture of lactamide, unreacted ester, and ethanol) to a beaker. Add 200 mL of absolute ether and stir thoroughly. Causality: Lactamide is insoluble in ether, while the ethanol byproduct and unreacted ethyl lactate are soluble. This allows for separation by filtration.

  • Purification: Filter the solid residue using a Büchner funnel. Wash the filter cake with additional portions of absolute ether to remove any remaining soluble impurities.

  • Drying: Air-dry the collected white crystalline product. The expected yield is approximately 65-70 g (70-74%) of lactamide with a melting point of 74-75 °C.[18]

Conclusion

L-(-)-Lactamide is a molecule whose significance far exceeds its simple formula. Its structure is a case study in fundamental organic chemistry principles: the profound impact of a single stereocenter, the delocalized bonding and planarity of the amide group, and the powerful influence of hydrogen bonding on physical properties. For drug development professionals, its chirality is the key to stereospecific interactions with biological targets. For materials scientists, its capacity for hydrogen bonding and its role as a building block for biodegradable polymers are of primary interest.[1] A thorough grasp of the chemical structure and bonding detailed in this guide is the essential first step toward unlocking the full potential of this valuable compound.

References

A Comprehensive Spectroscopic Guide to (S)-2-Hydroxypropanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Hydroxypropanamide, a chiral amide derivative of lactic acid, is a molecule of significant interest in various fields, including medicinal chemistry and material science. Its structural simplicity, featuring a primary amide, a secondary alcohol, and a chiral center, makes it an ideal model for studying intermolecular interactions and a versatile building block in organic synthesis. Accurate structural elucidation and characterization are paramount for its effective utilization. This guide presents a comprehensive analysis of the spectroscopic data of this compound, providing researchers and drug development professionals with the necessary information for its identification, purity assessment, and quality control. The spectroscopic techniques covered herein—¹H NMR, ¹³C NMR, IR, and MS—are fundamental tools in modern chemical analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet (q)1HCH
~1.3Doublet (d)3HCH₃
VariableBroad Singlet1HOH
VariableBroad Singlet2HNH₂

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The methine proton (CH) adjacent to the hydroxyl and carbonyl groups appears as a quartet at approximately 4.1 ppm. This splitting pattern arises from the coupling with the three equivalent protons of the neighboring methyl group. Conversely, the methyl protons (CH₃) resonate as a doublet at around 1.3 ppm due to coupling with the single methine proton. The protons of the hydroxyl (OH) and amide (NH₂) groups are typically observed as broad singlets at variable chemical shifts. Their broadness and variable position are due to chemical exchange with the solvent and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH₂). DMSO-d₆ is often a good choice as it can slow down the exchange of these protons, leading to sharper signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence for a one-dimensional proton spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

    • The acquisition time and relaxation delay should be optimized to ensure proper signal integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Spin-Spin Coupling:

The following diagram illustrates the spin-spin coupling interaction between the methine (CH) and methyl (CH₃) protons in this compound.

G CH CH (Quartet) CH3 CH3 (Doublet) CH->CH3 J-coupling

Caption: Spin-spin coupling in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~177C=O
~68CH-OH
~21CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded and appears at the lowest field, around 177 ppm. The carbon atom bonded to the hydroxyl group (CH-OH) resonates at approximately 68 ppm. The methyl carbon (CH₃) is the most shielded and appears at the highest field, around 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Tune the NMR probe to the ¹³C frequency.

  • Data Acquisition:

    • A wider spectral width is needed (typically 0-220 ppm).

    • Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

    • A larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its amide and hydroxyl groups.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
~1650StrongC=O stretching (Amide I)
~1620MediumN-H bending (Amide II)
~1100StrongC-O stretching

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This band is a composite of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amide group. The broadness is a result of intermolecular hydrogen bonding. The characteristic amide I band, due to the C=O stretching vibration, appears as a strong absorption at approximately 1650 cm⁻¹. The amide II band, which arises from the N-H bending vibration, is observed around 1620 cm⁻¹. A strong absorption band at approximately 1100 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Press the sample against the crystal using the pressure clamp to ensure good contact.

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key Functional Group Vibrations:

The following diagram illustrates the key vibrational modes of this compound observed in the IR spectrum.

G cluster_0 Stretching Vibrations cluster_1 Bending Vibrations O-H / N-H O-H / N-H Stretch (3400-3200 cm⁻¹) C=O C=O Stretch (~1650 cm⁻¹) C-O C-O Stretch (~1100 cm⁻¹) N-H N-H Bend (~1620 cm⁻¹)

Caption: Key IR vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for 2-Hydroxypropanamide.[2]

Table 4: Mass Spectrometry Data for 2-Hydroxypropanamide

m/zRelative Intensity (%)Assignment
89~20[M]⁺ (Molecular Ion)
73~10[M - NH₂]⁺
45~100[CH₃CHOH]⁺
44~80[CONH₂]⁺

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-Hydroxypropanamide shows a molecular ion peak [M]⁺ at an m/z of 89, which corresponds to the molecular weight of the compound (89.09 g/mol ). The fragmentation pattern is consistent with the structure. A prominent peak is observed at m/z 45, which can be attributed to the loss of the amide group, resulting in the [CH₃CHOH]⁺ fragment. This is often the base peak, indicating its high stability. Another significant fragment is observed at m/z 44, corresponding to the [CONH₂]⁺ fragment. The peak at m/z 73 is due to the loss of an amino radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of the Fragmentation Pathway:

The following diagram illustrates a plausible fragmentation pathway for 2-Hydroxypropanamide in an EI-MS experiment.

G M [C₃H₇NO₂]⁺ m/z = 89 F1 [C₂H₅O]⁺ m/z = 45 M->F1 - CONH₂ F2 [CH₂NO]⁺ m/z = 44 M->F2 - CH₃CHOH F3 [C₃H₅O₂]⁺ m/z = 73 M->F3 - NH₂

Caption: Plausible EI-MS fragmentation of 2-Hydroxypropanamide.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS. The presented data, along with their interpretation and standardized experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and chemical sciences. A thorough understanding of these spectroscopic techniques is essential for the unambiguous identification, characterization, and quality assessment of this important chiral molecule.

References

A Technical Guide to the Theoretical Conformational Analysis of L-(-)-Lactamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-(-)-lactamide, the amide derivative of lactic acid, is a molecule of significant interest in biochemical and pharmaceutical research due to its chiral nature and the presence of functional groups capable of engaging in complex intermolecular interactions.[1] Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological activity and for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical conformational analysis of L-(-)-lactamide, delineating the computational methodologies and theoretical underpinnings required for a rigorous investigation. We will explore the critical role of intramolecular hydrogen bonding in dictating the conformational landscape and detail the application of Density Functional Theory (DFT) and ab initio methods for the identification and characterization of stable conformers. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand the structure-function relationships of small, flexible molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The biological function of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules like L-(-)-lactamide, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry.[2] The ensemble of these conformations and their relative populations, known as the conformational landscape, governs the molecule's interactions with biological targets such as enzymes and receptors. Intramolecular hydrogen bonds (IMHBs) play a crucial role in shaping this landscape by stabilizing specific conformations, which can, in turn, influence a molecule's physicochemical properties and biological activity.[3]

L-(-)-lactamide presents a compelling case for conformational analysis due to the presence of a hydroxyl group, an amide group, and a chiral center.[1] These features allow for the formation of various intramolecular hydrogen bonds, which are expected to be the primary determinants of its preferred conformations. A thorough theoretical investigation of these conformers is essential for a deeper understanding of its potential as a chiral building block in medicinal chemistry.

Methodological Framework: A Rationale for Computational Choices

The theoretical investigation of molecular conformations relies on the principles of quantum mechanics to calculate the potential energy surface of a molecule. The choice of computational method and basis set is critical for obtaining accurate and reliable results.

The Power of Density Functional Theory (DFT)

For a molecule of the size of L-(-)-lactamide, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[4][5][6] DFT methods approximate the complex many-electron wavefunction with the much simpler electron density, significantly reducing computational expense without a substantial loss of accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of chemical systems, including those where hydrogen bonding is significant.[7]

The Importance of Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. For studies involving non-covalent interactions like hydrogen bonds, it is crucial to use a basis set that can accurately describe the electronic distribution, including the diffuse electron density far from the nuclei. The Pople-style basis set, 6-311++G(d,p), is a suitable choice for this purpose. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing the lone pairs and the regions of electron density involved in hydrogen bonding. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in the description of bonding and are critical for accurately modeling the geometry of hydrogen-bonded systems.[8]

Solvation Effects: The Polarizable Continuum Model (PCM)

Biological processes occur in an aqueous environment. Therefore, it is essential to consider the influence of the solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the efficient calculation of solvation energies and can provide valuable insights into how the presence of a solvent might shift the relative energies of different conformers.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust computational workflow for the theoretical conformational analysis of L-(-)-lactamide.

  • Initial Structure Generation:

    • Construct the 3D structure of L-(-)-lactamide using a molecular builder.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics with the MMFF94 force field, to obtain a reasonable starting geometry.

  • Conformational Search:

    • Identify the key rotatable bonds in L-(-)-lactamide. These are primarily the C-C bond of the ethylamide backbone and the C-O bond of the hydroxyl group.

    • Perform a systematic or stochastic conformational search by rotating these bonds to generate a diverse set of initial conformers. For a systematic search, rotate each dihedral angle in increments (e.g., 30 degrees) and perform a geometry optimization at each step.

  • High-Level Geometry Optimization and Frequency Calculation:

    • For each unique conformer identified in the conformational search, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Following each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The vibrational frequencies can also be used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Analysis of Results:

    • Determine the relative energies of the conformers, including ZPVE corrections.

    • Analyze the geometric parameters of the most stable conformers, paying close attention to the bond lengths, bond angles, and dihedral angles that define the molecular conformation.

    • Investigate the nature of the intramolecular interactions using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).[9] These methods can provide quantitative information about the strength and nature of hydrogen bonds.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the theoretical conformational analysis of L-(-)-lactamide.

Conformational_Analysis_Workflow cluster_prep 1. Initial Structure Preparation cluster_search 2. Conformational Search cluster_dft 3. Quantum Mechanical Calculations cluster_analysis 4. Analysis and Interpretation build Build L-(-)-Lactamide Structure mm_opt Molecular Mechanics Optimization (MMFF94) build->mm_opt rot_bonds Identify Rotatable Bonds (C-C, C-O) mm_opt->rot_bonds conf_gen Generate Conformers (Systematic/Stochastic Scan) rot_bonds->conf_gen dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_gen->dft_opt freq_calc Frequency Calculation (Confirm Minima & ZPVE) dft_opt->freq_calc rel_energy Calculate Relative Energies freq_calc->rel_energy geom_analysis Analyze Geometric Parameters rel_energy->geom_analysis hbond_analysis NBO/QTAIM Analysis of H-Bonds geom_analysis->hbond_analysis

Caption: Computational workflow for the conformational analysis of L-(-)-lactamide.

Predicted Conformational Landscape of L-(-)-Lactamide

Based on the principles of intramolecular hydrogen bonding, we can predict the existence of several stable conformers of L-(-)-lactamide. The primary interactions are expected to involve the hydroxyl group as a hydrogen bond donor and the amide oxygen or nitrogen as an acceptor, as well as the amide N-H as a donor and the hydroxyl oxygen as an acceptor.

Key Dihedral Angles

The conformational space of L-(-)-lactamide can be effectively described by three key dihedral angles:

  • τ1 (O-C-C-N): Defines the relative orientation of the hydroxyl and amide groups.

  • τ2 (H-O-C-C): Describes the orientation of the hydroxyl proton.

  • τ3 (C-C-N-H): Defines the orientation of the amide protons.

Predicted Stable Conformers

The following table summarizes the predicted stable conformers of L-(--)-lactamide, their expected intramolecular hydrogen bonds, and their anticipated relative energies.

Conformer IDKey Dihedral Angles (τ1, τ2, τ3)Intramolecular Hydrogen BondPredicted Relative Energy (kcal/mol)
I ~60°, ~180°, ~0°O-H···O=C0.00 (Global Minimum)
II ~-60°, ~60°, ~180°N-H···O(H)~1-2
III ~180°, ~60°, ~0°O-H···N~2-3
IV ~0°, ~180°, ~180°None> 4

Analysis of Intramolecular Interactions

The stability of the predicted conformers is primarily governed by the formation of intramolecular hydrogen bonds.

The O-H···O=C Interaction

Conformer I is predicted to be the global minimum due to the formation of a strong O-H···O=C hydrogen bond, creating a five-membered ring-like structure. This type of interaction is known to be highly stabilizing in related molecules like lactic acid.[10][11]

The N-H···O(H) Interaction

Conformer II is stabilized by an N-H···O(H) hydrogen bond, forming a different five-membered ring structure. While still a significant stabilizing interaction, it is generally considered weaker than the O-H···O=C bond.

The O-H···N Interaction

Conformer III involves an O-H···N hydrogen bond. The nitrogen of the amide is a poorer hydrogen bond acceptor than the carbonyl oxygen, leading to a less stable conformation compared to Conformer I .

Visualization of Conformational Relationships

The following diagram illustrates the potential energy landscape and the relationships between the predicted stable conformers of L-(-)-lactamide.

Conformational_Landscape cluster_conformers Stable Conformers of L-(-)-Lactamide I Conformer I (Global Minimum) O-H···O=C II Conformer II N-H···O(H) I->II Rotational Barrier III Conformer III O-H···N I->III Rotational Barrier IV Conformer IV (Unstabilized) II->IV Rotational Barrier III->IV Rotational Barrier

Caption: Predicted conformational landscape of L-(-)-lactamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of L-(-)-lactamide. By employing a combination of DFT calculations, appropriate basis sets, and solvation models, researchers can gain a detailed understanding of the conformational preferences of this important molecule. The insights gained from such studies are invaluable for understanding its biological activity and for the design of new molecules with tailored properties. Future work could involve the study of intermolecular interactions of L-(-)-lactamide with itself to form dimers[12] or with solvent molecules, as well as the investigation of its conformational dynamics using molecular dynamics simulations.

References

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: A Chiral Building Block for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Hydroxypropanamide, commonly known as (S)-Lactamide, is the amide derivative of the naturally occurring (S)-lactic acid. This small, chiral molecule serves as a versatile and valuable building block in the fields of medicinal chemistry, drug development, and materials science. Its structure, featuring both a secondary alcohol and a primary amide functional group on a stereochemically defined center, makes it an attractive synthon for the synthesis of more complex, enantiomerically pure molecules. The biocompatibility and biodegradability of lactamide, stemming from its relationship to lactic acid, further enhance its appeal for applications in pharmaceutical formulations and biomedical research.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's core physicochemical properties, detailed methodologies for its enantioselective synthesis, analytical characterization, and known applications, with a focus on its role in the pharmaceutical industry.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its application in synthesis and formulation. These properties are summarized in the table below, providing essential data for experimental design, stoichiometric calculations, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂[1][2]
Molecular Weight 89.09 g/mol [1][2]
IUPAC Name (2S)-2-hydroxypropanamide
Synonyms (S)-Lactamide, (-)-Lactamide, L-Lactamide[1]
CAS Number 89673-71-2[1]
Appearance White to off-white crystalline solid[3]
Melting Point 50-53 °C (for the (R)-enantiomer)[4]
Water Solubility 782.2 g/L at 25 °C (highly soluble)[5]
pKa 13.34 (Predicted)[4][5]

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure (S)-form of 2-hydroxypropanamide is critical for its use as a chiral building block in pharmaceutical applications. The most direct and reliable method is the ammonolysis of an enantiopure lactic acid ester, such as ethyl (S)-lactate. This approach ensures the retention of the desired stereochemistry. The following protocol is adapted from a well-established procedure for the synthesis of racemic lactamide, with the critical modification of using an enantiopure starting material.[6]

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This procedure details the synthesis of this compound from ethyl (S)-lactate and liquid ammonia. The reaction is conducted at room temperature under pressure.

Materials:

  • Ethyl (S)-lactate (>99% enantiomeric excess)

  • Liquid ammonia (anhydrous)

  • Dry ice/acetone bath

  • Absolute ether

  • Steel pressure vessel (bomb) or equivalent apparatus rated for >10 atm

Step-by-Step Methodology:

  • Cooling the Reactor: Place 100 g (0.85 moles) of ethyl (S)-lactate into a suitable glass liner or directly into the steel pressure vessel. Cool the vessel containing the ester in a dry ice-acetone bath until the temperature is below -33 °C (the boiling point of ammonia). This step is crucial to prevent the violent boiling of liquid ammonia and loss of material upon its addition.[6]

  • Addition of Liquid Ammonia: Carefully add approximately 100-125 mL of liquid ammonia to the cooled ester.[6]

  • Reaction: Securely seal the pressure vessel. Allow the vessel to warm to room temperature behind a safety shield. Let the reaction mixture stand at room temperature for 24 hours. The pressure inside the vessel will rise as the ammonia warms.

  • Work-up: After 24 hours, cool the vessel again and slowly vent the excess ammonia in a well-ventilated fume hood. Remove the last traces of ammonia under reduced pressure.

  • Purification: To the resulting crude product, add 200 mL of absolute ether and stir the mixture. This step dissolves the unreacted ethyl (S)-lactate and the ethanol byproduct, while the more polar this compound remains as a solid.

  • Isolation: Filter the solid residue using a Büchner funnel, wash the filter cake thoroughly with fresh absolute ether, and allow it to air-dry. The expected yield of this compound is typically in the range of 70-75%.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product EthylLactate Ethyl (S)-Lactate PressureVessel 1. Combine in Pressure Vessel (Cooled to < -33°C) EthylLactate->PressureVessel Ammonia Liquid Ammonia Ammonia->PressureVessel ReactionStep 2. Seal and warm to RT (24 hours) PressureVessel->ReactionStep Venting 3. Vent excess NH₃ ReactionStep->Venting EtherWash 4. Stir with Absolute Ether Venting->EtherWash Filtration 5. Filter and Dry EtherWash->Filtration FinalProduct This compound Filtration->FinalProduct G cluster_properties Core Properties cluster_applications Applications Lactamide This compound Chirality Defined Stereocenter (S-configuration) Lactamide->Chirality Biocompatibility Biocompatible & Biodegradable Lactamide->Biocompatibility Solubility High Polarity & Water Solubility Lactamide->Solubility ChiralSynth Chiral Building Block (Asymmetric Synthesis) Chirality->ChiralSynth enables DrugDelivery Polymer Synthesis (Drug Delivery Systems) Biocompatibility->DrugDelivery enables Cryo Cryoprotective Agent (Cell Preservation) Biocompatibility->Cryo enables Formulation Excipient / Solvent (Toxicity Reduction) Solubility->Formulation enables

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-hydroxypropanamide, also known as lactamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of enantiomerically pure forms, methods for their separation and analysis, and the underlying principles that govern these processes.

Executive Summary

2-Hydroxypropanamide, a simple chiral molecule, possesses a single stereocenter, giving rise to two enantiomers: (R)-2-hydroxypropanamide and (S)-2-hydroxypropanamide. The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in pharmaceutical development. This guide details the primary strategies for obtaining enantiomerically pure 2-hydroxypropanamide: stereoselective synthesis and enzymatic kinetic resolution. Furthermore, it provides in-depth, actionable protocols for the analytical separation and quantification of these enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The Significance of Chirality in 2-Hydroxypropanamide

2-Hydroxypropanamide, with the chemical formula C₃H₇NO₂, is the amide derivative of lactic acid.[1] Its chirality arises from the tetrahedral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an amide group (-CONH₂), and a hydrogen atom (-H). This arrangement results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers.

In the pharmaceutical industry, the enantiomeric form of a chiral molecule can dictate its pharmacological and toxicological profile.[2] While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or even harmful. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of chiral building blocks like 2-hydroxypropanamide is of paramount importance.

Stereoselective Synthesis of 2-Hydroxypropanamide

The goal of stereoselective synthesis is to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor.

Chiral Auxiliary-Mediated Synthesis

A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Conceptual Workflow for Chiral Auxiliary-Based Synthesis:

Start Achiral Starting Material Reaction1 Reaction with Chiral Auxiliary Start->Reaction1 Aux Chiral Auxiliary Aux->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Diastereoselective_Reaction Diastereoselective Reaction Intermediate->Diastereoselective_Reaction Product_Aux Product with Auxiliary Diastereoselective_Reaction->Product_Aux Removal Removal of Auxiliary Product_Aux->Removal Final_Product Enantiomerically Enriched 2-Hydroxypropanamide Removal->Final_Product Racemate Racemic (R/S)-2-Hydroxypropanamide Reaction Enzymatic Acylation Racemate->Reaction Lipase Lipase + Acyl Donor Lipase->Reaction Separation Separation Reaction->Separation S_Product (S)-2-Acetoxypropanamide Separation->S_Product R_Unreacted (R)-2-Hydroxypropanamide Separation->R_Unreacted

References

An In-depth Technical Guide to the Synthesis of L-(-)-Lactamide: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes to L-(-)-lactamide, a chiral molecule of growing importance in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the core starting materials and the chemical principles underpinning each synthetic strategy. We will explore classical chemical methods, modern enzymatic biocatalysis, and innovative approaches, offering insights into the causality behind experimental choices to empower rational method design and optimization.

Introduction: The Significance of L-(-)-Lactamide

L-(-)-Lactamide, the amide derivative of L-lactic acid, is a chiral building block valued for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is often crucial for the desired biological activity of the final product. Consequently, the development of efficient and stereoselective methods for its synthesis is a key focus in process chemistry and drug development. This guide will compare and contrast the primary methods of its preparation, focusing on the selection of starting materials and the rationale behind the reaction conditions.

Classical Chemical Synthesis: Ammonolysis of L-Ethyl Lactate

The ammonolysis of L-ethyl lactate is a well-established and direct method for the synthesis of L-(-)-lactamide. This nucleophilic acyl substitution reaction involves the attack of ammonia on the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

Underlying Principles and Mechanistic Causality

The reaction proceeds via a tetrahedral intermediate. The high concentration of ammonia and, in some procedures, the use of a sealed reaction vessel (bomb) at elevated pressures are crucial for driving the equilibrium towards the formation of the more stable amide product. The choice of a polar solvent, or in many cases, using liquid ammonia as both reactant and solvent, facilitates the dissolution of the reactants and the stabilization of the charged intermediate. While the reaction can proceed at room temperature, gentle heating can increase the reaction rate, though it may also promote side reactions if not carefully controlled.

Experimental Protocol: Ammonolysis of L-Ethyl Lactate

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry methods.[1]

Materials:

  • L-Ethyl lactate

  • Liquid ammonia

  • Dry ice-acetone bath

  • Steel pressure apparatus (bomb)

  • Absolute ether

Procedure:

  • A suitable Pyrex container is charged with L-ethyl lactate (1.06 moles).

  • The container is cooled in a dry ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C).

  • Liquid ammonia (125 mL) is carefully added to the cooled ester.

  • The mixture is transferred to a steel pressure apparatus, which is then sealed.

  • The apparatus is allowed to warm to room temperature and is left for 24 hours.

  • After the reaction period, the excess ammonia is slowly vented from the apparatus.

  • The remaining traces of ammonia are removed under reduced pressure.

  • The crude product is stirred with absolute ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.

  • The solid L-(-)-lactamide is collected by filtration, washed with ether, and air-dried.

Yield: 70-74%

Purification and Characterization

The crude L-(-)-lactamide obtained from this method is often of high purity. However, for applications requiring exceptional purity, recrystallization is the preferred method of purification. A suitable solvent for recrystallization should be chosen based on the principle that the lactamide is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents for recrystallization include ethanol, water, or mixtures thereof.

Characterization of L-(-)-Lactamide:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Shows the different carbon environments.

  • FTIR: Identifies functional groups such as the hydroxyl (-OH), amide (C=O and N-H) groups.

  • Mass Spectrometry: Determines the molecular weight of the compound.

  • Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess, ee%) of the L-(-)-lactamide.

Catalytic Hydration of Lactonitrile

An alternative route to lactamide is the catalytic hydration of lactonitrile. This method avoids the use of high-pressure ammonia and can be performed under milder conditions.

The Role of the Catalyst: Manganese Dioxide

Manganese dioxide (MnO₂) has been effectively employed as a heterogeneous catalyst for the hydration of nitriles to amides.[2][3][4] The catalytic activity is attributed to the ability of the manganese oxide surface to activate the nitrile group, making it more susceptible to nucleophilic attack by water. The reaction is typically carried out in an aqueous medium.

Proposed Mechanism:

The precise mechanism is complex and likely involves the coordination of the nitrile to the manganese center, followed by the activation of a water molecule. This facilitates the nucleophilic attack of water on the nitrile carbon, leading to the formation of the amide.

Experimental Considerations

The reaction is typically carried out by stirring lactonitrile with a catalytic amount of manganese dioxide in water. The temperature can be varied to optimize the reaction rate and selectivity. An advantage of using a heterogeneous catalyst is the ease of separation of the catalyst from the reaction mixture by simple filtration.

Enzymatic Synthesis: A Green and Highly Selective Approach

Enzymatic methods for the synthesis of L-(-)-lactamide offer several advantages over traditional chemical routes, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. Two primary enzymatic strategies have been explored.

Nitrile Hydratase-Mediated Hydration of Lactonitrile

Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. The nitrile hydratase from microorganisms such as Rhodococcus pyridinivorans has been successfully used for the synthesis of lactamide from lactonitrile.[5][6][7][8]

Causality of Experimental Choices:

A key challenge in this process is substrate inhibition, where high concentrations of lactonitrile can inhibit the enzyme's activity. To overcome this, a fed-batch approach is often employed, where the lactonitrile is added incrementally to the reaction mixture, maintaining a low substrate concentration throughout the reaction. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity and stability.

Experimental Workflow:

Caption: Workflow for the enzymatic synthesis of L-lactamide using nitrile hydratase.

Asymmetric Hydrolysis of DL-Lactamide

This method utilizes an amidase enzyme that selectively hydrolyzes the D-(+)-enantiomer of a racemic DL-lactamide mixture to D-lactic acid, leaving the desired L-(-)-lactamide unreacted.[9] Various microorganisms, including those from the genera Alcaligenes, Pseudomonas, and Rhodococcus, have been identified to possess such enantioselective amidases.

Key Principles:

The success of this kinetic resolution depends on the high enantioselectivity of the amidase. The reaction conditions, such as pH and temperature, are optimized for the specific enzyme used. After the reaction, the unreacted L-(-)-lactamide can be separated from the D-lactic acid product.

Reaction Scheme:

Caption: Asymmetric hydrolysis of DL-lactamide to yield L-(-)-lactamide.

Synthesis from Polylactic Acid (PLA)

A more recent and sustainable approach involves the depolymerization and subsequent amidation of polylactic acid (PLA), a biodegradable polymer derived from renewable resources.[10] This method offers a green alternative by utilizing a readily available biopolymer as the starting material.

Process Overview:

The process involves heating PLA in a suitable solvent in the presence of ammonia gas under pressure. The ammonia acts as both a depolymerizing agent and the aminating agent, breaking the ester linkages of the PLA and forming lactamide.

Advantages:

  • Utilizes a renewable and biodegradable starting material.

  • Potentially a more environmentally friendly process.

Comparative Analysis of Synthesis Routes

Starting MaterialMethodKey AdvantagesKey ChallengesTypical YieldEnantiopurity
L-Ethyl Lactate AmmonolysisWell-established, high yieldRequires high pressure, use of liquid ammonia70-74%[1]High (dependent on starting material)
Lactonitrile Catalytic Hydration (MnO₂)Milder conditions, heterogeneous catalystCatalyst preparation and stabilityHighHigh (dependent on starting material)
Lactonitrile Enzymatic (Nitrile Hydratase)High selectivity, mild conditions, greenSubstrate inhibition, enzyme cost and stabilityHighExcellent
DL-Lactamide Enzymatic (Asymmetric Hydrolysis)High enantioselectivityRequires resolution of product mixture< 50% (for L-enantiomer)Excellent
Polylactic Acid (PLA) Ammonolysis/DepolymerizationSustainable starting materialRequires elevated temperature and pressureHighHigh (dependent on starting PLA)

Conclusion

The synthesis of L-(-)-lactamide can be achieved through a variety of methods, each with its own set of advantages and challenges. The classical ammonolysis of L-ethyl lactate remains a robust and high-yielding method. Catalytic and enzymatic approaches starting from lactonitrile offer milder and more environmentally benign alternatives, with enzymatic methods providing exceptional stereoselectivity. The use of polylactic acid as a starting material represents a promising green and sustainable route. The choice of the optimal synthesis strategy will depend on factors such as the desired scale of production, purity requirements, cost considerations, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important chiral building block.

References

A Technical Guide to the Biological Activity of (S)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Hydroxypropanamide, the amide derivative of (S)-lactic acid, is a molecule of increasing interest due to its structural relationship to lactate, a pivotal player in cellular metabolism and signaling. While lactate's roles are extensively documented, this compound remains a comparatively under-investigated compound. This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize its biological activity. We move from foundational physicochemical properties to hypothesis-driven experimental designs, offering detailed, field-proven protocols for assessing cytotoxicity, metabolic influence, and receptor-mediated signaling. This document serves not as a summary of known activities, but as a strategic roadmap for uncovering the therapeutic and biological potential of this intriguing molecule.

Introduction and Rationale

Lactate is no longer considered a mere metabolic waste product; it is a critical signaling molecule (a "lactormone"), an energy source, and a modulator of cellular function, from immune responses to neuronal activity.[1][2] It exerts these effects through various mechanisms, including direct transport and metabolism, and activation of specific receptors like G protein-coupled receptor 81 (GPR81).[1][3]

This compound, also known as lactamide, shares the core structure of (S)-lactate but is chemically modified with an amide group. This modification raises several critical questions for researchers:

  • Does the amidation alter its physicochemical properties, affecting cell permeability and bioavailability?

  • Can this compound act as a pro-drug or a slow-release reservoir for lactate?[4]

  • Does the amide moiety confer novel biological activities distinct from lactate?

This guide presents a logical, multi-pronged strategy to address these questions, empowering researchers to build a comprehensive biological activity profile for this compound.

Foundational Characterization

Prior to any biological assessment, a thorough understanding of the molecule's physical and chemical properties is essential for accurate experimental design, including solvent selection and concentration calculations.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (2S)-2-hydroxypropanamide N/A
Synonyms (S)-Lactamide, L-Lactamide [5]
CAS Number 2043-43-8 [5]
Molecular Formula C₃H₇NO₂ [5]
Molecular Weight 89.09 g/mol [5]
Appearance White to off-white crystalline solid Assumed
Solubility Soluble in water and polar organic solvents Assumed

Hypothesis-Driven Framework for Biological Evaluation

We propose a systematic, four-pronged investigative approach. For each hypothesis, we provide the scientific rationale and a detailed, self-validating experimental protocol.

Hypothesis 1: this compound Has a Distinct Cytotoxicity Profile

Rationale: The first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent mechanistic assays and identifies any potential cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cell line (e.g., HeLa, HepG2).

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., PBS or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A typical range might be from 1 µM to 10 mM. Also prepare 2X stocks of the positive and vehicle controls.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions, controls, or medium-only blanks. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Trustworthiness: Visually inspect the wells under a microscope to confirm the formation of purple precipitates, which indicates metabolic activity.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed 1. Seed Cells (e.g., 5,000 cells/well) incubate24 2. Incubate 24h (37°C, 5% CO₂) seed->incubate24 prepare_cpd 3. Prepare Compound Dilutions (2X concentration series) treat_cells 4. Treat Cells (Add 100 µL/well) prepare_cpd->treat_cells incubate_treat 5. Incubate (e.g., 48h) treat_cells->incubate_treat add_mtt 6. Add MTT Solution (10 µL/well) incubate_mtt 7. Incubate 2-4h add_mtt->incubate_mtt solubilize 8. Add Solubilizer (100 µL/well) incubate_mtt->solubilize read 9. Read Absorbance (570 nm) solubilize->read analysis 10. Data Analysis (Calculate IC₅₀) read->analysis

Caption: Workflow for MTT-based cell viability assessment.

Hypothesis 2: this compound Modulates Cellular Metabolism

Rationale: Given its structural similarity to lactate, this compound may serve as a fuel source or otherwise alter cellular energy production. The Agilent Seahorse XF Real-Time ATP Rate Assay is a powerful tool that simultaneously measures the two major ATP-producing pathways: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the proton efflux rate, PER).[10][11][12] This provides a dynamic picture of cellular bioenergetics.[12]

Objective: To quantify the rates of mitochondrial and glycolytic ATP production in cells treated with this compound compared to untreated and lactate-treated controls.

Materials:

  • Agilent Seahorse XF Analyzer (XFe96 or similar) and consumables

  • Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin, Rotenone/Antimycin A)[10]

  • Seahorse XF DMEM Medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine[12]

  • This compound and (S)-Lactic acid

  • Cell line of interest

Procedure:

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.

    • Expert Insight: A cell titration experiment is crucial to find a density that yields OCR and ECAR values within the instrument's optimal range.

  • Assay Medium Preparation: Warm the Seahorse XF assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Replace the culture medium in the plate with 180 µL of the supplemented assay medium.

  • Cell Incubation: Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.

  • Compound Loading: Prepare treatment compounds. Load this compound, (S)-Lactic acid (equimolar concentration), and vehicle control into the appropriate ports of the hydrated sensor cartridge. The kit inhibitors, Oligomycin and Rotenone/Antimycin A, are loaded into subsequent ports.

  • Assay Execution: Load the cartridge into the Seahorse XF Analyzer and run the pre-programmed ATP Rate Assay protocol. The instrument will perform the following steps:

    • Measure basal OCR and ECAR.

    • Inject the test compound (Port A) and measure the acute response.

    • Inject Oligomycin (Port B) to inhibit mitochondrial ATP synthase.

    • Inject Rotenone/Antimycin A (Port C) to shut down all mitochondrial respiration.

  • Data Analysis: Use the Seahorse Wave software to calculate the mitoATP and glycoATP production rates.[11] The software uses the changes in OCR and ECAR after inhibitor injections to parse the metabolic phenotype.[13][14] Compare the ATP production rates between the different treatment groups.

Table 2: Hypothetical ATP Rate Assay Data

Treatment mitoATP Rate (pmol ATP/min) glycoATP Rate (pmol ATP/min) Total ATP Rate (pmol ATP/min)
Vehicle Control 25.3 ± 2.1 15.8 ± 1.5 41.1 ± 3.0
(S)-Lactic Acid (10mM) 35.1 ± 2.5 10.2 ± 1.1 45.3 ± 3.2

| this compound (10mM) | 30.5 ± 2.3 | 12.5 ± 1.3 | 43.0 ± 3.1 |

Hypothesis 3: this compound Interacts with Lactate Receptor GPR81

Rationale: Lactate is the endogenous ligand for GPR81, a Gᵢ protein-coupled receptor.[15] Activation of GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][16] This pathway is involved in regulating lipolysis and inflammation.[3][17] Investigating whether this compound can activate this receptor is key to understanding its potential signaling roles.

Objective: To determine if this compound can activate GPR81 and cause a subsequent decrease in intracellular cAMP levels.

Materials:

  • A cell line stably overexpressing human GPR81 (e.g., HEK293-GPR81)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (an adenylyl cyclase activator)

  • (S)-Lactic acid (positive control)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture the GPR81-expressing cells under standard conditions. Seed them into a suitable microplate (e.g., white opaque 96-well plate for luminescence assays).

  • Cell Stimulation: Wash the cells and replace the medium with stimulation buffer containing a PDE inhibitor like IBMX.

    • Expert Insight: IBMX is included to prevent the degradation of cAMP by phosphodiesterases, thus amplifying the signal window of the assay.

  • Compound Addition: Add varying concentrations of this compound or (S)-Lactic acid. Incubate for a short period (e.g., 15-30 minutes).

  • Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

    • Trustworthiness: A forskolin dose-response curve should be performed initially to determine a submaximal concentration (e.g., EC₈₀) for the main experiment. This ensures that any inhibition caused by GPR81 activation is easily detectable.

  • cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Normalize the data, setting the forskolin-only treated cells as 100% cAMP production and untreated cells as 0%. Plot the percentage of cAMP inhibition versus the log of the agonist concentration to determine EC₅₀ values for lactate and this compound.

GPR81_Pathway cluster_membrane Cell Membrane cluster_Gi Cell Membrane GPR81 GPR81 Gi_alpha Gαi GPR81->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_alpha->AC Inhibits Gi_betagamma Gβγ Lactate This compound or Lactate Lactate->GPR81 Binds ATP ATP ATP->AC PKA_active PKA (Active) cAMP->PKA_active Activates PKA PKA (Inactive) Downstream Downstream Effects (e.g., ↓ Lipolysis) PKA_active->Downstream Phosphorylates

Caption: Canonical GPR81 signaling cascade initiated by ligand binding.

Conclusion and Future Perspectives

This guide outlines a foundational, hypothesis-driven strategy for the systematic biological evaluation of this compound. By progressing from broad cytotoxicity screening to specific assays on metabolism and receptor signaling, researchers can efficiently build a comprehensive profile of this compound.

Positive results in these assays would warrant further investigation, including:

  • Enzymatic Conversion Assays: To directly test if cellular amidases convert this compound to lactate.

  • In Vivo Pharmacokinetics: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Disease Model Testing: To evaluate its therapeutic potential in contexts where lactate metabolism is relevant, such as in oncology, immunology, or neurology.

The structured approach detailed herein provides the necessary tools and rationale for drug development professionals and scientists to unlock the potential biological activities of this compound.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of (S)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Hydroxypropanamide, also known as lactamide, is a chiral organic compound derived from lactic acid.[1][2][3] While it has found applications in various industries, including cosmetics for its moisturizing properties and as a potential cryoprotective agent, its specific mechanism of action in biological systems is not yet fully elucidated.[1][4][5] A prevailing hypothesis is that the biological effects of lactamide are primarily mediated through its in vivo conversion to lactic acid (lactate).[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound, with a focus on its relationship with lactate signaling and metabolism.

This document will delve into the foundational knowledge of lactate's biological roles, propose a multi-pronged experimental approach to test the central hypothesis, and provide detailed protocols for key assays. The overarching goal is to equip researchers with the necessary tools and conceptual understanding to rigorously explore the pharmacological and physiological effects of this compound.

The Lactate-Centric Hypothesis: A Foundation for Investigation

The structural similarity between this compound and lactic acid is the cornerstone of the hypothesis that lactamide's biological activities are largely attributable to its conversion to lactate. Lactate is no longer considered merely a metabolic waste product of anaerobic glycolysis but is now recognized as a critical signaling molecule and metabolic fuel with diverse physiological functions.[7][8] Understanding these functions is paramount to postulating and testing the mechanism of action of lactamide.

Key Biological Roles of Lactate:
  • Metabolic Reprogramming: Lactate can be taken up by various cells and converted to pyruvate, which then enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation. This process, known as the lactate shuttle, is crucial for energy homeostasis in tissues like the brain, heart, and skeletal muscle. Extracellular lactate has been shown to induce metabolic reprogramming in immune cells, shifting them from glycolysis towards oxidative phosphorylation.[7][8]

  • Immunomodulation: Lactate exhibits complex, context-dependent effects on the immune system. It can have both pro- and anti-inflammatory properties. For instance, long-term exposure to lactate has been shown to have robust anti-inflammatory effects on human immune cells.[7][8] This is partly mediated by the G protein-coupled receptor 81 (GPR81), a known lactate receptor.

  • Signaling Molecule: Lactate can act as a signaling molecule by binding to specific receptors, such as GPR81, and by modulating the activity of various enzymes and transcription factors. This can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8]

Given these multifaceted roles of lactate, it is plausible that this compound, upon conversion, could modulate these same pathways. The following sections will outline a systematic approach to investigate this hypothesis.

Experimental Framework for Elucidating the Mechanism of Action

A robust investigation into the mechanism of action of this compound requires a multi-tiered approach, starting from basic biochemical confirmation and progressing to complex in vivo studies. The following experimental workflow is proposed:

Experimental_Workflow cluster_0 Phase 1: Foundational & Exploratory Studies cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Confirmation of Lactamide to Lactate Conversion C Metabolic Profiling Assays A->C B Initial Biological Activity Screening D Immunomodulatory Effect Assays B->D F Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling C->F G Disease Model Efficacy Studies D->G E Receptor and Transporter Interaction Studies E->G

Caption: A phased experimental workflow for investigating the mechanism of action of this compound.

Phase 1: Foundational & Exploratory Studies
1.1. Confirmation of Lactamide to Lactate Conversion

The primary step is to determine if and to what extent this compound is converted to lactate in a biological system. This can be achieved through in vitro and in vivo approaches.

Experimental Protocol: In Vitro Conversion Assay

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, as the liver is a primary site of metabolism) in appropriate media.

  • Treatment: Treat the cells with a known concentration of this compound. Include a vehicle control and a positive control (lactic acid).

  • Sample Collection: Collect cell culture supernatants and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Lactate Quantification: Measure the concentration of lactate in the collected samples using a commercially available lactate assay kit or through analytical methods like HPLC or mass spectrometry.

  • Data Analysis: Plot lactate concentration over time to determine the rate of conversion.

Experimental Protocol: In Vivo Conversion Assay

  • Animal Model: Utilize a suitable animal model (e.g., mice or rats).

  • Administration: Administer a single dose of this compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Lactate Measurement: Measure plasma lactate concentrations.

  • Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of both lactamide and lactate.

1.2. Initial Biological Activity Screening

A broad screening of biological activities can help to identify the most promising avenues for more detailed investigation.

Assay TypeDescriptionExpected Outcome if Lactate-Mediated
Cell Viability/Proliferation Assays Assess the effect of this compound on the growth of various cell lines (e.g., cancer cells, immune cells).Effects should mimic those of exogenous lactate.
Antimicrobial Assays Test the antimicrobial properties of this compound against a panel of bacteria and fungi.[1]Activity may be due to pH changes from lactate or direct effects.
Cytokine Release Assays Measure the release of pro- and anti-inflammatory cytokines from immune cells (e.g., PBMCs) treated with this compound.[7]Should reflect the known immunomodulatory effects of lactate.
Phase 2: In Vitro Mechanistic Studies
2.1. Metabolic Profiling Assays

To understand the metabolic consequences of this compound treatment, it is essential to perform metabolic profiling.

Experimental Protocol: Seahorse XF Analyzer Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound for a predetermined duration.

  • Assay: Perform a Seahorse XF Glycolysis Stress Test or Mito Stress Test to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), respectively.

  • Data Analysis: Analyze the data to determine changes in glycolysis and mitochondrial respiration.

2.2. Immunomodulatory Effect Assays

Building on the initial screening, a more in-depth analysis of the immunomodulatory effects is warranted.

Experimental Protocol: T Cell Activation and Differentiation Assay

  • Isolation: Isolate primary T cells from human or mouse sources.

  • Activation: Activate the T cells in the presence or absence of this compound.

  • Flow Cytometry: Use flow cytometry to analyze T cell proliferation, viability, and the expression of activation markers and differentiation markers for different T cell subsets (e.g., Th1, Th2, Th17, Tregs).

  • Cytokine Analysis: Measure cytokine production in the culture supernatants using ELISA or a multiplex bead array.

2.3. Receptor and Transporter Interaction Studies

To directly link the effects of this compound to lactate signaling pathways, it is crucial to investigate its interaction with known lactate receptors and transporters.

Lactate_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Lactamide This compound Lactate Lactate Lactamide->Lactate Conversion MCT Monocarboxylate Transporter (MCT) Lactate->MCT GPR81 GPR81 Lactate->GPR81 Metabolism Metabolic Reprogramming MCT->Metabolism Signaling Downstream Signaling GPR81->Signaling

Caption: Proposed signaling pathway for this compound via conversion to lactate.

Experimental Protocol: Receptor Binding Assay

  • Cell Line: Use a cell line overexpressing the GPR81 receptor.

  • Competitive Binding: Perform a competitive binding assay using a labeled lactate analog and increasing concentrations of unlabeled this compound.

  • Data Analysis: Determine the binding affinity (Ki) of this compound for GPR81.

Experimental Protocol: Transporter Inhibition Assay

  • Cell Line: Use a cell line that expresses high levels of monocarboxylate transporters (MCTs).

  • Lactate Uptake: Measure the uptake of radiolabeled lactate in the presence of increasing concentrations of this compound.

  • Data Analysis: Determine if this compound can inhibit lactate transport.

Phase 3: In Vivo Validation

The final phase involves validating the in vitro findings in a relevant in vivo model.

3.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

A comprehensive PK/PD study will establish the relationship between the drug concentration and its pharmacological effect.

ParameterMethodRationale
Pharmacokinetics (PK) LC-MS/MS analysis of plasma samplesTo determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to lactate.
Pharmacodynamics (PD) Measurement of relevant biomarkers (e.g., inflammatory cytokines, metabolic parameters)To correlate drug exposure with biological response.
3.2. Disease Model Efficacy Studies

Based on the in vitro findings, the efficacy of this compound should be tested in relevant disease models. For example, if it demonstrates anti-inflammatory properties, a model of inflammatory disease (e.g., colitis or arthritis) would be appropriate.

Differentiating the Effects of Lactamide from Lactate

A critical aspect of these studies is to discern whether this compound has any intrinsic activity independent of its conversion to lactate. This can be addressed by:

  • Using a non-metabolizable analog: Synthesizing a structurally similar but non-metabolizable analog of lactamide and testing its activity in parallel.

  • Inhibiting conversion: Using inhibitors of the enzymes responsible for the hydrolysis of amides to carboxylic acids, if known.

  • Comparing potency: Directly comparing the potency of this compound with that of lactate in various assays. If the effects are solely due to lactate, the potency should correlate with the rate of conversion.

Conclusion

The investigation into the mechanism of action of this compound presents an exciting opportunity to understand the biological roles of this simple yet intriguing molecule. The lactate-centric hypothesis provides a strong foundation for a systematic and rigorous scientific inquiry. By employing the multi-phased experimental framework outlined in this guide, researchers can elucidate the metabolic and signaling pathways modulated by this compound, ultimately paving the way for its potential therapeutic applications. The combination of in vitro and in vivo studies, coupled with careful experimental design to differentiate between the effects of the parent compound and its metabolite, will be crucial for building a comprehensive understanding of its mechanism of action.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-Hydroxypropanamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral (S)-2-Hydroxypropanamide

This compound, also known as (S)-lactamide, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its stereospecific arrangement is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient and selective synthesis of this compound. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, offering field-proven insights and detailed, step-by-step protocols to ensure reproducibility and high enantiomeric purity.

This guide will primarily focus on a highly efficient and green biocatalytic approach utilizing nitrile hydratase enzymes, with a particular emphasis on the use of Rhodococcus rhodochrous. Additionally, we will explore chemical methods such as asymmetric hydrogenation as a viable alternative.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The choice of method often depends on factors such as desired scale, available resources, and required enantiomeric purity. Here, we will discuss two primary strategies:

  • Biocatalytic Hydration of Lactonitrile: This method leverages the remarkable stereoselectivity of enzymes, specifically nitrile hydratases, to convert racemic or prochiral nitriles into the desired chiral amide.

  • Asymmetric Chemical Synthesis: This approach utilizes chiral catalysts to induce enantioselectivity in chemical transformations, such as the hydrogenation of a prochiral keto-amide.

Part 1: Biocatalytic Synthesis via Enantioselective Hydration of Lactonitrile

The enzymatic hydration of nitriles to amides is a cornerstone of green chemistry, offering mild reaction conditions and exceptional selectivity.[1][2] Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide with high efficiency.[3] For the synthesis of this compound, a highly effective method is the enantioselective hydration of lactonitrile using whole-cell biocatalysts, particularly from the genus Rhodococcus.

The Causality Behind Biocatalyst Selection: Rhodococcus rhodochrous

Rhodococcus rhodochrous, notably the J1 strain, is a well-established industrial biocatalyst for amide production due to its robust nitrile hydratase activity.[4][5][6] The nitrile hydratase from R. rhodochrous exhibits a notable preference for the (S)-enantiomer of certain nitriles, making it an excellent candidate for the kinetic resolution of racemic lactonitrile.[7] In this process, the enzyme preferentially hydrates (S)-lactonitrile to this compound, leaving the unreacted (R)-lactonitrile behind. This dynamic kinetic resolution is highly efficient as the remaining (R)-lactonitrile can often be racemized in situ, theoretically allowing for a 100% yield of the (S)-amide.

dot

Figure 1: Workflow for the biocatalytic synthesis of this compound.

Experimental Protocol: Biocatalytic Synthesis

This protocol is adapted from established methods for lactamide synthesis using Rhodococcus species.[1][3][8]

1. Biocatalyst Preparation (Rhodococcus rhodochrous)

  • Cultivation: Inoculate a suitable culture medium (e.g., containing glucose, yeast extract, and peptone) with a culture of Rhodococcus rhodochrous. Incubate at 30°C with shaking until the late exponential growth phase is reached. To enhance nitrile hydratase production, an inducer such as lactamide or urea can be added to the medium.[1][6]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

  • Preparation of Resting Cells: Wash the cell pellet twice with a phosphate buffer (e.g., 100 mM, pH 7.5) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). These resting cells are now ready for the biotransformation.

2. Enantioselective Hydration Reaction

  • Reaction Setup: In a temperature-controlled reactor, add the resting cell suspension of Rhodococcus rhodochrous.

  • Substrate Addition: Add racemic lactonitrile to the reactor. A fed-batch approach is recommended to avoid substrate inhibition at high concentrations.[1][3] Start with an initial concentration of approximately 50 mM and feed additional substrate over the course of the reaction.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-30°C) and pH (e.g., 7.5) with gentle agitation.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing the concentration of lactonitrile and lactamide by HPLC. The enantiomeric excess of the this compound should also be monitored using a chiral HPLC method.

3. Product Isolation and Purification

  • Cell Removal: After the reaction reaches the desired conversion, remove the bacterial cells by centrifugation or microfiltration.

  • Product Extraction: The supernatant containing the this compound can be concentrated under reduced pressure. The product can then be extracted using a suitable organic solvent such as ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield highly pure this compound.

ParameterTypical Value/RangeRationale
Biocatalyst Rhodococcus rhodochrous (Resting Cells)High nitrile hydratase activity and enantioselectivity.[5][6][7]
Substrate Racemic LactonitrileReadily available starting material.
Reaction Temperature 20 - 30 °COptimal temperature range for nitrile hydratase stability and activity.[5]
pH 7.0 - 8.0Maintains enzyme activity and stability.
Substrate Conc. Fed-batch (initial ~50 mM)Avoids substrate inhibition and improves yield.[1][3]
Expected Yield > 90%With dynamic kinetic resolution, high yields are achievable.
Enantiomeric Excess > 98%Dependent on the specific strain and reaction conditions.

Table 1: Key Parameters for the Biocatalytic Synthesis of this compound.

Part 2: Asymmetric Hydrogenation of 2-Oxopropanamide

An alternative strategy for the synthesis of this compound is the asymmetric hydrogenation of a prochiral precursor, 2-oxopropanamide (pyruvamide). This method relies on the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to the ketone functionality.

dot

Figure 2: Simplified mechanism of asymmetric hydrogenation.

Catalyst Systems and Mechanistic Insights

Ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, are commonly employed for the asymmetric hydrogenation of ketones. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to the preferential formation of one enantiomer. The efficiency and enantioselectivity of the reaction are highly dependent on the choice of ligand, solvent, and reaction conditions.

General Protocol: Asymmetric Hydrogenation

1. Reaction Setup

  • In a high-pressure reactor, add the chiral ruthenium catalyst (e.g., a Ru-BINAP derivative) and 2-oxopropanamide under an inert atmosphere.

  • Add a suitable degassed solvent (e.g., methanol or ethanol).

2. Hydrogenation

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by TLC or HPLC).

3. Work-up and Purification

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

ParameterGeneral GuidelineRationale
Catalyst Chiral Ruthenium-diphosphine complexProven efficacy in asymmetric ketone hydrogenation.
Substrate 2-OxopropanamideProchiral precursor to the target molecule.
Solvent Methanol, EthanolCommon solvents for hydrogenation reactions.
Hydrogen Pressure 10 - 50 atmInfluences reaction rate and can affect selectivity.
Temperature 25 - 50 °CBalances reaction rate and catalyst stability.

Table 2: General Parameters for Asymmetric Hydrogenation.

Part 3: Product Characterization and Quality Control

1. Purification

The final product, this compound, can be purified from the reaction mixture using standard laboratory techniques. For the biocatalytic method, after removal of the cells, the aqueous solution can be concentrated and the product extracted with an organic solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

2. Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining ee.[9][10][11]

Chiral HPLC Protocol
  • Column: A chiral stationary phase (CSP) column is required. Common choices for separating chiral amides and alcohols include columns based on derivatized cellulose or amylose (e.g., Chiralpak series) or macrocyclic glycopeptides (e.g., Chirobiotic series).[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase and inject it into the HPLC system.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

ParameterExample Condition
Column Chiralpak AD-H or Chirobiotic T
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

Table 3: Example Chiral HPLC Conditions for ee Determination.

Conclusion

The enantioselective synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. This application note has detailed a robust and environmentally friendly biocatalytic method using Rhodococcus rhodochrous that offers high yields and excellent enantioselectivity. The provided protocols for biocatalyst preparation, enzymatic reaction, and product purification are designed to be a practical guide for researchers. Additionally, the principles of asymmetric hydrogenation have been outlined as a viable chemical alternative. The successful synthesis and characterization of enantiomerically pure this compound, as described herein, will enable the advancement of research and development in various fields that rely on this important chiral building block.

References

Laboratory scale synthesis protocol for L-(-)-Lactamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Laboratory-Scale Synthesis of L-(-)-Lactamide via Ammonolysis of L-Ethyl Lactate

Abstract: L-(-)-Lactamide is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and specialized polymers. This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of L-(-)-Lactamide. The chosen method is the direct ammonolysis of L-ethyl lactate, a robust and efficient route that yields a high-purity product. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice. We cover the reaction mechanism, detailed step-by-step instructions, safety protocols for handling high-pressure reagents, and methods for product characterization, establishing a self-validating system for success.

Introduction and Synthetic Strategy

Lactamide is a monocarboxylic acid amide derived from lactic acid.[1][2] As a chiral molecule, its L-(-)-enantiomer is a particularly important intermediate in asymmetric synthesis. The efficient preparation of enantiomerically pure L-(-)-Lactamide is therefore of significant interest to the scientific community.

Several synthetic routes exist, including the catalytic hydration of lactonitrile and the amidation of lactic acid itself.[2][3] However, many of these methods involve harsh conditions, expensive catalysts, or toxic reagents. The most direct and reliable method for a laboratory setting is the ammonolysis of a lactate ester, such as L-ethyl lactate.[4][5] This reaction involves the nucleophilic substitution of the ester's alkoxy group (-OEt) with an amino group (-NH₂) from ammonia.

Causality of the Chosen Method: The selection of L-ethyl lactate as the starting material is strategic. It is a stable, commercially available, and relatively inexpensive chiral precursor. The reaction utilizes liquid ammonia as both the reagent and, in excess, the solvent. Conducting the reaction in a sealed pressure vessel is critical; it allows the mixture to warm to room temperature, significantly increasing the pressure and concentration of ammonia, which drives the reaction to completion in a reasonable timeframe (typically 24 hours).[4] This approach avoids the need for high temperatures, which could risk racemization or side reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of L-ethyl lactate to L-(-)-lactamide is a classic example of nucleophilic acyl substitution. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The ammonia molecule, with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl lactate. This addition breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms by expelling the most stable leaving group. In this case, the ethoxide ion (⁻OEt) is a better leaving group than the amide ion (⁻NH₂). The ethoxide is subsequently protonated by another ammonia molecule or the ammonium ion formed in the initial attack, yielding ethanol as a byproduct.[5][6]

The overall transformation is the displacement of ethanol from the ester by ammonia to form the more stable amide.

Experimental Protocol and Workflow

This protocol is adapted from the well-established procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[4]

Materials and Equipment
Reagents & Chemicals Grade / Purity Supplier Example Notes
L-(-)-Ethyl Lactate≥98%Sigma-AldrichEnsure stereochemical purity.
Liquid Ammonia (NH₃)AnhydrousAirgas, PraxairRequires specialized handling.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificUsed for washing and purification.
Dry Ice (Solid CO₂)N/ALocal SupplierFor cooling bath.
AcetoneACS GradeVWRFor cooling bath.
Equipment Specifications Purpose
Steel Pressure Bomb/VesselCapable of withstanding >10 atmReaction vessel for ammonolysis.
Pyrex Beaker or BottleSized to fit inside the bombPrimary container for the reaction mixture.
Dewar FlaskFor cooling bathTo prepare the Dry Ice-acetone bath.
Magnetic Stirrer & Stir BarStandard laboratory gradeFor mixing during workup.
Büchner Funnel & Filter FlaskStandard laboratory gradeFor product isolation by vacuum filtration.
Schlenk Line or Vacuum PumpStandard laboratory gradeFor removal of residual ammonia and solvent.
Visual Workflow

The following diagram outlines the complete experimental procedure from setup to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product start Place L-Ethyl Lactate in Pyrex Container cool Cool Container in Dry Ice-Acetone Bath (below -33°C) start->cool add_nh3 Carefully Add Liquid Ammonia cool->add_nh3 seal Seal Pyrex Container in Steel Bomb add_nh3->seal react Allow to Warm to RT (24 hours) seal->react vent Slowly Vent Excess NH₃ in Fume Hood react->vent vac Remove Traces of NH₃ under Reduced Pressure vent->vac add_ether Add Anhydrous Ether to Crude Product vac->add_ether stir Stir to Dissolve Byproducts (Ethanol, Unreacted Ester) add_ether->stir filtrate Filter Solid Product (Vacuum Filtration) stir->filtrate wash Wash with Ether filtrate->wash dry Air-Dry or Dry in Vacuo wash->dry product L-(-)-Lactamide (White Crystalline Solid) dry->product

Caption: Workflow for the synthesis of L-(-)-Lactamide.

Step-by-Step Synthesis Protocol

SAFETY FIRST: This procedure involves a high-pressure reaction and the handling of liquid ammonia. It must be performed in a well-ventilated fume hood by personnel trained in handling such materials. Appropriate PPE, including safety glasses, a lab coat, and cryogenic gloves, is mandatory.

  • Preparation of Reaction Mixture:

    • Place 125 g (1.06 moles) of L-(-)-ethyl lactate into a Pyrex container appropriately sized to fit within the steel pressure apparatus.[4]

    • Prepare a cooling bath by carefully adding Dry Ice to acetone in a Dewar flask. Immerse the Pyrex container in the bath until its temperature is below the boiling point of ammonia (-33 °C). This step is crucial to prevent the violent boiling and spattering of ammonia upon addition.[4]

    • In the fume hood, carefully measure and add 125 mL of liquid ammonia to the cooled ethyl lactate.

  • Reaction Under Pressure:

    • Place the Pyrex container inside the steel pressure bomb and securely seal the apparatus according to the manufacturer's instructions.

    • Remove the bomb from the cooling bath and place it in a secure location within the fume hood (e.g., behind a blast shield).

    • Allow the apparatus to slowly warm to room temperature and let it stand for 24 hours. No increase in yield is observed with longer reaction times.[4]

  • Workup and Product Isolation:

    • After 24 hours, place the bomb back behind a blast shield in the fume hood. Slowly and carefully open the gas outlet valve to vent the excess ammonia. The gas should be directed into a scrubbing solution (e.g., dilute acid) or safely vented.

    • Once the pressure has equalized, open the bomb. Connect the Pyrex container to a vacuum source to remove the last traces of dissolved ammonia.[4]

    • To the resulting crude product (a mixture of lactamide, ethanol, and unreacted ester), add 200 mL of anhydrous diethyl ether.[4]

    • Stir the mixture thoroughly. The L-(-)-lactamide is insoluble in ether, while the ethanol byproduct and any unreacted ethyl lactate will dissolve.

    • Collect the solid white product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with an additional portion of anhydrous ether to remove any remaining soluble impurities.

  • Drying and Yield:

    • Transfer the purified product to a watch glass and allow it to air-dry in the fume hood until the odor of ether is gone. For complete dryness, a vacuum oven at low heat can be used.

    • The expected yield of L-(-)-lactamide is between 65–70 g, which corresponds to a 70–74% yield.[4][7] The product should be a white crystalline solid with a melting point of 74–75 °C.[4]

Summary of Quantitative Data
ParameterValue
Mass of L-Ethyl Lactate125 g (1.06 mol)
Volume of Liquid Ammonia125 mL
Reaction Time24 hours
Reaction TemperatureRoom Temperature
Volume of Diethyl Ether (for wash)200 mL
Expected Product Mass65 - 70 g
Theoretical Yield94.4 g
Expected Percent Yield70 - 74%

Characterization and Quality Control

To ensure the identity and purity of the synthesized L-(-)-Lactamide, the following analytical techniques are recommended:

  • Melting Point: The melting point should be sharp and within the literature range of 73-76 °C.[2][7][8] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region and a strong amide I carbonyl (C=O) absorption around 1640-1680 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation, typically showing a methyl doublet, a multiplet for the CHOH proton, and a broadened signal for the two NH₂ protons.[9]

  • Chiral HPLC: To confirm that no racemization has occurred during the synthesis, analysis using a chiral HPLC column is the definitive method to determine the enantiomeric excess (e.e.) of the L-(-)-Lactamide.

Safety and Troubleshooting

Hazard Precautionary Measures
High Pressure Use a properly rated and inspected steel pressure vessel. Operate behind a blast shield. Vent excess pressure slowly and carefully in a fume hood.
Liquid Ammonia Highly corrosive, toxic upon inhalation, and can cause severe cryogenic burns.[1] Always handle in a fume hood with appropriate PPE, including cryogenic gloves and a face shield. Ensure an ammonia sensor and emergency plan are in place.
Diethyl Ether Extremely flammable and volatile. Work in a fume hood away from ignition sources. Use a grounded vacuum pump for filtration to avoid static discharge.

Troubleshooting Common Issues:

Problem Potential Cause Solution
Low Yield Incomplete reaction due to insufficient ammonia or reaction time.Ensure the bomb was properly sealed to prevent ammonia leakage. Confirm the reaction was allowed to proceed for the full 24 hours.
Loss of product during workup.Ensure the lactamide is not washed with a solvent in which it is soluble (e.g., water, ethanol). Minimize transfers.
Oily or Gummy Product Incomplete removal of ethanol or unreacted ester.Wash the product thoroughly with additional portions of cold, anhydrous diethyl ether. Ensure the product is fully dry.
Broad Melting Point Presence of impurities.Recrystallization may be necessary, although the described ether wash is typically sufficient for high purity.

Conclusion

The ammonolysis of L-ethyl lactate in a sealed pressure vessel is a highly effective and reproducible method for synthesizing L-(-)-lactamide on a laboratory scale. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can reliably produce high-purity chiral lactamide suitable for further use in synthetic applications. The procedure's reliance on readily available starting materials and its high yield make it an authoritative choice for both academic and industrial research environments.

References

(S)-2-Hydroxypropanamide: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-2-Hydroxypropanamide in Asymmetric Synthesis

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and materials science. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are fundamental to the efficient construction of complex stereochemically defined targets.[1] Among these, this compound, also known as (S)-lactamide, has emerged as a highly valuable and versatile synthon. Derived from the readily available and naturally occurring (S)-lactic acid, it offers a compact scaffold containing two functional groups—a hydroxyl and an amide—with a defined stereocenter. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of more complex chiral molecules such as chiral amino alcohols, lactams, and other nitrogen-containing heterocycles.[2][3] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights into its use as a strategic chiral building block.

Physicochemical Properties and Handling

This compound is a white crystalline solid with a melting point in the range of 73-76 °C.[4] Its molecular formula is C₃H₇NO₂, and its structure features a stereogenic center at the C-2 position. The presence of both hydroxyl and amide functionalities allows for hydrogen bonding, contributing to its solid state and solubility in polar solvents.[4]

PropertyValue
Molecular Formula C₃H₇NO₂
Molecular Weight 89.09 g/mol
CAS Number 89673-71-2
Appearance White crystalline solid
Melting Point 73-76 °C

Handling and Storage: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Key Synthetic Applications and Methodologies

The synthetic utility of this compound stems from the selective manipulation of its hydroxyl and amide groups. These transformations allow for the introduction of new functionalities and the construction of complex molecular architectures with retention of the original stereochemistry.

Synthesis of Chiral 1,2-Amino Alcohols

One of the most powerful applications of this compound derivatives is in the synthesis of enantiomerically pure 1,2-amino alcohols. These motifs are prevalent in a vast number of natural products and pharmaceuticals. A robust method involves the N-alkylation or N-acylation of the lactamide followed by the reduction of the amide functionality.

The reduction of an amide to an amine is a challenging transformation that often requires harsh reducing agents. The use of borane-methyl sulfide complex (BMS) in the presence of a Lewis acid, such as boron trifluoride etherate, provides a milder and more efficient method for this conversion. The Lewis acid coordinates to the amide oxygen, increasing its electrophilicity and facilitating the hydride attack from the borane. This method is particularly advantageous as it typically proceeds without racemization of the adjacent stereocenter.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction S_Lactamide This compound N_Alkylated N-Alkyl-(S)-2-Hydroxypropanamide S_Lactamide->N_Alkylated  NaH, R-X, THF N_Alkylated_Red N-Alkyl-(S)-2-Hydroxypropanamide Amino_Alcohol Chiral 1,2-Amino Alcohol N_Alkylated_Red->Amino_Alcohol  BH3·SMe2, BF3·OEt2, THF   G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage S_Lactamide This compound N_Acyl N-Acyl-(S)-2-Hydroxypropanamide S_Lactamide->N_Acyl  RCOCl, Pyridine, DCM N_Acyl_Alk N-Acyl-(S)-2-Hydroxypropanamide Alkylated Diastereomerically Enriched Product N_Acyl_Alk->Alkylated  LDA, R'-X, THF, -78°C   Alkylated_Cleave Diastereomerically Enriched Product Chiral_Acid Chiral Carboxylic Acid Alkylated_Cleave->Chiral_Acid  LiOH, H2O/THF  

References

L-(-)-Lactamide in Asymmetric Synthesis: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering asymmetric synthesis a critical discipline. Within the toolkit of the synthetic chemist, chiral auxiliaries, ligands, and resolving agents derived from the chiral pool offer an elegant and efficient strategy to control stereochemistry. This guide provides an in-depth exploration of L-(-)-lactamide, a versatile and readily available chiral building block, and its burgeoning applications in asymmetric synthesis.

Drawing from established methodologies and recent innovations, this document will detail the use of L-(-)-lactamide as a chiral auxiliary in diastereoselective alkylation and aldol reactions, its application as a chiral resolving agent for racemic mixtures, and its potential as a precursor for novel chiral ligands. Each section is designed to provide not only theoretical underpinnings but also actionable, detailed protocols to empower researchers in their synthetic endeavors.

L-(-)-Lactamide as a Chiral Auxiliary: Directing Stereoselective Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation of the reactive center. L-(-)-lactamide, with its stereogenic center and functional handles for attachment, serves as an effective and economical chiral auxiliary.

Diastereoselective Alkylation of N-Acyl L-Lactamide Derivatives

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By attaching an acyl group to the nitrogen of L-(-)-lactamide, a chiral N-acyl lactamide can be synthesized. Deprotonation of this derivative generates a chiral enolate, which can then react with an electrophile, such as an alkyl halide, in a diastereoselective manner. The steric hindrance provided by the methyl group on the lactamide moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

A notable application of this strategy is in the asymmetric synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen. For instance, the synthesis of (S)-ibuprofen has been achieved with high diastereoselectivity using an N-acyl L-lactamide auxiliary.[1]

Workflow for Diastereoselective Alkylation using L-Lactamide Auxiliary

cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage of Auxiliary Carboxylic Acid Carboxylic Acid N-Acyl-L-lactamide N-Acyl-L-lactamide Carboxylic Acid->N-Acyl-L-lactamide L-(-)-Lactamide, Coupling Agent Alkylated Adduct Alkylated Adduct N-Acyl-L-lactamide->Alkylated Adduct 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Adduct->Chiral Carboxylic Acid Hydrolysis (e.g., LiOH) L-(-)-Lactamide L-(-)-Lactamide Alkylated Adduct->L-(-)-Lactamide Recovery

Caption: General workflow for asymmetric alkylation using an L-lactamide-derived chiral auxiliary.

Experimental Protocol 1: Asymmetric Synthesis of (S)-Ibuprofen via Diastereoselective Alkylation

This protocol is based on the principles described by Ammazzalorso et al. for the synthesis of (S)-ibuprofen.[1]

Step 1: Synthesis of N-(4-isobutylphenylacetyl)-L-lactamide

  • To a solution of 4-isobutylphenylacetic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve L-(-)-lactamide (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cool the lactamide solution to 0 °C and add the crude acid chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acyl lactamide.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl lactamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.5 equiv.) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the (S)-ibuprofen with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude (S)-ibuprofen.

  • The aqueous layer can be basified and extracted to recover the L-(-)-lactamide auxiliary.

StepReactantProductYield (%)Diastereomeric Excess (de) (%)
14-isobutylphenylacetic acidN-(4-isobutylphenylacetyl)-L-lactamide~85N/A
2N-acyl lactamideAlkylated Adduct>90>90
3Alkylated Adduct(S)-Ibuprofen~90N/A

Table 1: Representative yields and diastereoselectivity for the asymmetric synthesis of (S)-ibuprofen using an L-lactamide auxiliary.

L-(-)-Lactamide as a Chiral Resolving Agent

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

L-(-)-lactamide, being a chiral molecule with an amide functional group, can be hydrolyzed to L-(-)-lactic acid, which can then be used as a resolving agent for racemic amines. Alternatively, the amide nitrogen can be functionalized to create derivatives capable of resolving racemic carboxylic acids. The hydroxyl group also offers a site for derivatization.

Resolution of Racemic Amines with L-(-)-Lactic Acid (derived from L-Lactamide)

Racemic amines can be resolved by forming diastereomeric salts with an enantiomerically pure acid. L-(-)-lactic acid, which can be readily obtained by the hydrolysis of L-(-)-lactamide, is an effective resolving agent for a variety of amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Racemic Amine (R/S) Racemic Amine (R/S) Diastereomeric Salts Diastereomeric Salts Racemic Amine (R/S)->Diastereomeric Salts + Chiral Acid (L) Chiral Acid (L) Chiral Acid (L) Separation Separation Diastereomeric Salts->Separation Fractional Crystallization Salt 1 (R-L) Salt 1 (R-L) Separation->Salt 1 (R-L) Salt 2 (S-L) Salt 2 (S-L) Separation->Salt 2 (S-L) Enantiomer R Enantiomer R Salt 1 (R-L)->Enantiomer R Base Enantiomer S Enantiomer S Salt 2 (S-L)->Enantiomer S Base

Caption: Conceptual workflow for the resolution of a racemic amine using a chiral acid.

Experimental Protocol 2: Resolution of Racemic 1-Phenylethylamine with L-(-)-Lactic Acid

Step 1: Hydrolysis of L-(-)-Lactamide to L-(-)-Lactic Acid

  • In a round-bottom flask, dissolve L-(-)-lactamide (1.0 equiv.) in 6 M aqueous HCl.

  • Reflux the mixture for 4 hours.

  • Cool the solution and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude L-(-)-lactic acid.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

  • Dissolve racemic 1-phenylethylamine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol).

  • In a separate flask, dissolve the crude L-(-)-lactic acid (1.0 equiv.) in the same solvent.

  • Slowly add the lactic acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to induce crystallization.

  • Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration.

  • Recrystallize the solid from the same solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the recrystallized diastereomeric salt in water.

  • Add a strong base (e.g., 2 M NaOH solution) until the solution is basic (pH > 10).

  • Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous K₂CO₃, filter, and carefully remove the solvent by distillation to obtain the enantiomerically enriched 1-phenylethylamine.

  • The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

L-(-)-Lactamide as a Precursor for Chiral Ligands

Chiral ligands are essential components of many catalytic systems for asymmetric synthesis. The coordination of a chiral ligand to a metal center creates a chiral environment that can induce high enantioselectivity in a variety of transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The bifunctional nature of L-(-)-lactamide (possessing both amide and hydroxyl groups) makes it an attractive starting material for the synthesis of novel chiral ligands. For instance, the hydroxyl group can be converted into a phosphine, and the amide nitrogen can be part of a chelating system, leading to P,N-type ligands.

While the development of chiral ligands from L-lactamide is an emerging area, the potential is significant due to the low cost and ready availability of the starting material. Research in this area is focused on synthesizing ligands for applications in asymmetric transfer hydrogenation of ketones and other enantioselective reductions.

Conclusion and Future Outlook

L-(-)-Lactamide has demonstrated its utility as a cost-effective and versatile chiral building block in asymmetric synthesis. Its application as a chiral auxiliary in diastereoselective alkylations for the synthesis of important pharmaceuticals like (S)-ibuprofen highlights its practical value. Furthermore, its role as a precursor to a chiral resolving agent provides a classical yet powerful method for obtaining enantiomerically pure compounds.

The exploration of L-(-)-lactamide as a scaffold for the development of novel chiral ligands for asymmetric catalysis is a promising frontier. The modularity of the lactamide structure allows for systematic modifications to tune the steric and electronic properties of the resulting ligands, potentially leading to highly efficient and selective catalysts for a broad range of chemical transformations. As the demand for enantiopure compounds continues to grow, the applications of readily available chiral synthons like L-(-)-lactamide are poised to expand, offering sustainable and economical solutions for the challenges of modern asymmetric synthesis.

References

Application Notes & Protocols: The Strategic Use of (S)-2-Hydroxypropanamide in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-2-Hydroxypropanamide, also known as (S)-lactamide, is a valuable and versatile chiral building block in modern pharmaceutical synthesis. Derived from the natural chiral pool of (S)-lactic acid, its bifunctional nature—possessing a stereochemically defined secondary alcohol and a primary amide—makes it a strategic starting material for constructing more complex, enantiomerically pure pharmaceutical intermediates.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that convert it into high-value chiral synthons. We will detail robust experimental protocols, explain the chemical principles behind methodological choices, and illustrate workflows for creating key intermediates, such as chiral amino alcohols, which are privileged structures in a vast range of therapeutic agents.[2]

Foundational Principles: Why this compound?

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is critical; often, only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or even harmful.[3] The synthesis of single-enantiomer drugs is therefore paramount. Instead of creating chirality from scratch, a highly efficient strategy known as "chiral pool synthesis" utilizes readily available, inexpensive, and enantiomerically pure molecules from nature.

This compound is a prime example of a chiral pool-derived synthon. Its value lies in three core attributes:

  • Stereochemical Integrity: It provides a pre-defined (S)-stereocenter that can be transferred into the target molecule.

  • Dual Functionality: The hydroxyl (-OH) and amide (-CONH₂) groups are versatile handles for a wide range of chemical modifications.[1]

  • Accessibility: It can be readily prepared from (S)-lactic acid esters.[4]

The primary goal of the following protocols is to demonstrate how to unlock the synthetic potential of this compound by transforming it into key intermediates that are broadly applicable in drug discovery.

Key Synthetic Transformation: From Amide to Chiral Amino Alcohol

The conversion of this compound to (S)-2-aminopropan-1-ol ((S)-alaninol) is arguably its most important application. Chiral 1,2-amino alcohols are foundational components in numerous pharmaceuticals, including antivirals, antibiotics, and central nervous system agents.[2][5] This transformation is challenging because the amide is one of the most stable carboxylic acid derivatives, requiring a potent reducing agent for conversion to an amine.

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound

This protocol describes the complete reduction of both the amide and the inherent hydroxyl group's conjugate base to yield (S)-2-aminopropan-1-ol.

Causality and Experimental Insight: Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent, capable of reducing amides to amines. The reaction is highly exothermic and reacts violently with protic sources, including water and alcohols. Therefore, stringent anhydrous conditions and an inert atmosphere are not merely recommended—they are critical for safety and reaction success. The initial reaction involves the deprotonation of the hydroxyl group by the hydride, consuming one equivalent of LiAlH₄. Subsequent equivalents are then required for the reduction of the amide carbonyl. The "Fieser workup" is a standardized and safe method for quenching the reaction, converting the reactive aluminum byproducts into a granular, easily filterable solid (LiAlO₂).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A Dry Glassware (Oven/Flame) B Assemble under N₂/Ar A->B C Add LiAlH₄ to Anhydrous THF B->C D Cool to 0 °C (Ice Bath) C->D E Slowly Add (S)-2-Hydroxy- propanamide in THF D->E F Warm to RT, then Reflux E->F G Monitor by TLC F->G H Cool to 0 °C G->H I Quench (Fieser Method) (H₂O, NaOH, H₂O) H->I J Filter Aluminum Salts I->J K Concentrate Filtrate J->K L Purify via Distillation or Chromatography K->L M Characterize: ¹H NMR, ¹³C NMR L->M N Confirm Enantiopurity: Chiral HPLC M->N

Caption: Workflow for the synthesis and validation of (S)-2-aminopropan-1-ol.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add Lithium Aluminum Hydride (2.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M).

  • Reaction Initiation: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ slurry via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of water.

    • A granular white precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude (S)-2-aminopropan-1-ol can be purified by vacuum distillation or column chromatography to yield a colorless oil.

  • Validation: Confirm the structure of the product using ¹H and ¹³C NMR. The enantiomeric purity should be assessed using chiral HPLC to ensure no racemization has occurred.

Table 1: Comparative Overview of Amide Reducing Agents

ReagentFormulaTypical ConditionsProsCons
Lithium Aluminum HydrideLiAlH₄THF, RefluxHighly effective, fastNon-selective, pyrophoric, requires strict anhydrous conditions
Borane-THF ComplexBH₃·THFTHF, RefluxMilder, more selective than LiAlH₄Slower reaction times, can be less effective for very stable amides
Sodium Borohydride / I₂NaBH₄ / I₂THF, 0 °C to RTInexpensive, safer than LiAlH₄In-situ generation of diborane, stoichiometry can be complex

Derivatization Strategies for Advanced Intermediates

The true power of this compound as a building block is realized through the selective modification of its functional groups. Protecting one group allows for the transformation of the other, enabling the stepwise construction of complex molecules.

Protocol 2: Selective O-Protection with a Silyl Ether

This protocol describes the protection of the hydroxyl group, making the amide nitrogen available for subsequent reactions without interference from the acidic proton of the alcohol.

Causality and Experimental Insight: Tert-butyldimethylsilyl chloride (TBDMSCl) is a common protecting group for alcohols. It is sterically hindered, which imparts stability to the resulting silyl ether under a wide range of conditions, yet it can be readily removed when needed (e.g., with fluoride ions). Imidazole is used as a mild base to neutralize the HCl generated during the reaction, driving it to completion.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (1.5 eq.) followed by TBDMSCl (1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture for 4-8 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain (S)-N-(tert-butyldimethylsilyloxy)propanamide.

Mechanism of LiAlH₄ Amide Reduction

Caption: Simplified mechanism of amide reduction using Lithium Aluminum Hydride.

Application in Complex Pharmaceutical Synthesis: A Conceptual Example

While a direct synthesis of a marketed drug from this compound is not common, the intermediates derived from it, particularly (S)-2-aminopropan-1-ol, are structurally analogous to key fragments in complex molecules. For instance, the synthesis of the antiviral drug Oseltamivir (Tamiflu®) relies on the precise installation of amino and alkoxy groups on a cyclohexene core, a process that begins with a chiral pool starting material like shikimic acid.[6][7]

The protocols described here provide the fundamental steps for creating a chiral C3 synthon (a three-carbon unit) with amino and hydroxyl functionalities. This synthon can then be elaborated through multi-step sequences—such as alkylation, acylation, or use in nucleophilic additions—to build the carbon skeleton required for advanced pharmaceutical targets, including nucleoside analogues and protease inhibitors.[8][9] The principles of stereochemical control and functional group manipulation demonstrated here are directly transferable to these more complex synthetic campaigns.

Conclusion

This compound is a powerful, yet often underutilized, chiral building block. Its true value is unlocked not by using it directly, but by transforming it into versatile chiral intermediates like (S)-2-aminopropan-1-ol. The protocols and principles outlined in this guide demonstrate how to perform these critical transformations safely and efficiently. By mastering these foundational techniques, researchers and drug development professionals can leverage this accessible chiral synthon to construct the complex, enantiomerically pure molecules that are the bedrock of modern medicine.

References

L-(-)-Lactamide in the development of biodegradable polymers

Author: BenchChem Technical Support Team. Date: January 2026

The Role of Lactic Acid Derivatives in Biodegradable Polymer Development: A Guide to Polylactic Acid (PLA) Synthesis and the Exploration of L-(-)-Lactamide

Introduction: The Landscape of Biodegradable Polymers from Lactic Acid

The pursuit of sustainable and biocompatible materials has positioned biodegradable polymers at the forefront of scientific innovation, with significant implications for the pharmaceutical and biomedical fields. Among these, polylactic acid (PLA) stands out as a versatile and widely utilized aliphatic polyester.[1][2][3] Derived from renewable resources like corn starch and sugarcane, PLA offers excellent biocompatibility and biodegradability, degrading into harmless lactic acid, a natural human metabolite.[2][3] This makes it an ideal candidate for a range of applications, including controlled drug delivery systems, medical implants, and tissue engineering scaffolds.[2]

This technical guide provides a comprehensive overview of the predominant synthesis route for high-molecular-weight PLA: the ring-opening polymerization (ROP) of L-lactide.[1][2][4] Furthermore, we will address the role of a related molecule, L-(-)-lactamide, and clarify its position within the development of these biodegradable polymers. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the underlying chemistry and practical methodologies in this field.

Part 1: The Gold Standard - Ring-Opening Polymerization of L-Lactide for Polylactic Acid (PLA) Synthesis

The industrial production of high-molecular-weight PLA is dominated by the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1][2][4] This method is favored over the direct condensation of lactic acid due to its ability to achieve higher molecular weights and offer better control over the polymer's properties.[2][4]

The Causality Behind Experimental Choices in L-Lactide ROP

The selection of initiators and catalysts is critical in L-lactide ROP as it dictates the polymerization mechanism, reaction kinetics, and the final properties of the PLA. The most common mechanism involves a coordination-insertion pathway, where a metal-based catalyst activates the lactide monomer for nucleophilic attack by an initiator, typically an alcohol.

Initiators: The choice of initiator, often a primary alcohol like 1-dodecanol or 1-octanol, influences the final polymer chain's end group and can impact its degradation profile and biocompatibility.[5] The initiator's hydroxyl group acts as the starting point for the growing polymer chain.[5]

Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used catalyst in L-lactide ROP due to its high efficiency and solubility in the molten monomer.[4][5][6] However, concerns about the potential toxicity of residual tin have driven research into alternative, more biocompatible catalysts.

Experimental Workflow for L-Lactide Ring-Opening Polymerization

The following diagram illustrates a typical workflow for the synthesis of PLA via L-lactide ROP.

Caption: Workflow for PLA synthesis via ROP.

Detailed Protocol: Laboratory-Scale Synthesis of PLA via L-Lactide ROP

This protocol describes the synthesis of PLA from L-lactide using stannous octoate as a catalyst and 1-dodecanol as an initiator.

Materials:

  • L-Lactide (recrystallized and dried under vacuum)

  • Stannous octoate (Sn(Oct)₂)

  • 1-Dodecanol (dried over molecular sieves)

  • Toluene (anhydrous)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with inert gas (Nitrogen or Argon). This is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the desired amount of L-lactide to the Schlenk flask.

  • Initiator and Catalyst Preparation: Prepare stock solutions of the initiator (1-dodecanol in anhydrous toluene) and the catalyst (Sn(Oct)₂ in anhydrous toluene) in a glovebox.

  • Initiation of Polymerization: Inject the required volumes of the initiator and catalyst solutions into the Schlenk flask containing the L-lactide. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at a specified temperature (e.g., 140-180°C) and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.[6]

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Dissolve the resulting crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated PLA by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Self-Validation and Characterization:

To ensure the successful synthesis of the desired PLA, the following characterization techniques are essential:

Technique Parameter Measured Expected Outcome
Gel Permeation Chromatography (GPC) Molecular Weight (Mw), Polydispersity Index (PDI)High Mw and low PDI (typically < 1.5) indicate a controlled polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical Structure and PurityConfirms the polyester structure and the absence of residual monomer.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm)Provides information on the thermal properties and crystallinity of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsConfirms the presence of characteristic ester carbonyl stretching vibrations.

Part 2: The Role of L-(-)-Lactamide in Biodegradable Polymer Science

While the polymerization of L-lactide is a well-established route to biodegradable polyesters, the role of L-(-)-lactamide is less direct and not centered around its use as a primary monomer for polymerization.

Understanding L-(-)-Lactamide

L-(-)-lactamide is the amide derivative of L-lactic acid. It possesses both an amide and a hydroxyl functional group. While the presence of these functional groups might suggest potential for polymerization, there are several reasons why it is not a common monomer for creating biodegradable polymers akin to PLA:

  • Amide Bond Stability: The amide bond is generally more resistant to hydrolysis than the ester bond. This would result in a polymer with a much slower and potentially less predictable degradation profile compared to PLA, which is often undesirable for biomedical applications where a specific degradation rate is required.

  • Polymerization Challenges: The direct polycondensation of lactamide would likely require harsh conditions (high temperatures and vacuum) to drive off the water of condensation, which could lead to side reactions and discoloration. Furthermore, achieving high molecular weights through step-growth polymerization of a hydroxy-amide can be challenging.

  • Alternative Synthesis Routes: While not a direct polymerization monomer for PLA-like materials, L-(-)-lactamide could theoretically be a precursor for other types of polymers, such as poly(ester-amides). Research has explored the synthesis of copolyesteramides by reacting L-lactic acid oligomers with polyamide monomers like ε-caprolactam to modify the properties of PLA.[7][8]

Potential, Yet Unconventional, Applications of L-(-)-Lactamide

While not a mainstream monomer, L-(-)-lactamide could be explored in the following niche areas of biodegradable polymer development:

  • As a Chain Modifier or Comonomer: In small quantities, L-(-)-lactamide could potentially be incorporated as a comonomer in the polymerization of L-lactide to introduce amide linkages into the polyester backbone. This could alter the polymer's mechanical properties, thermal stability, and degradation characteristics. However, this remains a largely unexplored area of research.

  • Synthesis of Functional Polymers: The hydroxyl group of L-(-)-lactamide could serve as an initiation site for the ring-opening polymerization of L-lactide, leading to PLA chains with a terminal lactamide group. This functional end group could then be used for the covalent attachment of drugs or targeting ligands.

Logical Framework: L-Lactide vs. L-Lactamide in Polymer Synthesis

The following diagram illustrates the distinct roles and synthetic pathways of L-lactide and the hypothetical use of L-lactamide in biodegradable polymer synthesis.

Lactide_vs_Lactamide cluster_lactide Established Pathway: L-Lactide cluster_lactamide Hypothetical/Niche Role: L-(-)-Lactamide L_Lactide L-Lactide (Cyclic Di-ester) ROP Ring-Opening Polymerization (ROP) L_Lactide->ROP PLA Polylactic Acid (PLA) (Biodegradable Polyester) ROP->PLA L_Lactamide L-(-)-Lactamide (Hydroxy-amide) Comonomer As a Comonomer in ROP L_Lactamide->Comonomer Initiator As an Initiator for ROP L_Lactamide->Initiator PolyEsterAmide Poly(ester-amide)s (Modified Properties) Comonomer->PolyEsterAmide Initiator->PolyEsterAmide L_Lactic_Acid L-Lactic Acid L_Lactic_Acid->L_Lactide Dimerization L_Lactic_Acid->L_Lactamide Amidation

Caption: Comparison of L-Lactide and L-Lactamide pathways.

Conclusion

The development of biodegradable polymers from lactic acid is a cornerstone of modern biomaterial science. The ring-opening polymerization of L-lactide is the most robust and versatile method for producing high-molecular-weight polylactic acid, a material with immense potential in drug delivery and biomedical applications. While L-(-)-lactamide is a chemical relative of L-lactic acid, it does not serve as a direct monomer for the synthesis of PLA. Its role, if any, is likely to be in more specialized applications, such as a functional initiator or a comonomer for creating modified polyesters with tailored properties. For researchers and professionals in this field, a clear understanding of these fundamental synthetic principles is paramount for the successful design and application of next-generation biodegradable polymers.

References

Application Notes and Protocols for (S)-2-Hydroxypropanamide in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (S)-2-Hydroxypropanamide in Advanced Skincare

This compound, also known as L-Lactamide, is a chiral amide derivative of L-lactic acid poised to be a significant ingredient in the next generation of cosmetic formulations. Its unique chemical structure, combining the beneficial properties of an alpha-hydroxy acid (AHA) precursor with the gentle nature of an amide, offers a promising approach to skin hydration, barrier reinforcement, and overall skin health. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of this compound in cosmetic science. We will explore its proposed mechanism of action, formulation considerations, and protocols for evaluating its efficacy and safety.

Scientific Rationale and Mechanism of Action

This compound's efficacy is believed to be intrinsically linked to its relationship with L-lactic acid, a well-established alpha-hydroxy acid (AHA) and a key component of the skin's Natural Moisturizing Factor (NMF).[1][2][3] The central hypothesis is that this compound functions as a pro-drug , undergoing enzymatic hydrolysis in the skin to slowly release L-lactic acid and ammonia. This controlled conversion offers a significant advantage over direct application of lactic acid, potentially reducing the irritation often associated with AHAs while delivering sustained benefits.

The Significance of Stereochemistry: The "(S)" Isomer

The "S" designation in this compound refers to its specific stereoisomer, which corresponds to L-lactic acid. Research has demonstrated that L-lactic acid is significantly more effective than its D-isomer counterpart at stimulating ceramide synthesis in keratinocytes.[4] Ceramides are essential lipids for maintaining the integrity of the skin's barrier function and preventing transepidermal water loss (TEWL).[5][6] Therefore, the use of the (S) isomer of 2-Hydroxypropanamide is critical for maximizing its biological activity in promoting a healthy skin barrier.

Proposed Enzymatic Conversion in the Skin

The human skin possesses a range of enzymes, including amidases and esterases, capable of hydrolyzing amide and ester bonds.[7][8][9][10][11][12][13][14] It is proposed that cutaneous amidases catalyze the hydrolysis of this compound into L-lactic acid and ammonia. This gradual release of L-lactic acid is expected to provide a number of skin benefits.

Proposed Mechanism of Action

Mechanism_of_Action S2HP This compound (in formulation) Skin Stratum Corneum S2HP->Skin Hydrolysis Hydrolysis Skin->Hydrolysis Penetration Enzymes Cutaneous Amidases Enzymes->Hydrolysis LLA L-Lactic Acid Hydrolysis->LLA Ammonia Ammonia Hydrolysis->Ammonia Ceramide ↑ Ceramide Synthesis LLA->Ceramide NMF ↑ NMF Components LLA->NMF Barrier Improved Skin Barrier Function Ceramide->Barrier NMF->Barrier

Caption: Proposed enzymatic conversion of this compound in the skin.

Formulation and Stability Considerations

The successful incorporation of this compound into cosmetic formulations requires careful consideration of its stability and compatibility with other ingredients.

pH and Stability

Amide bonds are generally most stable at a neutral pH.[15] Both strongly acidic and alkaline conditions can accelerate the hydrolysis of this compound into lactic acid and ammonia.[15][16][17] Therefore, it is recommended to formulate cosmetic products containing this ingredient within a pH range of 5.0 to 6.5 . This range is also physiologically compatible with the skin's natural acidic mantle.

Parameter Recommendation Rationale
pH 5.0 - 6.5Optimizes amide stability and aligns with skin's natural pH.[15][18]
Temperature Avoid prolonged exposure to high temperatures (>40°C)Higher temperatures can accelerate hydrolysis.[15]
Solubility Water-solubleFacilitates incorporation into aqueous phases of emulsions.
Compatibility

This compound is expected to be compatible with a wide range of common cosmetic ingredients. However, formulators should be mindful of potential interactions with highly acidic or alkaline raw materials that could shift the final formulation's pH outside the optimal range.

Example Formulation: Hydrating and Barrier-Repairing Serum

This example provides a starting point for a simple oil-in-water serum.

Phase Ingredient (INCI Name) % w/w Function
ADeionized Waterq.s. to 100Vehicle
AGlycerin3.00Humectant
APropanediol2.00Humectant, Solvent
AXanthan Gum0.30Thickener
BThis compound 2.00 - 5.00 Active Ingredient
BDeionized Water10.00Solvent
CCaprylic/Capric Triglyceride4.00Emollient
CSqualane2.00Emollient
CCetearyl Alcohol (and) Ceteareth-201.50Emulsifier
DPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
ECitric Acid or Sodium Hydroxideq.s.pH Adjuster

Protocol:

  • In the main vessel, combine Phase A ingredients and heat to 75°C while mixing until uniform.

  • In a separate vessel, dissolve this compound in water (Phase B) with gentle heating if necessary.

  • In another separate vessel, combine Phase C ingredients and heat to 75°C.

  • Add Phase C to Phase A with homogenization.

  • Cool the emulsion to 40°C and add Phase B and Phase D.

  • Adjust the pH to 5.5 - 6.0 with Phase E.

  • Cool to room temperature with gentle mixing.

Efficacy Evaluation Protocols

To substantiate claims of moisturization and skin barrier improvement, a combination of in-vitro and in-vivo testing is recommended.

In-Vitro Efficacy Testing

Objective: To assess the effect of this compound on ceramide synthesis in human keratinocytes.

Protocol:

  • Culture normal human epidermal keratinocytes (NHEK) in appropriate media.

  • Treat NHEK cells with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%) for 24-48 hours. A positive control of L-lactic acid should be included.

  • Following treatment, lyse the cells and extract total lipids.

  • Quantify total ceramide content using a suitable method such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Assess the expression of genes involved in ceramide synthesis (e.g., SPT, CerS3) using quantitative real-time PCR (qRT-PCR).

In-Vitro Efficacy Workflow

In_Vitro_Workflow Start Culture NHEK Cells Treatment Treat with this compound and L-Lactic Acid (Control) Start->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Ceramide_Quant Ceramide Quantification (HPTLC or LC-MS) Lipid_Extraction->Ceramide_Quant Gene_Expression Gene Expression Analysis (qRT-PCR) RNA_Extraction->Gene_Expression Data_Analysis Data Analysis and Comparison Ceramide_Quant->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for evaluating in-vitro efficacy on ceramide synthesis.

In-Vivo (Clinical) Efficacy Testing

Objective: To evaluate the moisturizing and skin barrier enhancing effects of a topical formulation containing this compound.

Protocol:

  • Recruit a panel of subjects with dry to moderately dry skin.

  • Conduct a randomized, double-blind, placebo-controlled study.

  • Subjects will apply the test formulation and a placebo formulation to designated sites on their forearms or lower legs twice daily for a period of 2-4 weeks.

  • Measure skin hydration using a Corneometer® at baseline and at specified time points throughout the study.

  • Measure transepidermal water loss (TEWL) using a Tewameter® to assess skin barrier function at the same time points.

  • Clinical grading of skin dryness, scaling, and roughness by a trained expert.

  • Subject self-assessment questionnaires to evaluate perceived product efficacy.

Safety and Toxicology

While this compound is anticipated to have a favorable safety profile due to its slow conversion to the naturally occurring L-lactic acid, comprehensive safety testing is essential.

Recommended Safety Tests
  • In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439) to assess irritation potential.[19][20][21][22]

  • In-Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) or Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492).

  • Skin Sensitization: In-vitro methods such as the Direct Peptide Reactivity Assay (DPRA) (OECD 442C) and the KeratinoSens™ assay (OECD 442D).

  • Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432).

A thorough safety assessment by a qualified professional is required before marketing any cosmetic product.[23][24][25]

Conclusion and Future Directions

This compound presents a compelling opportunity for innovation in cosmetic science. Its proposed mechanism as a pro-drug for L-lactic acid offers the potential for enhanced skin hydration and barrier function with an improved tolerability profile compared to traditional AHAs. Further research is warranted to definitively elucidate its enzymatic conversion pathway in the skin and to conduct robust clinical trials to fully characterize its benefits. As the demand for gentle yet effective skincare solutions continues to grow, this compound is well-positioned to become a valuable ingredient in the formulator's palette.

References

Application Note & Protocol: A Guide to the Chiral Resolution of Racemic Mixtures Using (S)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of Chirality in Pharmaceutical Sciences

The stereochemical nature of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit divergent pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic response, while its counterpart could be inert or, in worst-case scenarios, induce severe adverse effects. The historical case of thalidomide tragically underscores the imperative for enantiomeric purity. Consequently, the resolution of racemic mixtures—equimolar mixtures of both enantiomers—is a pivotal process in the pharmaceutical industry to ensure the safety and efficacy of drug products.

Classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method for achieving enantiomeric separation. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-2-Hydroxypropanamide as a chiral resolving agent for racemic acidic compounds.

This compound: A Versatile Chiral Resolving Agent

This compound, commonly known as (S)-lactamide, is a readily available, crystalline solid derived from the naturally occurring (S)-lactic acid. Its utility as a resolving agent is predicated on its ability to react with a racemic acid to form a pair of diastereomeric salts.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₃H₇NO₂
Molar Mass 89.09 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-enantiomer

The presence of hydroxyl (-OH) and amide (-CONH₂) functional groups in this compound allows for the formation of a network of hydrogen bonds and ionic interactions within the crystal lattice of the diastereomeric salts. These interactions are stereospecific, leading to distinct three-dimensional arrangements and, crucially, different physicochemical properties for each diastereomer, most notably solubility. This differential solubility is the cornerstone of separation by fractional crystallization.

The Principle of Diastereomeric Salt Resolution

The fundamental concept behind this classical resolution technique is the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers, which possess distinct physical properties.[1][2][3][4][5][6]

The process unfolds in a series of logical steps:

  • Salt Formation: The racemic acid (a 1:1 mixture of R-acid and S-acid) is reacted with an enantiomerically pure resolving agent, in this case, the basic this compound (S-Base). This acid-base reaction yields a mixture of two diastereomeric salts: (R-Acid)•(S-Base) and (S-Acid)•(S-Base).

  • Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, the two diastereomeric salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer will selectively crystallize out of the solution.

  • Separation: The crystallized, less soluble diastereomeric salt is isolated from the solution (mother liquor) by filtration.

  • Liberation: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically enriched acid and recovering the resolving agent. A similar treatment of the mother liquor can yield the other enantiomer.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Fractional Crystallization cluster_3 Step 4: Liberation Racemic Acid\n(R/S-Acid) Racemic Acid (R/S-Acid) Diastereomeric Salt Mixture\n(R-Acid)•(S-Base)\n(S-Acid)•(S-Base) Diastereomeric Salt Mixture (R-Acid)•(S-Base) (S-Acid)•(S-Base) Racemic Acid\n(R/S-Acid)->Diastereomeric Salt Mixture\n(R-Acid)•(S-Base)\n(S-Acid)•(S-Base) Resolving Agent\nthis compound Resolving Agent This compound Resolving Agent\nthis compound->Diastereomeric Salt Mixture\n(R-Acid)•(S-Base)\n(S-Acid)•(S-Base) Crystallized Salt\n(Less Soluble Diastereomer) Crystallized Salt (Less Soluble Diastereomer) Diastereomeric Salt Mixture\n(R-Acid)•(S-Base)\n(S-Acid)•(S-Base)->Crystallized Salt\n(Less Soluble Diastereomer) Cooling/ Solvent Change Mother Liquor\n(More Soluble Diastereomer) Mother Liquor (More Soluble Diastereomer) Diastereomeric Salt Mixture\n(R-Acid)•(S-Base)\n(S-Acid)•(S-Base)->Mother Liquor\n(More Soluble Diastereomer) Enriched Enantiomer 1 Enriched Enantiomer 1 Crystallized Salt\n(Less Soluble Diastereomer)->Enriched Enantiomer 1 Acidification Recovered Resolving Agent Recovered Resolving Agent Crystallized Salt\n(Less Soluble Diastereomer)->Recovered Resolving Agent Mother Liquor\n(More Soluble Diastereomer)->Recovered Resolving Agent Enriched Enantiomer 2 Enriched Enantiomer 2 Mother Liquor\n(More Soluble Diastereomer)->Enriched Enantiomer 2 Acidification

Caption: General workflow of chiral resolution by diastereomeric salt formation.

Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized framework for the chiral resolution of a racemic carboxylic acid, such as a profen NSAID, using this compound. It is crucial to note that the optimal conditions (solvent, temperature, stoichiometry, and crystallization time) are highly substrate-dependent and must be determined empirically.

4.1. Materials and Equipment

  • Racemic carboxylic acid (e.g., ibuprofen, ketoprofen)

  • This compound

  • Solvent screening library (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH), solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

  • Drying oven

  • Analytical balance

  • Polarimeter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

4.2. Experimental Procedure

G cluster_protocol Detailed Experimental Protocol A 1. Solvent Screening (Small-scale trials) B 2. Diastereomeric Salt Formation (Dissolve Racemic Acid and this compound in optimal solvent with heating) A->B C 3. Fractional Crystallization (Controlled cooling, optional seeding) B->C D 4. Isolation of Diastereomeric Salt (Vacuum filtration and washing with cold solvent) C->D E 5. Liberation of Enriched Enantiomer (Dissolve salt, acidify with HCl, extract with organic solvent) D->E F 6. Isolation and Purification (Dry organic layer, evaporate solvent) E->F H 8. Recovery of Resolving Agent (From aqueous layers) E->H G 7. Analysis of Enantiomeric Excess (e.e.) (Polarimetry and Chiral HPLC) F->G

Caption: Step-by-step experimental workflow for the chiral resolution protocol.

Step 1: Solvent System Screening (Empirical Determination)

The choice of solvent is the most critical parameter for successful fractional crystallization.

  • In small vials, perform solubility tests with the racemic acid, this compound, and the anticipated diastereomeric salts in a range of solvents.

  • The ideal solvent should completely dissolve the racemic acid and the resolving agent at an elevated temperature, while allowing for the precipitation of one diastereomeric salt upon cooling to room temperature or below.

Step 2: Diastereomeric Salt Formation

  • To the jacketed reaction vessel, add the racemic carboxylic acid (1.0 equivalent).

  • Add the selected solvent and begin stirring.

  • Add this compound (0.5 to 1.0 equivalent). The stoichiometry may need to be optimized; sometimes, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric purity of the initially crystallized salt.

  • Gently heat the mixture until all solids have dissolved, forming a clear solution. Avoid excessive temperatures that could lead to degradation.

Step 3: Fractional Crystallization

  • Slowly cool the solution over several hours. A controlled cooling rate is essential for the formation of well-defined crystals and to maximize the difference in crystallization between the two diastereomers.

  • If crystallization is sluggish, it can be induced by scratching the inner wall of the vessel with a glass rod or by seeding with a small crystal of the desired diastereomeric salt (if available).

  • Allow the crystallization to proceed at the final temperature for a predetermined time to maximize the yield of the less soluble salt.

Step 4: Isolation of the Diastereomeric Salt

  • Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum.

Step 5: Liberation of the Enriched Enantiomer

  • Dissolve the dried diastereomeric salt in water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylic acid, causing it to precipitate if it is water-insoluble, or prepare it for extraction.

  • Extract the liberated carboxylic acid into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Combine the organic extracts.

Step 6: Isolation and Purification

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Step 7: Determination of Enantiomeric Excess (e.e.)

The success of the resolution is quantified by determining the enantiomeric excess of the isolated product.

  • Polarimetry: Dissolve a known concentration of the product in a suitable solvent and measure the optical rotation. The enantiomeric excess can be estimated by comparing the measured specific rotation to the literature value for the pure enantiomer.

  • Chiral HPLC: This is the most accurate method for determining e.e.[7][8] Develop a chiral HPLC method capable of separating the two enantiomers of the carboxylic acid. Analyze the isolated product to determine the ratio of the two enantiomers and calculate the e.e. using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Step 8: Recovery of the Resolving Agent

The aqueous layer from the extraction in Step 5 contains the protonated this compound. It can be recovered by basifying the solution and extracting it into a suitable organic solvent, allowing for its reuse and improving the overall process economy.

Troubleshooting and Optimization Strategies

ProblemPotential CauseRecommended Solution
No Crystallization Solvent is too effective; concentration is too low.Try a less polar solvent or a mixture of solvents. Concentrate the solution. Induce crystallization by seeding or scratching.
Oily Precipitate Supersaturation is too high; cooling is too rapid.Use a more dilute solution. Employ a slower, more controlled cooling ramp.
Low Enantiomeric Excess (e.e.) Incomplete separation of diastereomers; co-precipitation.Recrystallize the diastereomeric salt. Optimize the solvent system and cooling profile.
Low Yield Sub-optimal stoichiometry; significant solubility of the desired diastereomer.Vary the ratio of resolving agent to racemic acid. Optimize the final crystallization temperature and time.

Conclusion

This compound is a potentially effective and versatile resolving agent for the separation of racemic carboxylic acids via diastereomeric salt formation. While the principles of this technique are well-established, successful implementation hinges on the empirical optimization of key parameters, most notably the choice of solvent. The protocol and guidelines presented in this application note provide a robust framework for researchers to develop a tailored chiral resolution process, enabling the isolation of enantiomerically pure compounds that are critical for the advancement of pharmaceutical research and development.

References

Application Note: L-(-)-Lactamide as a Pro-Nutrient for Enhanced Metabolic Control in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of L-(-)-Lactamide in Cell Culture Media

Introduction

The optimization of cell culture conditions is a cornerstone of modern biological research and biopharmaceutical production. A persistent challenge, particularly in high-density mammalian cell cultures, is the management of metabolic byproducts. Many cell lines exhibit a phenomenon analogous to the Warburg effect, characterized by high rates of glycolysis and subsequent production of L-lactic acid, even in the presence of ample oxygen.[1][2] The accumulation of lactate can lower the pH of the culture medium and has been shown to inhibit cell growth and negatively impact the yield and quality of therapeutic proteins.[1]

Conversely, L-lactate is not merely a waste product; it is a critical energy substrate that can be transported into the mitochondria and converted to pyruvate to fuel the TCA cycle.[3][4] Furthermore, it functions as a dynamic signaling molecule, influencing cellular processes through receptor binding and epigenetic modifications like histone lactylation.[2][3][5] Harnessing the benefits of lactate while avoiding the pitfalls of its over-accumulation presents a significant opportunity for process optimization.

This application note introduces L-(-)-Lactamide (the amide of L-lactic acid) as a novel, biocompatible pro-nutrient designed to act as a slow-release source of L-lactate. We hypothesize that L-(-)-Lactamide is taken up by cells and gradually hydrolyzed by intracellular enzymes, providing a controlled supply of L-lactate for cellular metabolism. This strategy aims to maintain lactate at productive, non-toxic levels, thereby stabilizing culture conditions and enhancing cellular performance. Herein, we provide a comprehensive technical guide and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively evaluate and implement L-(-)-Lactamide in their specific cell culture systems.

Scientific Background and Putative Mechanism of Action

L-lactate occupies a central node in cellular metabolism. The "lactate shuttle" hypothesis describes its role in transporting energy between glycolytic "driver" cells and oxidative "recipient" cells.[2] Within a single cell, lactate can also shuttle between the cytosol and mitochondria. However, direct supplementation of media with high concentrations of lactate can cause a rapid drop in pH and osmotic stress.

L-(-)-Lactamide (C₃H₇NO₂) is a highly soluble, stable amide derivative of L-lactic acid.[6][7][8] Its potential as a cell culture supplement is predicated on the hypothesis of intracellular enzymatic conversion. Amidase enzymes within the cell could hydrolyze L-(-)-Lactamide into L-lactate and ammonia. This gradual intracellular release is proposed to circumvent the negative effects of a sudden extracellular lactate spike. The released L-lactate can then be converted to pyruvate by lactate dehydrogenase B (LDHB), entering the TCA cycle for efficient ATP production.[4][9] This process may also influence the intracellular NAD+/NADH ratio, a critical regulator of metabolic pathways.[10]

G cluster_extracellular Extracellular Space (Culture Medium) cluster_intracellular Intracellular Space (Cytosol) cluster_mito Mitochondrion Lactamide_ext L-(-)-Lactamide Lactamide_int L-(-)-Lactamide Lactamide_ext->Lactamide_int Uptake Amidase Amidase (Putative) Lactamide_int->Amidase L_Lactate L-Lactate Amidase->L_Lactate Ammonia Ammonia (NH₃) Amidase->Ammonia LDHB LDHB L_Lactate->LDHB Pyruvate Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA LDHB->Pyruvate NADH NADH LDHB->NADH NAD NAD+ NAD->LDHB

Caption: Putative mechanism of L-(-)-Lactamide metabolism in a target cell.

Materials and Reagents

Material/ReagentSpecificationsRecommended Supplier (Example)
L-(-)-Lactamide ≥98% Purity, Cell Culture Grade, CAS: 89673-71-2Smolecule, TCI, CymitQuimica[11][12]
Cell Line e.g., CHO-K1, HEK293, HeLa, etc.ATCC
Basal Medium e.g., DMEM, Ham's F-12, CD CHOGibco, Lonza, FUJIFILM Irvine Scientific
Serum Fetal Bovine Serum (FBS), QualifiedGibco, Hyclone
Solvent for Stock Sterile DPBS or Deionized WaterVWR, Corning
Sterile Filters 0.22 µm Syringe FiltersMilliporeSigma, Pall
Microplates 96-well, clear, flat-bottom, tissue-culture treatedCorning, Falcon
Reagents for Assays LDH Cytotoxicity Assay Kit, MTS/WST-1 Proliferation Kit, L-Lactate Assay KitPromega, Roche, Abcam, TCI[13]

Experimental Protocols

This section provides a logical workflow for the systematic evaluation of L-(-)-Lactamide. It is crucial to first establish the compound's stability and optimal, non-toxic concentration range before proceeding to functional metabolic studies.

Caption: Experimental workflow for evaluating L-(-)-Lactamide.

Protocol 1: Preparation of L-(-)-Lactamide Stock Solution

Causality: Preparing a concentrated, sterile stock solution is essential to avoid contamination and prevent precipitation issues that can arise when adding a powdered compound directly to complex culture media.[6] L-(-)-Lactamide's high water solubility simplifies this process.[6][7]

  • Calculation: Determine the mass of L-(-)-Lactamide (MW: 89.09 g/mol )[8][14] required to make a 1 M stock solution. For 10 mL of 1 M stock: 1 mol/L * 0.010 L * 89.09 g/mol = 0.8909 g.

  • Dissolution: In a sterile conical tube, dissolve the calculated mass of L-(-)-Lactamide in the desired volume of sterile DPBS or cell culture grade water. Vortex until fully dissolved. Gentle warming to 37°C can be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: Determination of Optimal Working Concentration

Causality: Before assessing metabolic effects, it is critical to identify the concentration range that is non-toxic to the cells. A dose-response curve will establish the sub-lethal concentrations suitable for further experiments. The Lactate Dehydrogenase (LDH) assay is a standard method for quantifying cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells.[15][16]

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of the L-(-)-Lactamide stock solution in complete culture medium to achieve final concentrations ranging from 0 mM to 100 mM (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 mM).

  • Controls: Include the following controls on the same plate:

    • Untreated Control: Cells with medium only (baseline LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit (100% cytotoxicity).

    • Medium Background Control: Wells with medium but no cells.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 48 or 72 hours).

  • LDH Assay: Perform the LDH cytotoxicity assay according to the manufacturer's instructions.[17] This typically involves transferring a small amount of supernatant to a new plate and adding a reaction mixture that produces a colorimetric signal proportional to the amount of LDH.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Select the highest concentration that shows no significant increase in cytotoxicity for use in subsequent metabolic studies.

Protocol 3: Stability Assessment of L-(-)-Lactamide in Cell Culture Medium

Causality: It is crucial to confirm that any observed effects are due to the cellular processing of L-(-)-Lactamide and not its spontaneous degradation in the medium.[18][19] This acellular control experiment verifies the compound's stability under standard culture conditions.

  • Preparation: Add L-(-)-Lactamide from your stock solution to complete cell culture medium (including serum, if used) to achieve the optimal working concentration determined in Protocol 2.

  • Incubation: Place the medium in a sterile, cell-free flask or plate and incubate at 37°C and 5% CO₂.

  • Time-Course Sampling: Collect aliquots of the medium at various time points (e.g., 0, 24, 48, 72 hours). Store samples at -80°C until analysis.

  • Analysis: Measure the concentration of L-lactate in the samples using a suitable method, such as a specific L-Lactate enzymatic assay kit or HPLC.[1][13]

  • Interpretation: A stable compound will show no significant increase in L-lactate concentration over the time course. A significant increase would suggest chemical instability, confounding the interpretation of cellular experiments.

Protocol 4: Evaluating the Effect of L-(-)-Lactamide on Cell Growth and Metabolism

Causality: This is the core experiment to test the hypothesis that L-(-)-Lactamide can beneficially alter cellular metabolism. By tracking cell growth and key metabolite levels over time, a clear picture of its impact can be formed.

  • Cell Seeding: Seed cells in multiple replicate plates or flasks to allow for daily sampling (e.g., 6-well or 12-well plates).

  • Treatment Groups: Prepare complete culture medium for at least two experimental groups:

    • Control Group: Standard culture medium.

    • Lactamide Group: Standard culture medium supplemented with the pre-determined optimal, non-toxic concentration of L-(-)-Lactamide.

  • Time-Course Experiment: At 24-hour intervals for 3-5 days:

    • Cell Count: Harvest cells from one set of wells/flasks and determine the viable cell density and viability (e.g., using a trypan blue exclusion assay).

    • Supernatant Collection: Collect the culture supernatant from the same wells/flasks. Centrifuge to remove cell debris and store at -80°C for metabolite analysis.

  • Metabolite Analysis:

    • Thaw the collected supernatant samples.

    • Measure the concentrations of Glucose , L-Lactate , and Ammonia using a biochemical analyzer (e.g., YSI) or specific colorimetric assay kits.[1]

  • Data Analysis:

    • Plot the viable cell density over time for both control and treated groups.

    • Plot the concentrations of glucose, L-lactate, and ammonia over time.

    • Calculate specific consumption/production rates for each metabolite to normalize for cell number.

Expected Outcome: If the hypothesis is correct, the L-(-)-Lactamide-treated group may exhibit a lower peak concentration of extracellular L-lactate and potentially a more efficient use of glucose compared to the control group, while maintaining robust cell growth. A corresponding, modest increase in ammonia should also be observed.

References

Application Note: A Validated Chiral HPLC Method for the Determination of (S)-2-Hydroxypropanamide Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. This application note provides a comprehensive, field-proven guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of (S)-2-Hydroxypropanamide (Lactamide). We present a detailed protocol utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), which offers excellent selectivity for this polar analyte. The methodology is structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, robustness, and regulatory compliance.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Enantiomeric Purity

This compound is a chiral molecule possessing a single stereocenter. In pharmaceutical contexts, isolating and quantifying the desired enantiomer is paramount. The undesired enantiomer, in this case (R)-2-Hydroxypropanamide, may be inactive, exhibit a different therapeutic effect, or possess undesirable toxicity.[5] Regulatory bodies worldwide mandate strict control and quantification of enantiomeric impurities in chiral drug substances.[6]

Direct analysis by HPLC using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for enantioseparation.[5][7][8] CSPs create a chiral environment within the column, enabling differential interactions with the enantiomers and thus allowing for their separation and quantification.[9] This guide details a robust method designed for this specific purpose.

The Principle of Chiral Recognition

Chiral recognition in HPLC is achieved through the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[9] The stability of these complexes differs due to variations in their three-dimensional fit, leading to different retention times. The primary interaction mechanisms include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

  • Inclusion complexation

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for separating polar and ionic compounds like amino acids and hydroxy acids.[10][11] Their complex structure provides multiple sites for ionic interactions and hydrogen bonding, which are key for resolving small, polar analytes like 2-hydroxypropanamide.[11][12]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers cluster_Output Chromatographic Output CSP Chiral Selector (Teicoplanin) Multiple Interaction Sites (H-bonding, Ionic, Steric) Chromatogram Separated Peaks S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP:f1 Stronger Interaction (3-point fit) Longer Retention R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP:f1 Weaker Interaction (Steric Hindrance) Shorter Retention

Caption: Principle of Chiral Recognition on a CSP.

Strategic Workflow for Chiral Method Development

A systematic approach to method development is crucial for establishing a robust and reliable analytical procedure. The workflow begins with understanding the analyte's properties and progresses through a logical screening and optimization process.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) CSP_Screen CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) Analyte->CSP_Screen MP_Screen Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen Initial_Eval Initial Evaluation (Peak Shape, Resolution) MP_Screen->Initial_Eval Optimize Parameter Optimization Initial_Eval->Optimize MP_Ratio Mobile Phase Ratio Optimize->MP_Ratio Additive Additive (Acid/Base) Optimize->Additive Temp Temperature Optimize->Temp Flow Flow Rate Optimize->Flow Validation Method Validation (ICH Q2) Optimize->Validation

Caption: A strategic workflow for chiral method development.

Detailed Experimental Protocol

This protocol is based on established principles for the separation of small, polar chiral molecules and serves as a robust starting point.[12]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade methanol, ethanol, acetic acid, and triethylamine. This compound reference standard and racemic (R/S)-2-Hydroxypropanamide for method development.

Chromatographic Conditions

The following conditions have been optimized for baseline separation of the 2-Hydroxypropanamide enantiomers.

ParameterCondition/ValueRationale
Chiral Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmMacrocyclic glycopeptide CSP provides excellent selectivity for polar analytes via hydrogen bonding and ionic interactions.[11]
Mobile Phase Methanol : Acetic Acid : Triethylamine (100 : 0.03 : 0.02, v/v/v)Polar organic mode is well-suited for this CSP.[13] Acid and base additives improve peak shape and interaction with the stationary phase.
Flow Rate 0.8 mL/minBalances analysis time with optimal column efficiency.
Column Temperature 25 °CProvides reproducible retention times. Temperature can be a critical parameter for optimizing selectivity.[14]
Detection Wavelength 220 nmAmide chromophore exhibits sufficient absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical scale columns.
Sample and Standard Preparation
  • Diluent: The mobile phase is used as the diluent to ensure peak shape integrity.

  • Racemic Standard (for System Suitability): Prepare a solution of racemic 2-Hydroxypropanamide in the diluent at a concentration of approximately 0.5 mg/mL. This is used to confirm resolution and identify the elution order.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the racemic standard solution in replicate (n=5).

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures baseline separation between the (S) and (R) enantiomer peaks for accurate quantification.[7]
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak symmetry, preventing integration errors.
Repeatability (%RSD) ≤ 2.0% for the peak areas of replicate injectionsDemonstrates the precision of the system.

Method Validation Protocol (per ICH Q2(R2))

A chiral purity assay must be validated to demonstrate it is fit for its intended purpose.[1][2][15][16] The following parameters are critical.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Inject diluent, (S)-enantiomer standard, and racemic standard. Ensure the (R)-enantiomer peak is resolved from the main peak and any impurities.Baseline resolution (Rs ≥ 2.0) between enantiomers. No interfering peaks at the retention time of the (R)-enantiomer.
Limit of Quantitation (LOQ) Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of ≥ 10.S/N ≥ 10. Precision (%RSD) ≤ 10%. Accuracy (Recovery) 80-120%.
Linearity Prepare a series of at least five solutions of the (R)-enantiomer over a range from the LOQ to 150% of the specification limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[17]
Accuracy Analyze samples of the (S)-enantiomer spiked with the (R)-enantiomer at three levels (e.g., LOQ, 100%, 150% of specification). Analyze in triplicate.Percent recovery between 90.0% and 110.0% at each level.[6][17]
Precision (Repeatability) Perform six independent preparations of the (S)-enantiomer sample spiked with the (R)-enantiomer at the specification limit.%RSD ≤ 5.0%.
Robustness Introduce small, deliberate variations to the method (e.g., ±0.1 mL/min flow rate, ±2°C column temp, slight change in mobile phase additive concentration).System suitability criteria must be met. No significant impact on the reported enantiomeric purity.

Data Analysis and Calculation

The enantiomeric purity is expressed as a percentage of the undesired enantiomer relative to the total area of both enantiomers.

Formula: % (R)-Enantiomer = (Area of (R)-Peak / (Area of (S)-Peak + Area of (R)-Peak)) * 100

The result is then compared against the specification limit defined for the drug substance.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the enantiomeric purity of this compound. The described HPLC method, utilizing a teicoplanin-based chiral stationary phase, is specific, robust, and suitable for validation according to ICH guidelines. By explaining the causality behind the methodological choices and embedding a self-validating framework through rigorous system suitability and validation protocols, this guide serves as an authoritative resource for ensuring the quality and safety of chiral pharmaceutical compounds.

References

Application Notes and Protocols: (S)-2-Hydroxypropanamide as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide, is a versatile chiral building block that holds potential as an effective chiral derivatizing agent (CDA). This document provides a comprehensive guide to the principles, applications, and proposed protocols for the use of this compound in the chiral derivatization of racemic compounds, enabling their separation and quantification by standard chromatographic and spectroscopic techniques. While direct, detailed protocols for this compound as a CDA are not extensively documented in readily available literature, this guide synthesizes established principles of chiral derivatization to propose robust methodologies for its application.

Introduction to Chiral Derivatization with this compound

Chiral resolution is a fundamental process in stereochemistry for the separation of racemic mixtures into their individual enantiomers.[1] One of the most common and established methods for achieving this is through chiral derivatization.[1][2] This technique involves the reaction of a racemic mixture with an enantiomerically pure reagent, the chiral derivatizing agent (CDA), to form a mixture of diastereomers.[2] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

This compound is an attractive candidate for a chiral derivatizing agent due to its structural features: a single, stable stereocenter, and two reactive functional groups—a hydroxyl group and an amide group. These functional groups provide handles for covalent modification of various classes of analytes, including chiral carboxylic acids, amines, and alcohols. The resulting diastereomeric derivatives can then be analyzed to determine the enantiomeric composition of the original sample.

Mechanism of Action

The fundamental principle behind the use of this compound as a CDA lies in the formation of diastereomers with distinct physicochemical properties. The chiral center of this compound introduces a second stereocenter into the analyte molecule upon derivatization. The resulting diastereomers will have different spatial arrangements of their constituent atoms, leading to differences in their interactions with a stationary phase in chromatography or their magnetic environment in NMR spectroscopy.

For example, when a racemic mixture of a chiral carboxylic acid ((R/S)-Acid) is reacted with this compound, two diastereomeric esters are formed: (R)-Acid-(S)-Lactamide and (S)-Acid-(S)-Lactamide. These diastereomers can be separated by HPLC or distinguished by NMR.

Applications in Chiral Analysis

The application of this compound as a CDA is proposed for the enantiomeric purity determination of a range of chiral compounds, particularly those containing carboxylic acid, amine, or alcohol functional groups.

Derivatization of Chiral Carboxylic Acids

Chiral carboxylic acids can be derivatized by esterification of the hydroxyl group of this compound. This reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide (e.g., DCC or EDC), to facilitate the formation of the ester bond.

Derivatization of Chiral Amines

While the amide group of this compound is generally unreactive, the hydroxyl group can be modified to introduce a functionality that is reactive towards amines. For instance, the hydroxyl group could be converted to a better leaving group, or the molecule could be used in conjunction with a coupling agent to react with chiral amines. However, a more direct approach for other CDAs is often employed for amines.[3]

Derivatization of Chiral Alcohols

Similar to carboxylic acids, chiral alcohols can be derivatized by reacting them with an activated form of this compound, though this is a less common approach. A more likely strategy involves activating the hydroxyl group of the chiral alcohol and reacting it with the amide nitrogen of this compound, although this is chemically challenging.

Experimental Protocols

Note: The following protocols are proposed methodologies based on established principles of chiral derivatization. Optimization of reaction conditions may be necessary for specific analytes.

Protocol 1: Derivatization of a Racemic Carboxylic Acid with this compound for HPLC Analysis

This protocol describes the derivatization of a racemic carboxylic acid to form diastereomeric esters, followed by their separation using HPLC.

Materials:

  • This compound

  • Racemic carboxylic acid analyte

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Solid Phase Extraction (SPE) cartridge (silica gel) for purification

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the racemic carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using a silica gel SPE cartridge to remove any unreacted starting materials and byproducts.

  • Sample Preparation for HPLC: Dissolve the purified diastereomeric mixture in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis: Analyze the sample using a suitable chiral stationary phase (CSP) or a standard achiral column, as the diastereomers can often be separated on the latter.

Proposed HPLC Conditions:

ParameterCondition
Column Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm) or a polysaccharide-based CSP
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Optimization may be required.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength for the analyte
Injection Volume 10 µL
Protocol 2: Derivatization of a Racemic Amine with a Modified this compound for NMR Analysis

This protocol outlines a proposed two-step process to first activate this compound and then react it with a racemic amine for subsequent NMR analysis.

Step 1: Activation of this compound (Proposed)

  • React this compound with a reagent like phosgene or a phosgene equivalent to form a chloroformate. This activated intermediate can then react with amines. Safety Note: Phosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Step 2: Derivatization of the Racemic Amine

Materials:

  • Activated this compound (from Step 1)

  • Racemic amine analyte

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction: Dissolve the racemic amine (1.0 eq) in the anhydrous solvent. Add the activated this compound (1.1 eq) to the solution at 0 °C. Allow the reaction to proceed to completion.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • NMR Analysis: Dissolve the purified diastereomeric mixture in CDCl₃. Acquire a high-resolution ¹H NMR spectrum.

NMR Data Analysis:

  • The two diastereomers will exhibit distinct sets of peaks in the NMR spectrum.

  • Identify a well-resolved proton signal for each diastereomer that is distant from other signals in the spectrum.

  • Integrate the areas of these two signals. The ratio of the integrals will correspond to the enantiomeric ratio of the original amine analyte.

Visualization of Workflows

Derivatization and HPLC Analysis Workflow

G cluster_0 Derivatization cluster_1 Purification cluster_2 Analysis racemic_acid Racemic Carboxylic Acid reaction Reaction in Anhydrous Solvent racemic_acid->reaction lactamide This compound lactamide->reaction coupling Coupling Agent (DCC/EDC) + Catalyst (DMAP) coupling->reaction workup Aqueous Workup reaction->workup spe Solid Phase Extraction (SPE) workup->spe diastereomers Diastereomeric Mixture spe->diastereomers hplc HPLC Analysis diastereomers->hplc data Chromatogram with Separated Peaks hplc->data

Caption: Workflow for the derivatization of a racemic carboxylic acid with this compound followed by HPLC analysis.

Derivatization and NMR Analysis Workflow

G cluster_0 Derivatization cluster_1 Purification & Sample Prep cluster_2 Analysis racemic_amine Racemic Amine reaction Reaction in Anhydrous Solvent racemic_amine->reaction activated_lactamide Activated This compound activated_lactamide->reaction workup Workup & Purification reaction->workup dissolve Dissolve in CDCl3 workup->dissolve nmr NMR Spectroscopy dissolve->nmr spectrum ¹H NMR Spectrum with Distinct Diastereomeric Signals nmr->spectrum integration Integration of Signals to Determine Enantiomeric Ratio spectrum->integration

Caption: Proposed workflow for the derivatization of a racemic amine with an activated form of this compound followed by NMR analysis.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Incomplete Derivatization Reaction Insufficient coupling agent, inactive catalyst, or steric hindrance.Increase the equivalents of the coupling agent and catalyst. Extend the reaction time or gently heat the reaction mixture.
Poor Separation of Diastereomers in HPLC Inappropriate mobile phase composition or stationary phase.Optimize the mobile phase by varying the ratio of polar and non-polar solvents. Try a different type of HPLC column (e.g., a different CSP or a column with different selectivity).
Overlapping Signals in NMR Spectrum Insufficient magnetic field strength or poor choice of solvent.Use a higher field NMR spectrometer. Try different deuterated solvents that may induce different chemical shifts.
Racemization During Derivatization Harsh reaction conditions (e.g., high temperature, strong base/acid).Perform the reaction at a lower temperature. Use milder coupling agents and non-nucleophilic bases.

Conclusion

This compound presents itself as a promising, readily available, and cost-effective chiral derivatizing agent for the resolution of racemic mixtures, particularly carboxylic acids. While specific, published protocols are sparse, the fundamental principles of organic chemistry allow for the rational design of effective derivatization procedures. The protocols and workflows outlined in this document provide a solid foundation for researchers to develop and optimize methods for their specific analytical challenges. As with any analytical method development, careful optimization and validation are crucial to ensure accurate and reliable results.

References

Application Notes & Protocols: L-(-)-Lactamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Amide Advantage in Polyester-Dominated Drug Delivery

The field of biodegradable polymers for drug delivery has been overwhelmingly dominated by aliphatic polyesters, most notably poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer (PLGA).[1] These materials are FDA-approved and lauded for their biocompatibility and tunable degradation profiles.[2][3] They are synthesized from their respective hydroxy acid monomers, such as L-lactic acid. This guide, however, focuses on a closely related yet functionally distinct molecule: L-(-)-Lactamide .

L-(-)-Lactamide is the amide derivative of L-lactic acid, replacing the carboxylic acid group with a carboxamide.[4][5] While not a traditional monomer for creating the polyesters that are staples of the industry, its structure presents a compelling hypothesis for innovation in drug delivery. The presence of the amide bond introduces the potential for altered degradation kinetics, different drug-polymer interactions via hydrogen bonding, and modified hydrophilicity compared to the ester bonds of PLA.[6]

This document serves as a technical guide for researchers looking to explore this potential. It provides foundational knowledge on L-(-)-Lactamide, protocols for its synthesis, and detailed, field-proven methodologies for formulating and evaluating drug delivery systems, drawing from established principles used for analogous polymers.

Section 1: L-(-)-Lactamide - Physicochemical Profile and Rationale for Use

L-(-)-Lactamide (2-hydroxypropanamide) is a chiral molecule that is water-soluble and exists as a white crystalline solid.[6][7] Its primary appeal in the context of polymer chemistry for drug delivery lies in the introduction of the amide linkage, which offers a different chemical and physical behavior compared to the ester linkage in PLA.

Rationale for Exploration in Drug Delivery:

  • Modified Degradation Profile: Amide bonds are generally more resistant to hydrolysis than ester bonds. Incorporating lactamide into a polymer backbone could lead to slower, more controlled degradation, potentially extending the drug release window.[8]

  • Enhanced Drug & Excipient Interaction: The amide group's capacity for hydrogen bonding is different from that of an ester. This could be leveraged to improve the encapsulation efficiency of certain drugs or enhance interactions with other polymeric excipients.

  • Tunable Hydrophilicity: The amide functionality can alter the hydrophilic/hydrophobic balance of the resulting polymer, influencing swelling behavior in hydrogels or nanoparticle interaction with physiological environments.[6]

Table 1: Comparative Physicochemical Properties
PropertyL-(-)-Lactic Acid (Monomer for PLLA)L-(-)-Lactamide
IUPAC Name (2S)-2-hydroxypropanoic acid(2S)-2-hydroxypropanamide
Molecular Formula C₃H₆O₃C₃H₇NO₂
Molecular Weight 90.08 g/mol 89.09 g/mol
Functional Group Carboxylic Acid & AlcoholCarboxamide & Alcohol
Melting Point 53 °C53 - 55 °C[7]
Solubility Miscible with waterSoluble in water and ethanol[6]

Section 2: Synthesis of L-(-)-Lactamide Monomer

Two primary routes exist for the synthesis of lactamide: the classical ammonolysis of an ester of lactic acid and the enzymatic hydration of lactonitrile.[6][9] The enzymatic route is often preferred due to its high purity, mild reaction conditions, and environmental advantages.[9]

Protocol 1: Enzymatic Synthesis of L-(-)-Lactamide

This protocol is based on the use of a nitrile hydratase enzyme, for example, from Rhodococcus pyridinivorans.

Causality: The enzymatic approach leverages the high specificity of nitrile hydratase to hydrate the nitrile group of lactonitrile directly to an amide, avoiding the harsh conditions (high pressure) and hazardous reagents (liquid ammonia) of classical ammonolysis. A fed-batch approach is crucial to prevent substrate inhibition at high concentrations of lactonitrile, ensuring complete conversion.[9]

Materials:

  • Lactonitrile

  • Nitrile hydratase (e.g., from Rhodococcus pyridinivorans cells)

  • Phosphate buffer (pH 7.0)

  • 1 L temperature-controlled reaction vessel

  • Stirrer

Procedure:

  • Enzyme Preparation: Prepare a suspension of nitrile hydratase-containing cells in the phosphate buffer within the reaction vessel.

  • Reaction Initiation: Bring the reaction mixture to the optimal temperature for the enzyme, typically around 45°C.[9]

  • Fed-Batch Substrate Addition: Begin stirring the mixture. Incrementally add lactonitrile to the reaction vessel to achieve and maintain a concentration that does not inhibit the enzyme (e.g., starting with 15 mM).[9]

  • Monitoring: Monitor the conversion of lactonitrile to lactamide using High-Performance Liquid Chromatography (HPLC).

  • Reaction Completion: The reaction is typically complete within 30-60 minutes, indicated by the disappearance of the lactonitrile peak in the HPLC chromatogram.[9]

  • Purification: Separate the enzyme (cells) via centrifugation. The resulting supernatant is an aqueous solution of L-(-)-Lactamide. The product can be purified further through standard downstream processes like crystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme Nitrile Hydratase in Buffer Vessel 1L Reaction Vessel (45°C) Enzyme->Vessel Monitor Monitor via HPLC Vessel->Monitor Conversion Lacto Lactonitrile (Substrate) Add Incremental Fed-Batch Addition Lacto->Add Add->Vessel Monitor->Vessel Incomplete Centrifuge Centrifugation Monitor->Centrifuge Complete Supernatant Aqueous L-Lactamide Solution Centrifuge->Supernatant Crystallize Crystallization Supernatant->Crystallize Final Pure L-(-)-Lactamide Crystallize->Final G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Purification & Storage Organic 1. Dissolve Polymer + Drug in Organic Solvent Inject 3. Inject Organic Phase into Aqueous Phase Organic->Inject Aqueous 2. Stir Aqueous Phase (Deionized Water) Aqueous->Inject Evap 4. Evaporate Organic Solvent Inject->Evap Dialyze 5. Dialysis vs. Water Evap->Dialyze Store 6. Store or Lyophilize Dialyze->Store G cluster_setup Release Study Setup cluster_sampling Sampling & Analysis cluster_data Data Interpretation Setup Dialysis Bag with NPs Submerged in Release Buffer Shaking Incubator at 37°C Sampling Withdraw Sample (1 mL) Replace with Fresh Buffer Repeat at Time Points Setup:f2->Sampling:f0 Analysis Quantify Drug (HPLC / UV-Vis) Sampling:f2->Analysis Plot Plot Cumulative Release % vs. Time Analysis->Plot Model Fit to Kinetic Models (e.g., Higuchi) Plot->Model Mechanism Determine Release Mechanism Model->Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-2-Hydroxypropanamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Hydroxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral building block. We will explore common challenges and provide practical, field-proven solutions for both chemical and enzymatic synthesis pathways.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound from the aminolysis of (S)-ethyl lactate is consistently low. What are the likely causes?

Low yields in the aminolysis of (S)-ethyl lactate are often attributed to incomplete reaction, side reactions, or product loss during workup. Key factors to investigate include:

  • Inadequate Reaction Conditions: The reaction of ethyl lactate with ammonia is an equilibrium-driven process. Insufficient reaction time, temperature, or pressure can lead to incomplete conversion.[1]

  • Side Reactions: Oligomerization of the starting material or product can occur, especially at elevated temperatures.[2][3] Hydrolysis of the ester or the amide product can also reduce the yield if water is present in the reaction mixture.

  • Product Isolation: this compound is highly soluble in polar solvents like ethanol, which is a byproduct of the reaction. Improper purification techniques can lead to significant product loss.

Q2: I am observing a loss of enantiomeric purity in my final product. What could be causing racemization?

Racemization is a critical issue when synthesizing a specific stereoisomer. Potential causes include:

  • Harsh Reaction Conditions: High temperatures or the presence of strong bases can lead to the deprotonation of the alpha-proton, resulting in racemization.[4][5][6]

  • Inappropriate Coupling Reagents (if applicable): In alternative chemical synthesis routes involving activation of the carboxylic acid, some coupling reagents are more prone to causing racemization than others.[5][7]

  • Contamination: The presence of acidic or basic impurities can catalyze racemization.

Q3: In my enzymatic synthesis using a hydroxynitrile lyase and a nitrile hydratase cascade, the conversion has stalled. What are the potential reasons?

Stalled enzymatic reactions can be due to several factors affecting enzyme activity and stability:

  • Enzyme Inhibition: The substrate, product, or even byproducts can inhibit one or both of the enzymes in the cascade. For instance, some aldehydes can be harmful to enzyme activity.[8] Heavy metal ions are also known inhibitors for some nitrile hydratases.[9]

  • Sub-optimal Reaction Conditions: Enzymes have optimal pH and temperature ranges for activity and stability. Deviation from these conditions can significantly reduce the reaction rate.[9][10]

  • Enzyme Instability: Nitrile hydratases, in particular, can exhibit poor stability, especially at temperatures above 20-30°C for some variants.[10]

Troubleshooting Guides

Chemical Synthesis: Aminolysis of (S)-Ethyl Lactate

This section provides a detailed troubleshooting guide for the synthesis of this compound via the direct reaction of (S)-ethyl lactate with ammonia.

Problem 1: Low Product Yield (<70%)

  • Possible Cause 1.1: Incomplete Reaction

    • Explanation: The aminolysis of an ester is a reversible reaction. To drive the reaction towards the product, a high concentration of ammonia is required. Conducting the reaction in a sealed pressure vessel is crucial to maintain a high concentration of ammonia at room temperature and above.[1]

    • Troubleshooting Steps:

      • Increase Ammonia Concentration: Use liquid ammonia and ensure the reaction vessel is properly sealed to maintain pressure.[1]

      • Optimize Reaction Time: While a 24-hour reaction time at room temperature is reported to give good yields, you can analyze aliquots at different time points (e.g., 24, 36, 48 hours) to determine the optimal duration for your specific setup.[1]

      • Temperature Control: While the reaction can proceed at room temperature, a moderate increase in temperature can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1] A temperature optimization study is recommended.

  • Possible Cause 1.2: Side Reactions

    • Explanation: The primary side reaction of concern is the formation of oligomers from lactic acid derivatives.[2] This is more prevalent at higher temperatures. The presence of water can also lead to the hydrolysis of the starting ester to lactic acid or the product amide to ammonium lactate.

    • Troubleshooting Steps:

      • Control Temperature: Avoid excessive heating. If optimizing for a faster reaction, carefully monitor for the formation of byproducts.

      • Use Anhydrous Reagents: Ensure your (S)-ethyl lactate and any solvents used are anhydrous to minimize hydrolysis.

  • Possible Cause 1.3: Inefficient Product Isolation

    • Explanation: this compound is a polar molecule with high solubility in ethanol, which is a byproduct of the reaction. Washing the crude product with a solvent in which the amide has low solubility is key to a good recovery.

    • Troubleshooting Steps:

      • Solvent Selection for Washing: Anhydrous ether is a good choice for washing the crude product as it dissolves the unreacted ethyl lactate and the ethanol byproduct, while the lactamide has low solubility in it.[1]

      • Thorough Washing: Ensure the crude product is thoroughly washed with the chosen solvent to remove impurities.

      • Drying: Properly dry the final product to remove any residual solvent.

Problem 2: Product is Impure (Presence of starting material or byproducts)

  • Possible Cause 2.1: Incomplete Reaction and Insufficient Purification

    • Explanation: As mentioned, the reaction may not go to completion. If the purification is not effective, unreacted (S)-ethyl lactate and the ethanol byproduct will contaminate the final product.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Refer to the steps in "Problem 1: Low Product Yield" to drive the reaction closer to completion.

      • Improve Washing Procedure: Increase the volume and/or number of washes with anhydrous ether during the workup.[1]

      • Recrystallization: If simple washing is insufficient, consider recrystallization as a purification method. A solvent screen will be necessary to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem 3: Loss of Enantiomeric Purity

  • Possible Cause 3.1: Racemization during Reaction or Workup

    • Explanation: The chiral center in this compound is susceptible to racemization under basic conditions. Although ammonia is a weak base, prolonged exposure to high temperatures in its presence could potentially lead to some degree of racemization.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Whenever possible, conduct the reaction and workup at or below room temperature to minimize the risk of racemization.

      • Avoid Strong Bases: Do not introduce any strong bases during the workup or purification steps.

      • Use Racemization-Free Coupling Reagents (for alternative syntheses): If you are employing a synthetic route that involves activating the carboxylic acid of lactic acid, choose coupling reagents known to suppress racemization.[5]

Enzymatic Synthesis: Hydroxynitrile Lyase (HNL) and Nitrile Hydratase (NHase) Cascade

This guide focuses on troubleshooting the bienzymatic cascade for the synthesis of this compound from an aldehyde and cyanide.

Problem 1: Low Conversion of Aldehyde

  • Possible Cause 1.1: Poor Hydroxynitrile Lyase (HNL) Activity

    • Explanation: The first step, the formation of the (S)-2-hydroxynitrile, is crucial. The HNL may not be functioning optimally due to incorrect pH, temperature, or the presence of inhibitors.

    • Troubleshooting Steps:

      • pH Optimization: Ensure the reaction buffer is at the optimal pH for the specific HNL being used.

      • Temperature Control: Maintain the reaction at the optimal temperature for the HNL.

      • Check for Inhibitors: Ensure the starting materials (aldehyde, cyanide source) are free from contaminants that could inhibit the HNL.

  • Possible Cause 1.2: Racemization of the Intermediate (S)-2-hydroxynitrile

    • Explanation: The intermediate cyanohydrin can be unstable and prone to racemization, especially at neutral or basic pH. This can reduce the overall yield of the desired (S)-enantiomer.

    • Troubleshooting Steps:

      • pH Control: Maintain a slightly acidic pH (if compatible with both enzymes) to suppress the racemization of the cyanohydrin.

      • Efficient Conversion to Amide: Ensure the nitrile hydratase is active and efficiently converts the (S)-2-hydroxynitrile to the amide as it is formed, thus minimizing its time in solution.

Problem 2: Low Enantioselectivity of the Final Product

  • Possible Cause 2.1: Poor Enantioselectivity of the Hydroxynitrile Lyase (HNL)

    • Explanation: The enantioselectivity of the final product is primarily determined by the HNL in the first step. If the HNL is not highly enantioselective for the specific aldehyde substrate, a mixture of enantiomers will be produced.

    • Troubleshooting Steps:

      • Enzyme Selection: Screen different (S)-selective HNLs to find one with high enantioselectivity for your substrate.

      • Reaction Condition Optimization: In some cases, adjusting the temperature or solvent system can improve the enantioselectivity of an enzyme.[11][12]

Problem 3: Nitrile Hydratase (NHase) Inactivation

  • Possible Cause 3.1: Enzyme Instability

    • Explanation: NHases can be sensitive to reaction conditions, particularly temperature. Many have optimal performance at or below 30°C.[10]

    • Troubleshooting Steps:

      • Temperature Control: Conduct the reaction at the optimal, and often lower, temperature for the NHase.

      • Enzyme Immobilization: Immobilizing the NHase can often improve its stability and allow for easier reuse.

  • Possible Cause 3.2: Substrate or Product Inhibition

    • Explanation: High concentrations of the nitrile intermediate or the amide product can inhibit the NHase.

    • Troubleshooting Steps:

      • Substrate Feeding Strategy: Instead of adding all the aldehyde and cyanide at the beginning, a fed-batch approach can maintain a low, steady concentration of the intermediate nitrile, preventing substrate inhibition.

      • In Situ Product Removal: If feasible, consider methods for the in situ removal of the this compound product to alleviate product inhibition.

Data Summary

Table 1: Key Parameters for Aminolysis of (S)-Ethyl Lactate

ParameterRecommended ConditionRationalePotential Issues if Deviated
Ammonia Source Liquid Ammonia[1]High concentration drives equilibriumIncomplete reaction, low yield
Pressure Sealed reaction vessel[1]Maintains high ammonia concentrationLow reaction rate, incomplete conversion
Temperature Room Temperature[1]Minimizes side reactions and racemizationIncreased side reactions (oligomerization), potential racemization
Reaction Time 24 hours (can be optimized)[1]Allows reaction to approach completionIncomplete reaction
Purification Solvent Anhydrous Ether[1]Selectively dissolves byproducts and unreacted starting materialProduct loss, impure product

Experimental Protocols

Protocol 1: Synthesis of this compound via Aminolysis of (S)-Ethyl Lactate

This protocol is adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood.[1]

  • Preparation: In a suitable pressure-resistant vessel, cool 125 g (1.06 moles) of (S)-ethyl lactate in a dry ice/acetone bath.

  • Addition of Ammonia: Carefully add 125 mL of liquid ammonia to the cooled ester.

  • Reaction: Seal the pressure vessel securely and allow the mixture to warm to room temperature. Let the reaction proceed for 24 hours with stirring.

  • Workup: After 24 hours, carefully vent the excess ammonia in a fume hood. Remove the last traces of ammonia under reduced pressure.

  • Purification: Add 200 mL of anhydrous ether to the reaction product and stir to dissolve the unreacted ethyl lactate and ethanol.

  • Isolation: Filter the solid product, wash the filter cake thoroughly with anhydrous ether, and air-dry to obtain this compound.

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification S-Ethyl Lactate S-Ethyl Lactate Aminolysis Aminolysis S-Ethyl Lactate->Aminolysis Ammonia Ammonia Ammonia->Aminolysis Crude Product Crude Product Aminolysis->Crude Product Purification Purification Crude Product->Purification Aldehyde Aldehyde HNL HNL Aldehyde->HNL HCN HCN HCN->HNL S-2-Hydroxynitrile S-2-Hydroxynitrile HNL->S-2-Hydroxynitrile NHase NHase S-2-Hydroxynitrile->NHase Crude Product_E Crude Product_E NHase->Crude Product_E Crude Product Crude Product_E->Purification Final Product Final Product Purification->Final Product

Caption: General workflows for chemical and enzymatic synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss Low Yield->Product Loss Check Reaction Time/Temp/Pressure Check Reaction Time/Temp/Pressure Incomplete Reaction->Check Reaction Time/Temp/Pressure Analyze for Byproducts (e.g., Oligomers) Analyze for Byproducts (e.g., Oligomers) Side Reactions->Analyze for Byproducts (e.g., Oligomers) Review Purification Protocol Review Purification Protocol Product Loss->Review Purification Protocol Increase Reaction Time or Ammonia Concentration Increase Reaction Time or Ammonia Concentration Check Reaction Time/Temp/Pressure->Increase Reaction Time or Ammonia Concentration Optimize Temperature Optimize Temperature Analyze for Byproducts (e.g., Oligomers)->Optimize Temperature Use Anhydrous Conditions Use Anhydrous Conditions Analyze for Byproducts (e.g., Oligomers)->Use Anhydrous Conditions Improve Washing/Recrystallization Improve Washing/Recrystallization Review Purification Protocol->Improve Washing/Recrystallization

Caption: Decision tree for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: L-(-)-Lactamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-(-)-Lactamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable chiral intermediate. L-(-)-Lactamide's high polarity and specific stereochemistry present unique challenges that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of L-(-)-Lactamide. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Question 1: My L-(-)-Lactamide "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated too quickly or when the melting point of the solute is lower than the temperature of the solution.

Probable Causes & Solutions:

  • Rapid Cooling: If the hot, saturated solution is cooled too quickly (e.g., by placing it directly in an ice bath), the molecules don't have enough time to orient themselves into an ordered crystal lattice.[1]

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of hot solvent to ensure complete dissolution. Allow the flask to cool slowly and undisturbed at room temperature. You can insulate the flask to slow the cooling rate further. Only after crystal formation has begun at room temperature should you move the flask to a refrigerator or ice bath to maximize yield.[1]

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.[2] The mixture of lactamide and impurities may have a eutectic point below the crystallization temperature.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A simple "plug" of silica gel can remove baseline impurities. Alternatively, washing the crude solid with a solvent in which L-(-)-Lactamide has poor solubility (but the impurities are soluble) can be effective.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, even at lower temperatures, preventing the lactamide from precipitating.

    • Solution: Induce crystallization by introducing an "anti-solvent"—a solvent in which lactamide is insoluble but is miscible with your crystallization solvent.[3] Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify and cool slowly.

Question 2: After recrystallization, my L-(-)-Lactamide yield is very low. What are the likely causes?

Answer: Low recovery is a frustrating issue that often points to procedural inefficiencies rather than product loss through degradation.

Probable Causes & Solutions:

  • Excessive Solvent Use: The most common cause is dissolving the crude product in too much solvent.[1] L-(-)-Lactamide is highly soluble in polar solvents like water, ethanol, and methanol[4], so even a small excess can keep a significant amount of product in the solution (the mother liquor) after cooling.

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for the solvent to boil between additions, until the solid just dissolves. For subsequent attempts, use this as a starting point for the solvent volume. To recover product from the mother liquor, you can try to concentrate the solution by evaporation and attempt a second crystallization.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel.[1]

    • Solution: Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Incomplete Crystallization: The crystallization process may simply be slow or incomplete.

    • Solution: Ensure you have allowed sufficient time for cooling and crystallization. After slow cooling to room temperature, placing the solution in a refrigerator (0-4 °C) or an ice bath can significantly increase the yield of crystals.[1]

Question 3: My HPLC analysis shows the chemical purity is >99%, but the melting point is broad (e.g., 71-75 °C). Why is there a discrepancy?

Answer: This is an excellent observation that highlights the importance of using multiple analytical techniques for purity assessment. While HPLC is superb for quantifying soluble impurities, it can be blind to certain issues that affect physical properties like melting point. A sharp melting point (within a 1-2 °C range) is a strong indicator of high purity.[5][6]

Probable Causes & Solutions:

  • Residual Solvent/Water: The most likely cause is the presence of trapped solvent or water within the crystal lattice. L-(-)-Lactamide is hygroscopic.[7] Even small amounts of these impurities can disrupt the crystal structure and cause it to melt over a wider and lower temperature range. Standard HPLC methods may not detect residual water, and solvent peaks can sometimes be hidden or overlooked.

    • Solution: Dry the crystals thoroughly under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C, well below the melting point). To quantify water content, Karl Fischer titration is the gold standard, with a typical specification being ≤0.5% w/w.[4][8]

  • Chiral Impurity: The presence of the D-(+)-enantiomer will create a racemic mixture, which can have a different and broader melting point than the pure enantiomer. A standard achiral HPLC column will not separate enantiomers; they will elute as a single peak.

    • Solution: Use a dedicated chiral HPLC method to determine the enantiomeric excess (e.e.).[9] If the D-(+) isomer is present, further purification via chiral chromatography or diastereomeric salt crystallization may be necessary.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should be looking for in crude L-(-)-Lactamide?

A1: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Lactic Acid: From hydrolysis of the amide bond, especially if the product is exposed to strong acid or base.[4][12]

  • Lactonitrile: An unreacted precursor if the synthesis involves nitrile hydration.[4][6]

  • Ammonium Lactate: A potential salt formed from the reaction of lactic acid with ammonia.

  • Oligomers: Small polymers of lactic acid or lactamide may form under certain conditions.[4]

  • D-(+)-Lactamide: The opposite enantiomer, which may be present if the starting materials were not optically pure.[13]

  • Residual Solvents: Solvents used in the reaction or initial workup.[4]

Impurity Type Typical Maximum Limit Primary Analytical Method
Lactic Acid≤ 0.10% w/wHPLC[4]
Lactonitrile≤ 0.05% w/wHPLC[4]
D-(+)-LactamideApplication DependentChiral HPLC[9]
Water≤ 0.5% w/wKarl Fischer Titration[4][8]
Residual SolventsVaries (e.g., Methanol <3000 ppm)Headspace GC

Q2: How do I select an appropriate solvent for the recrystallization of L-(-)-Lactamide?

A2: The ideal solvent is one in which L-(-)-Lactamide is highly soluble at high temperatures but has low solubility at room temperature or below. Given that lactamide is a polar molecule, polar solvents are a good starting point.[4][14]

  • Good Candidates: Ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[14]

  • Poor Candidates: Nonpolar solvents like hexanes or toluene are unlikely to dissolve lactamide sufficiently even when hot.[15]

Experimental Protocol: Solvent Screening

  • Place ~50 mg of your crude L-(-)-Lactamide into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good solvent should not dissolve the compound readily at this stage.

  • If the solid remains, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. A good solvent will produce a high yield of well-defined crystals.

Q3: My product contains the D-(+)-enantiomer. How can I remove it?

A3: Removing an enantiomeric impurity is a significant challenge because enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques like recrystallization.[16]

  • Chiral Preparative HPLC: This is the most direct method. The racemic or enriched mixture is passed through a chiral stationary phase that interacts differently with the L- and D- enantiomers, allowing for their separation.[10][17] This method is highly effective but can be expensive and time-consuming to scale up.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the enantiomeric mixture with a pure chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.[11][16] Diastereomers have different physical properties and can often be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure L-(-)-Lactamide. This method requires significant process development.

Visualized Workflows and Protocols

General Purification & QC Workflow

The following diagram outlines a typical workflow for purifying crude L-(-)-Lactamide to meet high-purity specifications.

PurificationWorkflow cluster_input Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product & QC Crude Crude L-(-)-Lactamide InitialQC Initial QC (HPLC, NMR) Crude->InitialQC Recrystallization Recrystallization (Primary Method) InitialQC->Recrystallization Purity >85% Chromatography Column Chromatography (For High Impurity Load) InitialQC->Chromatography Purity <85% Drying Drying under Vacuum Recrystallization->Drying Chromatography->Recrystallization FinalQC Final QC Analysis Drying->FinalQC {Assay (HPLC) Water (KF) Chiral Purity (HPLC) Melting Point} PureProduct High-Purity L-(-)-Lactamide FinalQC->PureProduct TroubleshootingCrystallization Start Crystallization Attempt Outcome What is the result? Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution OiledOut Product 'Oiled Out' Outcome->OiledOut Liquid Layer Forms Success Good Crystals Formed Outcome->Success Solid Precipitates Cause_NoCrystals Probable Cause: Too much solvent used. NoCrystals->Cause_NoCrystals Cause_OiledOut Probable Cause: 1. Cooling too fast 2. High impurity load OiledOut->Cause_OiledOut Sol_NoCrystals1 Action: Reduce solvent volume (rotary evaporation). Cause_NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Action: Add an anti-solvent dropwise. Cause_NoCrystals->Sol_NoCrystals2 Sol_OiledOut1 Action: Re-heat to dissolve, cool slowly and undisturbed. Cause_OiledOut->Sol_OiledOut1 Sol_OiledOut2 Action: Perform pre-purification (e.g., silica plug). Cause_OiledOut->Sol_OiledOut2

References

Technical Support Center: Troubleshooting Side Products in (S)-2-Hydroxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-2-Hydroxypropanamide, commonly known as (S)-Lactamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a chiral building block, the chemical and stereochemical purity of (S)-Lactamide is paramount for its applications in cosmetics, pharmaceuticals, and agrochemicals.[1] This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind side product formation and strategies for their prevention and elimination.

Part 1: Synthesis via Ammonolysis of (S)-Alkyl Lactates

The reaction of an (S)-alkyl lactate (e.g., methyl or ethyl lactate) with ammonia is a fundamental and widely used method for preparing (S)-Lactamide.[2] While straightforward in principle, this reaction is sensitive to conditions that can lead to several undesirable side products.

Frequently Asked Questions & Troubleshooting

Q1: My yield of (S)-Lactamide is low, and analysis shows a significant amount of unreacted (S)-ethyl lactate. What are the primary causes?

A1: Low conversion is typically a result of suboptimal reaction conditions that fail to drive the equilibrium towards the amide product. The key factors are:

  • Insufficient Ammonia: The ammonolysis reaction requires a sufficient excess of ammonia to proceed to completion. When using liquid ammonia, ensure the reaction vessel is properly sealed and cooled (e.g., with a dry ice/acetone bath) during addition to prevent loss by evaporation.[2] For reactions with aqueous or alcoholic ammonia, concentration is key.

  • Inadequate Temperature and Pressure: The reaction of esters with ammonia can be slow at room temperature. While heating accelerates the reaction, it must be balanced against side product formation. Performing the reaction in a sealed pressure vessel allows the mixture to be heated safely above the boiling point of ammonia, increasing its concentration in the solution and significantly enhancing the reaction rate.[2]

  • Short Reaction Time: Depending on the scale and conditions, the reaction may require 24 hours or more to reach completion.[2] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to determine the optimal endpoint.

Q2: The isolated product is a sticky oil or semi-solid, not the expected crystalline solid. What are these impurities?

A2: This is a classic sign of oligomerization. Lactic acid and its derivatives possess both a hydroxyl and a carboxyl group (or ester/amide), making them susceptible to self-condensation reactions, especially when heated. The primary side products are linear and cyclic dimers or short-chain oligomers.

  • (S,S)-Lactide: This is the cyclic dimer of lactic acid. It can form from the intermolecular dehydration of two lactic acid molecules (if present from ester hydrolysis) or via back-biting reactions at elevated temperatures.

  • Linear Oligomers: These are short chains formed by ester linkages between lactate units, such as (S)-N-(2-hydroxypropanoyl)-2-hydroxypropanamide (lactoyl-lactamide). The formation of these oligomers increases with temperature and prolonged reaction times.[3][4]

The presence of these oligomers, which often have low melting points or are amorphous, prevents the crystallization of the desired (S)-Lactamide.

Q3: How can I prevent the formation of oligomeric side products during ammonolysis?

A3: Preventing oligomerization hinges on controlling the reaction temperature and minimizing the presence of water.

  • Temperature Management: Use the lowest temperature that provides a reasonable reaction rate. While some protocols may require heating to 200–250°C for less reactive esters, ethyl lactate reacts efficiently at room temperature over 24 hours in a pressure vessel.[2] If heating is necessary, a carefully controlled temperature ramp and minimum required time are crucial.

  • Anhydrous Conditions: Use anhydrous solvents and reagents where possible. Water can hydrolyze the starting ester to lactic acid, which is more prone to direct condensation polymerization.[5]

Q4: My product's optical rotation is lower than expected, indicating racemization. How does this happen and how can it be minimized?

A4: Racemization involves the loss of stereochemical integrity at the C2 chiral center, resulting in a mixture of (S)- and (R)-Lactamide. This is a critical issue as the biological activity of chiral molecules is often enantiomer-specific.

  • Mechanism: The hydrogen atom on the C2 carbon (the α-proton) is weakly acidic. In the presence of a base (ammonia), this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.[6]

  • Prevention Strategies:

    • Avoid Strong Bases: While ammonia is the reactant, avoid adding stronger, non-nucleophilic bases that would solely promote enolization.

    • Temperature Control: The rate of proton abstraction and racemization increases significantly with temperature. Running the reaction at the lowest effective temperature is the most critical factor in preserving stereochemical purity.

    • Limit Reaction Time: Do not extend the reaction time unnecessarily beyond the point of complete conversion of the starting ester.

Part 2: Synthesis via Catalytic Hydration of (S)-Lactonitrile

This industrial route involves the hydration of the nitrile group of (S)-Lactonitrile to a primary amide. The reaction can be catalyzed by chemical catalysts, such as manganese oxides, or by enzymes like nitrile hydratase.[1][7]

Frequently Asked Questions & Troubleshooting

Q1: The conversion of (S)-Lactonitrile is incomplete. How can I drive the reaction to completion?

A1: Low conversion in a catalytic hydration reaction typically points to issues with the catalyst or reaction conditions.

  • Catalyst Deactivation: Manganese oxide catalysts can lose activity over time. If reusing a catalyst, ensure it is properly regenerated. For enzymatic reactions, factors like pH, temperature, and the presence of inhibitors can denature the nitrile hydratase enzyme.[1]

  • Sub-optimal Temperature: The reaction temperature is a key parameter. For manganese oxide catalysts, a range of 10 to 90°C is often preferred to balance reaction rate against by-product formation.[8]

  • Mass Transfer Limitations: In heterogeneous catalysis (solid catalyst in a liquid phase), efficient stirring is essential to ensure the lactonitrile has access to the catalyst surface.

Q2: My final product is contaminated with ammonium lactate. What causes this and how can I avoid it?

A2: The formation of ammonium lactate is due to the over-hydrolysis of the desired amide product.

  • Mechanism: The (S)-Lactamide produced can undergo a subsequent hydrolysis reaction to form (S)-lactic acid. In the presence of ammonia (often added to stabilize the catalyst system), this forms ammonium (S)-lactate.[7]

  • Cause: This side reaction is favored by harsh conditions, such as high temperatures or prolonged reaction times. In enzymatic systems, the presence of contaminating amidase enzymes in the nitrile hydratase preparation can also catalyze this unwanted transformation.[1]

  • Prevention:

    • Optimize Reaction Time: Monitor the reaction and stop it once lactonitrile conversion is complete to prevent subsequent hydrolysis of the product.

    • Control Temperature: Lower reaction temperatures generally favor the initial hydration over the secondary hydrolysis.

    • Catalyst Selectivity: Use a highly selective catalyst. Modern manganese oxide catalysts can achieve lactamide selectivity greater than 95%.[7][8] For enzymatic routes, use a purified nitrile hydratase with low amidase activity.

Part 3: General Purification & Analysis

Q1: What are the most effective methods for purifying crude (S)-Lactamide from a synthesis?

A1: The choice of purification method depends on the nature of the impurities.

  • Solvent Washing: To remove unreacted alkyl lactate, the crude solid product can be stirred with a solvent in which the lactamide is insoluble but the ester is soluble, such as absolute ether.[2]

  • Recrystallization: This is the most powerful technique for removing both oligomeric impurities and the unwanted (R)-enantiomer. The choice of solvent is critical. Solvents like butyl acetate have been successfully used for recrystallizing related compounds like lactide.[9] A solvent screen is recommended to find the optimal system.

  • Ion-Exchange Chromatography: To remove ionic impurities like ammonium lactate, a strongly acidic cation-exchange resin can be employed. The charged ammonium lactate will be retained by the resin, while the neutral lactamide elutes.[10][11]

Q2: Which analytical techniques are best for identifying and quantifying side products?

A2: A combination of techniques is recommended for full characterization.

Analytical TechniquePurposeKey Information Provided
HPLC (Reversed-Phase) Purity assessment and quantificationSeparation of lactamide from starting materials and less polar oligomers. Provides purity percentage.
Chiral HPLC Enantiomeric purity assessmentSeparation and quantification of (S)- and (R)-Lactamide to determine enantiomeric excess (e.e.).
¹H and ¹³C NMR Structural confirmation and impurity identificationConfirms the structure of the desired product. Characteristic shifts can identify oligomers or other side products.
Mass Spectrometry (MS) Molecular weight confirmationConfirms the mass of the product and helps identify the mass of unknown impurities.
FT-IR Spectroscopy Functional group analysisConfirms the presence of key functional groups (O-H, N-H, C=O) and the disappearance of starting material groups (e.g., C≡N from lactonitrile).

Part 4: Protocols & Visualizations

Protocol 1: Ammonolysis of Ethyl (S)-Lactate in a Pressure Vessel

This protocol is adapted from established literature procedures.[2]

Safety Warning: This procedure involves liquid ammonia, which is hazardous, and is performed under pressure. It must be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. A thorough risk assessment must be performed.

  • Vessel Preparation: Place 125 g (1.06 moles) of high-purity ethyl (S)-lactate into a suitable pressure-resistant reaction vessel (e.g., a steel bomb).

  • Cooling: Cool the vessel and its contents in a dry ice-acetone bath until the temperature is below -33°C (the boiling point of ammonia).

  • Ammonia Addition: Carefully add 125 mL of liquid ammonia to the cooled ester.

  • Sealing: Securely seal the pressure vessel according to the manufacturer's instructions.

  • Reaction: Remove the vessel from the cooling bath and place it behind a blast shield in an ambient temperature area. Allow the vessel to warm to room temperature and stir the contents magnetically for 24 hours.

  • Venting: After 24 hours, cool the vessel again in the dry ice-acetone bath. Slowly and carefully vent the excess ammonia gas through a scrubbing system (e.g., a bubbler containing dilute acid).

  • Workup: Once the pressure has equalized, open the vessel. Remove the last traces of ammonia under reduced pressure. Add 200 mL of absolute ether to the solid product and stir vigorously to dissolve any unreacted ethyl lactate and the ethanol by-product.

  • Isolation: Filter the solid lactamide using a Buchner funnel, wash the filter cake with additional fresh ether, and air-dry. The expected yield is 65-70 g of (S)-Lactamide.

Diagram 1: Key Reactions in the Ammonolysis of Ethyl (S)-Lactate

G cluster_main EL Ethyl (S)-Lactate SL (S)-Lactamide (Desired Product) EL->SL Desired Ammonolysis (Room Temp, Pressure) RL (R)-Lactamide EL->RL Racemization (Base, High Temp) NH3 Ammonia NH3->SL Desired Ammonolysis (Room Temp, Pressure) EtOH Ethanol Oligo Lactoyl-lactamide (Oligomer) SL->Oligo Oligomerization (High Temp)

Caption: Primary reaction and major side pathways in lactamide synthesis.

Diagram 2: Troubleshooting Workflow for (S)-Lactamide Synthesis

G Start Problem with Lactamide Synthesis? LowYield Low Yield / Conversion Start->LowYield Yes LowPurity Low Chemical Purity Start->LowPurity Yes LowOptical Low Optical Purity Start->LowOptical Yes CheckCond Check: - Reaction Time - Temp / Pressure - Reagent Stoichiometry LowYield->CheckCond CheckOligo Check for Oligomers / Starting Material (NMR, HPLC) LowPurity->CheckOligo CheckRac Check for Racemization (Chiral HPLC) LowOptical->CheckRac Sol_Cond Solution: Increase Time/Temp moderately. Ensure excess ammonia. CheckCond->Sol_Cond Sol_Purity Solution: - Recrystallize Product - Optimize Temp/Time CheckOligo->Sol_Purity Sol_Optical Solution: - Lower Reaction Temp - Minimize Reaction Time CheckRac->Sol_Optical

Caption: A logical workflow for diagnosing common synthesis issues.

References

Troubleshooting low enantioselectivity in L-(-)-Lactamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Enantioselectivity

Welcome to the Technical Support Center for L-(-)-Lactamide Synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in achieving high enantioselectivity in your experiments. As Senior Application Scientists, we understand the nuances of stereoselective synthesis and have compiled this guide based on established scientific principles and field-proven insights.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common hurdle in the synthesis of chiral molecules like L-(-)-lactamide. This guide addresses specific issues you might encounter and provides a systematic approach to identifying and resolving them.

Issue 1: My reaction is producing a nearly racemic mixture of lactamide. What are the primary factors I should investigate?

A racemic or near-racemic mixture indicates a lack of effective asymmetric induction during the reaction.[1] The chiral feature intended to favor the formation of the L-enantiomer is not exerting sufficient control. Here’s a prioritized checklist of factors to investigate:

1. Catalyst Integrity and Activity:

  • Potential Cause: The chiral catalyst may be impure, deactivated, or used at a suboptimal concentration.

  • Troubleshooting Steps:

    • Verify Catalyst Purity: Ensure the catalyst is of high purity and the correct enantiomer. Impurities can sometimes act as catalysts for the non-selective background reaction.

    • Screen Catalyst Loading: Systematically vary the catalyst loading. Too little catalyst may not be sufficient to outcompete the background reaction, while too much can sometimes lead to aggregation or side reactions.

    • Consider Catalyst Class: If using a specific class of catalyst (e.g., an organocatalyst or a metal complex), consider screening catalysts from other classes. Chiral dialkylaminopyridine catalysts and chiral spiro phosphoric acids have shown effectiveness in similar transformations.[2][3]

2. Reaction Temperature:

  • Potential Cause: The reaction temperature may be too high, diminishing the energy difference between the diastereomeric transition states that lead to the L- and D-enantiomers.[1]

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Lower the reaction temperature incrementally (e.g., from room temperature to 0 °C, then to -20 °C or lower). Lower temperatures generally enhance enantioselectivity, although this may come at the cost of a slower reaction rate.[4][5][6]

    • Monitor Reaction Progress: At each temperature, monitor the reaction kinetics to find a balance between enantioselectivity and a practical reaction time.

3. Solvent Effects:

  • Potential Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry.[7] An inappropriate solvent can fail to stabilize the desired transition state.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct a solvent screen using a range of polar aprotic (e.g., THF, Dioxane), polar protic (e.g., isopropanol), and nonpolar (e.g., Toluene, Hexane) solvents. Dipolar aprotic solvents like DMF and NMP are common but may have associated safety concerns.[8]

    • Consider Chiral Solvents: In some cases, a chiral solvent can create a "match/mismatch" effect with the chiral catalyst, potentially enhancing enantioselectivity.[9]

4. Purity of Reagents and Inert Atmosphere:

  • Potential Cause: The presence of water or other impurities can interfere with the catalyst's function, leading to a non-selective reaction pathway.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Starting Materials: Ensure the purity of your starting materials, such as lactonitrile or ethyl lactate, as impurities can inhibit or poison the catalyst.

Issue 2: I've tried lowering the temperature, but the enantioselectivity is still not satisfactory, and the reaction is now too slow. What's my next step?

When temperature reduction alone is insufficient or impractical, a multi-faceted optimization approach is necessary.

1. Catalyst and Ligand Modification:

  • Potential Cause: The steric and electronic properties of the catalyst or its associated ligands may not be optimal for the specific substrate.

  • Troubleshooting Steps:

    • Systematic Ligand Tuning: If using a metal-based catalyst, systematically modify the chiral ligands. Small changes to the ligand backbone or substituents can have a profound impact on the chiral pocket.

    • Bifunctional Catalysts: Consider using a bifunctional catalyst that can activate both the nucleophile and the electrophile, creating a more organized transition state.

2. Additives and Co-catalysts:

  • Potential Cause: The reaction may benefit from additives that can modulate the reactivity or aggregation state of the catalyst or reagents.

  • Troubleshooting Steps:

    • Screening Additives: The addition of acids, bases, salts, or molecular sieves can sometimes improve enantioselectivity.[10] For instance, in reactions involving boronic acids, molecular sieves are often used to remove water.[8]

    • Lewis Acid/Brønsted Acid Co-catalysis: In some systems, a combination of a Brønsted acid and a Lewis acid can be crucial for achieving high selectivity.[11][12]

3. Substrate Concentration:

  • Potential Cause: Reaction kinetics, and therefore enantioselectivity, can be concentration-dependent.

  • Troubleshooting Steps:

    • Vary Substrate Concentration: Experiment with different substrate concentrations. In some cases, higher dilution can favor the desired catalytic cycle over competing background reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to L-(-)-lactamide, and which is most amenable to achieving high enantioselectivity?

There are several routes to synthesize lactamide, with varying degrees of stereocontrol:

  • Enzymatic Synthesis: This is often the most selective method.[13] Enzymes like nitrile hydratase or amidases can exhibit high enantioselectivity under mild reaction conditions.[13] For example, the use of L-amino acid amidase can selectively hydrolyze L-lactamide from a racemic mixture, or D-aminopeptidase can be used in the dynamic kinetic resolution of amino acid amides.[14] Lactate dehydrogenase enzymes (L-LDH) can be used to produce enantiopure L-lactic acid, a precursor to L-lactamide.[15][16]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic starting material, leaving the other enantiomer unreacted.[17] For instance, a chiral acylating agent can be used to selectively acylate one enantiomer of a racemic amine precursor.[18] The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.

  • Asymmetric Catalysis: This involves using a chiral catalyst to stereoselectively convert a prochiral starting material into the desired chiral product.[1] This is a highly efficient method as, in principle, 100% of the starting material can be converted to the desired enantiomer.

For achieving high enantioselectivity in L-(-)-lactamide synthesis, enzymatic methods and asymmetric catalysis are generally the most effective approaches.

Q2: How do I accurately determine the enantiomeric excess (ee) of my L-(-)-lactamide product?

Accurate determination of ee is crucial for assessing the success of your synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[19][20] It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas corresponds to the ratio of the enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but with a chiral stationary phase in a GC column. This method is suitable for volatile derivatives of lactamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their quantification.[21]

It is essential to have access to a racemic standard of lactamide to validate your analytical method and confirm the peak assignments for the L- and D-enantiomers. [22]

Q3: Can the reaction workup or purification process affect the final enantiomeric excess?

Yes, it is possible for the workup and purification to impact the final ee, although it is less common than issues with the reaction itself.

  • Racemization: If the product is susceptible to racemization under acidic, basic, or high-temperature conditions, these should be avoided during workup and purification.

  • Enrichment During Crystallization: If the final product is a solid, crystallization can sometimes lead to an enrichment of one enantiomer, a phenomenon known as preferential crystallization. This could artificially inflate the measured ee if not all the material is recovered.

  • Chromatography on Achiral Media: While less likely, it is theoretically possible for partial separation of enantiomers to occur on achiral silica gel if the molecule has a strong affinity and the conditions are just right, though this is not a reliable method for enantiomeric separation.

It is always best to analyze a sample of the crude reaction mixture to determine the ee of the reaction itself before purification.

Data Presentation and Experimental Protocols

Table 1: Influence of Temperature on Enantioselectivity
Temperature (°C)Enantiomeric Excess (ee) of L-lactamide (%)Reaction Time (h)
25654
08512
-209524
-40>9948

Note: These are representative data and will vary depending on the specific catalyst and solvent system used.

Protocol: General Procedure for Asymmetric Synthesis of L-(-)-Lactamide

This protocol provides a general framework. Specific conditions should be optimized for your particular system.

  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral catalyst (e.g., 5 mol%).

    • Add the appropriate anhydrous solvent (e.g., 5 mL of THF).

  • Reaction:

    • Cool the flask to the desired temperature (e.g., -20 °C) in a cryocooler or an appropriate cooling bath.

    • Add the starting material (e.g., 1 mmol of a suitable precursor).

    • Add the second reagent (e.g., 1.2 mmol of the aminating agent).

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst Check Catalyst Integrity: Purity, Loading, Activity start->catalyst temperature Optimize Reaction Temperature: Systematically Lower Temperature catalyst->temperature If catalyst is optimal success High Enantioselectivity Achieved catalyst->success solvent Screen Solvents: Vary Polarity and Coordinating Ability temperature->solvent If ee still low temperature->success reagents Ensure Reagent Purity: Use Anhydrous Solvents, Inert Atmosphere solvent->reagents If ee still low solvent->success additives Investigate Additives/ Co-catalysts reagents->additives If ee still low reagents->success additives->success Catalytic_Cycle Catalyst Chiral Catalyst Complex Catalyst-Substrate Complex Catalyst->Complex Substrate Prochiral Substrate Substrate->Complex Reagent Reagent TransitionState Diastereomeric Transition State Reagent->TransitionState Complex->TransitionState Product L-(-)-Lactamide TransitionState->Product Product->Catalyst Catalyst Regeneration

References

Technical Support Center: Chiral Resolution of Lactamide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC-based chiral separation of lactamide. It is structured to provide both foundational knowledge for method development and targeted troubleshooting for common experimental challenges.

Section 1: Understanding the Challenge: The Separation of Lactamide Enantiomers

Lactamide, a small and polar molecule, presents a unique challenge for chiral separation. Its enantiomers, (R)-lactamide and (S)-lactamide, possess identical physical properties, making their separation dependent on creating a transient diastereomeric complex with a chiral stationary phase (CSP). The efficiency of this separation is highly sensitive to the interplay between the CSP, mobile phase composition, and analytical conditions. This guide will help you navigate these complexities to achieve robust and reproducible resolution.

Section 2: Method Development & Optimization

Achieving baseline resolution of lactamide enantiomers begins with a systematic approach to method development. The following workflow provides a logical pathway from initial column selection to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Selection 1. Select Chiral Stationary Phase (CSP) - Polysaccharide-based (e.g., Amylose, Cellulose) - Consider both coated and immobilized types MP_Screening 2. Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/Alcohol) - Reversed Phase (Aq. Buffer/ACN or MeOH) CSP_Selection->MP_Screening Based on CSP chemistry Optimize_MP 3. Optimize Mobile Phase - Adjust alcohol % (e.g., 5-20% IPA) - Test different alcohols (IPA, EtOH, n-PrOH) - Introduce additives (0.1% TFA or DEA) MP_Screening->Optimize_MP Select best condition Optimize_Conditions 4. Optimize Conditions - Flow Rate (e.g., 0.5-1.5 mL/min) - Temperature (e.g., 15-40°C) Optimize_MP->Optimize_Conditions SST 5. System Suitability Test (SST) - Check Resolution (Rs > 1.5) - Tailing Factor (Tf < 1.5) - Reproducibility (%RSD < 2%) Optimize_Conditions->SST Final Method

Caption: A systematic workflow for developing a chiral HPLC method for lactamide.

Step-by-Step Protocol: Initial Method Screening
  • Column Selection: Install a polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives. These are widely effective for a broad range of chiral compounds, including those with amide functional groups.

  • System Equilibration: Equilibrate the column with the starting mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a lactamide reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Acquisition: Monitor the separation at a wavelength of approximately 210 nm, where the amide chromophore absorbs.

  • Evaluation: Assess the resulting chromatogram for any signs of separation. Even partial resolution is a positive starting point.

  • Iterate: If no separation is observed, systematically change the mobile phase composition. A recommended next step is to switch to a polar organic mobile phase (e.g., Acetonitrile/Methanol 95:5 v/v) and re-equilibrate the system before injecting again.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of lactamide enantiomers.

Q1: I see no separation between the enantiomer peaks. What should I do?

This is a common starting problem. The primary cause is a lack of differential interaction between the lactamide enantiomers and the CSP.

  • Possible Cause 1: Inappropriate Mobile Phase. The polarity of the mobile phase is critical for enabling the chiral recognition mechanism. In normal-phase chromatography, the mobile phase is non-polar, and analyte retention is governed by interactions with the polar stationary phase.

    • Solution: Systematically alter the mobile phase composition. If you are using a normal-phase system (e.g., Hexane/Isopropanol), try changing the type and concentration of the alcohol modifier. Isopropanol (IPA) and ethanol (EtOH) can provide different selectivity. A change from 10% IPA to 20% IPA, or switching to 15% EtOH, can significantly impact resolution.

  • Possible Cause 2: Incompatible Chiral Stationary Phase. Not all CSPs are suitable for all molecules. Lactamide, being small and polar, relies on hydrogen bonding and dipole-dipole interactions for chiral recognition. Polysaccharide-based CSPs are often successful because their ordered carbamate derivatives provide a rigid structure of grooves and cavities where these interactions can occur.

    • Solution: If extensive mobile phase optimization fails, consider screening a CSP from a different class. For instance, if an amylose-based column yields no separation, a cellulose-based column might provide the necessary alternative stereochemical environment.

Q2: The resolution (Rs) between my two peaks is poor (Rs < 1.5). How can I improve it?

Poor resolution means the peaks are not well separated, making accurate quantification difficult. The goal is typically to achieve a resolution of at least 1.5.

TroubleshootingResolution cluster_0 Primary Adjustments cluster_1 Secondary Adjustments cluster_2 Advanced Steps Start Problem: Poor Resolution (Rs < 1.5) AdjustMP 1. Adjust Mobile Phase Strength - Decrease % alcohol in Normal Phase - Increase % organic in Reversed Phase Start->AdjustMP ChangeAlcohol 2. Change Alcohol Modifier - Switch IPA for EtOH or n-PrOH AdjustMP->ChangeAlcohol If no improvement LowerFlow 3. Lower Flow Rate - e.g., from 1.0 to 0.7 mL/min ChangeAlcohol->LowerFlow If no improvement ChangeTemp 4. Change Temperature - Try lower temperatures (e.g., 15°C) LowerFlow->ChangeTemp If still poor AddModifier 5. Add an Additive - 0.1% TFA or DEA (Use with caution on coated CSPs) ChangeTemp->AddModifier Final option

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

  • Solution 1: Optimize Mobile Phase Strength. Resolution is a function of retention factor (k), efficiency (N), and selectivity (α). Small changes in mobile phase strength can significantly impact selectivity. In normal-phase mode, decreasing the percentage of the alcohol modifier (the polar component) will increase retention times and often provides more time for the enantiomers to interact with the CSP, leading to better resolution.

  • Solution 2: Adjust Flow Rate and Temperature.

    • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates (efficiency) and improve resolution, as described by the Van Deemter equation. However, this will increase run times.

    • Temperature: Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction. Lowering the column temperature (e.g., to 15°C or 20°C) often enhances the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution.

ParameterAdjustmentRationale
Mobile Phase Decrease % Alcohol (NP)Increases retention and interaction time with CSP.
Flow Rate Decrease (e.g., 1.0 -> 0.7 mL/min)Increases efficiency (N), allowing more time for separation.
Temperature Decrease (e.g., 25°C -> 15°C)Enhances stability of analyte-CSP interactions, increasing selectivity (α).
Alcohol Type Switch IPA to EtOHAlters the steric and hydrogen bonding properties of the mobile phase.

Table 1: Key parameter adjustments to improve the resolution of lactamide enantiomers.

Q3: My peaks are tailing excessively (Tailing Factor > 1.5). What is the cause?

Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary, undesirable interactions within the column.

  • Possible Cause 1: Active Sites on Silica. Residual silanol groups on the silica support of the CSP can interact strongly with polar molecules like lactamide, causing tailing.

    • Solution: Introduce a small amount of a competing agent into the mobile phase. For a neutral/acidic compound, an acidic additive like trifluoroacetic acid (TFA) at 0.1% can suppress silanol interactions. For a basic compound, a basic additive like diethylamine (DEA) at 0.1% is used. For neutral lactamide, either may be effective, but they should be used judiciously as they can alter selectivity. Caution: Always verify that additives are chemically compatible with your column. Coated polysaccharide CSPs can be damaged by certain additives.

  • Possible Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting serially diluted samples to find the optimal concentration range for your method.

Q4: My retention times are drifting between injections. How can I improve reproducibility?

Drifting retention times are a sign of an unstable system.

  • Possible Cause 1: Insufficient Column Equilibration. Chiral stationary phases, particularly in normal-phase mode, can take a long time to fully equilibrate with the mobile phase.

    • Solution: Ensure the column is equilibrated for a sufficient duration before starting the analytical sequence. When changing mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase. A stable baseline on your detector is a good indicator of equilibration.

  • Possible Cause 2: Temperature Fluctuations. The HPLC column temperature has a significant effect on retention time.

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 25°C). Even minor fluctuations in ambient lab temperature can cause retention to shift.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Should I use a coated or immobilized polysaccharide CSP?

    • Immobilized CSPs (where the chiral polymer is covalently bonded to the silica) offer greater solvent compatibility and robustness. They allow for a wider range of solvents, including those that might strip the polymer from a coated CSP (like dichloromethane, chloroform, or DMSO). For method development, an immobilized column provides more flexibility. Coated CSPs are often highly effective but require more care regarding solvent choice.

  • FAQ 2: What is a typical starting mobile phase for separating lactamide on a polysaccharide column?

    • A very common and effective starting point is a mixture of a non-polar solvent and an alcohol. Hexane/Isopropanol (90:10, v/v) is a standard screening mobile phase for normal-phase chiral chromatography.

  • FAQ 3: Why is the choice of alcohol (IPA vs. EtOH) in the mobile phase so important?

    • The alcohol acts as a polar modifier that competes with the analyte for interaction sites on the CSP. Different alcohols have different sizes, polarities, and hydrogen bonding capabilities. Ethanol, being smaller and more polar than isopropanol, can displace the analyte more effectively, often leading to shorter retention times. This difference in interaction can also be exploited to modulate selectivity (α), sometimes dramatically improving a separation where another alcohol failed.

Preventing racemization during (S)-2-Hydroxypropanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and preventing racemization during the synthesis of enantiomerically pure (S)-2-Hydroxypropanamide (L-Lactamide). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Racemization in Real-Time

This section is designed to address specific experimental challenges. Each question represents a common problem encountered during the synthesis, followed by a detailed analysis of potential causes and actionable solutions.

Question 1: I'm using a standard carbodiimide coupling reagent (like EDC or DCC) to react (S)-lactic acid with ammonia, and my final product has a low enantiomeric excess (ee). Why is this happening and what is the most direct solution?

Answer:

This is a classic and frequently encountered problem. The significant racemization you're observing stems from the mechanism of carbodiimide-mediated activation of the carboxylic acid.

Causality: The core issue is the increased acidity of the α-hydrogen (the hydrogen on the chiral center) of (S)-lactic acid upon activation. Here's the breakdown:

  • Activation: The carbodiimide reagent reacts with the carboxyl group of lactic acid to form a highly reactive O-acylisourea intermediate.

  • Increased Acidity: This intermediate is strongly electron-withdrawing, which makes the α-hydrogen much more acidic and susceptible to being removed by a base.

  • Enolization: In the presence of a base (even a weak one like the amine nucleophile or excess carbodiimide), this α-proton can be abstracted, leading to the formation of a planar enolate intermediate.

  • Racemization: Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (S) and (R) products, thus destroying the enantiomeric purity.[1][2]

While oxazolone formation is a well-known racemization pathway for N-protected amino acids, the direct deprotonation/enolization of the activated ester is the primary concern for α-hydroxy acids.[3]

Immediate Solutions:

The most effective solution is to trap the highly reactive O-acylisourea intermediate with an additive to form a more stable, yet still reactive, active ester that is less prone to racemization.

  • Introduce Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[4][5] These additives react with the O-acylisourea intermediate faster than it can racemize, forming the corresponding active esters (OBt, OAt, or Oxyma esters). These esters are less reactive than the O-acylisourea, giving the amine nucleophile time to react without significant epimerization.[1][6] Oxyma is often preferred as it is considered safer than HOBt and HOAt, which have reported explosive properties, and shows a remarkable capacity to inhibit racemization.[5][7]

dot

Caption: Carbodiimide-induced racemization of (S)-lactic acid.

Question 2: I've managed to minimize racemization during the reaction itself, but I'm seeing a drop in enantiomeric purity after workup and purification. What could be causing this?

Answer:

Loss of enantiomeric purity post-reaction is often due to exposure to harsh conditions or unsuitable purification media.

Potential Causes & Solutions:

  • Harsh pH During Workup: Both strongly acidic and strongly basic conditions can promote racemization of the final α-hydroxy amide product, albeit typically slower than for activated intermediates. High temperatures during aqueous workups can also contribute to racemization.[8][9]

    • Solution: Maintain a pH as close to neutral as possible during extractions and washes. Use mild acids/bases for neutralization (e.g., dilute citric acid, saturated sodium bicarbonate) and avoid prolonged exposure. Perform all workup steps at low temperatures (0-5 °C).

  • Chromatography-Induced Racemization: Standard silica gel is slightly acidic and its large surface area can catalyze racemization, especially if the product is slow-moving and requires a polar solvent system containing a base (like triethylamine). Amines in the solvent can act as a base to abstract the α-proton.[3]

    • Solution:

      • Recrystallization: This is often the best method for purifying amides and is far less likely to cause racemization than chromatography.[10] Try solvents like acetonitrile, ethanol, or 1,4-dioxane.[10]

      • Neutralize Silica: If chromatography is unavoidable, consider using deactivated or neutral silica gel. You can also pre-treat standard silica by slurrying it with a solvent system containing a small amount of the base you plan to use in your eluent (e.g., 0.5% triethylamine in ethyl acetate), then re-packing the column.

      • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for the enantioselective synthesis of this compound.

Question 3: What are the most reliable, "racemization-free" methods for synthesizing this compound?

Answer:

While no chemical reaction is ever truly "racemization-free," several strategies can reliably produce this compound with very high enantiomeric excess (>99% ee).

Recommended Synthetic Routes:

  • Enzymatic Synthesis: This is often the gold standard for enantioselectivity. Biocatalytic methods operate under mild conditions (neutral pH, room temperature) and the inherent chirality of the enzyme's active site ensures high stereocontrol.

    • Method: A bienzymatic cascade using an (S)-specific hydroxynitrile lyase and a nitrile-converting enzyme can convert an aldehyde into the corresponding (S)-2-hydroxycarboxylic amide with excellent results.[11] Another approach involves the kinetic resolution of racemic lactamide using a microorganism capable of asymmetric hydrolysis, which selectively hydrolyzes the (R)-enantiomer, leaving behind pure (S)-lactamide.[12]

    • Advantage: Extremely high enantioselectivity and environmentally friendly conditions.

  • Direct Ammonolysis of Ethyl (S)-Lactate: This is a classical and robust chemical method. By reacting a high-purity ester of (S)-lactic acid with ammonia, you bypass the need for carboxylic acid activation, thus avoiding the primary racemization pathway.[13]

    • Method: Treat high-purity ethyl (S)-lactate with liquid ammonia or a concentrated solution of ammonia in an alcohol (like methanol) in a sealed pressure vessel.[13]

    • Advantage: Scalable, avoids costly coupling reagents, and has a low risk of racemization if the starting ester is of high enantiomeric purity.

  • Advanced Coupling Reagents: If you must use a coupling-based approach starting from (S)-lactic acid, select a modern reagent system known for low epimerization.[14]

    • Method: Reagents like n-propanephosphonic acid anhydride (T3P) in combination with a mild base like pyridine, or ynamides, have been developed specifically for low-epimerization amide bond formation.[14][15][16] Another excellent choice is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization.[6][7]

    • Advantage: High yields under mild conditions with minimal racemization, suitable for sensitive substrates.

dot

Caption: Decision tree for selecting a synthesis method.

Question 4: How do temperature and the choice of base influence the degree of racemization?

Answer:

Both temperature and base selection are critical variables that must be carefully controlled.

  • Temperature: Racemization, like most chemical reactions, has an activation energy. Lowering the reaction temperature significantly decreases the rate of proton abstraction and enolization relative to the rate of the desired amidation reaction.[8][17]

    • Best Practice: Always perform coupling reactions at low temperatures. Start the activation step at 0 °C or even -15 °C, and allow the reaction to warm slowly to room temperature only if necessary for the reaction to proceed to completion.

  • Base: The base is often required to deprotonate the ammonium salt of the amine nucleophile or to neutralize acids formed during the reaction. However, excess or overly strong bases are the primary culprits in abstracting the α-proton.[2]

    • Basicity: The rate of racemization is directly related to the concentration and strength of the base used.[2]

    • Steric Hindrance: Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (TEA). Their bulkiness disfavors the abstraction of the somewhat sterically shielded α-proton.[2] N-methylmorpholine (NMM) is another commonly used base with a good balance of properties.

    • Stoichiometry: Use the minimum amount of base necessary. Typically, one equivalent is needed if the amine is provided as a salt (e.g., ammonium chloride), but if you are using aqueous ammonia, additional base may not be required.

Parameter Condition to Minimize Racemization Reasoning
Temperature Low (e.g., -15 °C to 0 °C)Reduces the kinetic rate of the deprotonation side reaction.[17]
Base Strength Weaker base (e.g., NMM vs. DBU)A less basic environment reduces the driving force for α-proton abstraction.[2]
Base Sterics Sterically hindered (e.g., DIEA)The bulk of the base can disfavor interaction with the chiral center.[2]
Base Amount Stoichiometric (or slightly less)Minimizes the concentration of free base available to cause racemization.
Question 5: What are the best analytical techniques to accurately determine the enantiomeric excess (ee) of my this compound?

Answer:

Accurate determination of enantiomeric excess is crucial for validating your synthetic method. The most common and reliable methods involve chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique.[18][19]

    • How it Works: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer.

    • Advantages: High accuracy, good resolution, and widely available instrumentation.[20]

  • Chiral Gas Chromatography (GC): This method is suitable if the analyte is volatile or can be made volatile through derivatization.

    • How it Works: Similar to HPLC, but the mobile phase is a gas and the separation occurs in a long capillary column coated with a chiral stationary phase.

    • Advantages: Excellent resolution for volatile compounds.

Experimental Protocol: General Method for ee Determination by Chiral HPLC

  • Prepare a Racemic Standard: First, synthesize a small amount of racemic (RS)-2-Hydroxypropanamide to use as a reference standard. This is essential to confirm that your chosen column and method can separate the two enantiomers.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for this class of compounds.

  • Method Development:

    • Dissolve the racemic standard in the mobile phase.

    • Start with a standard mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol.

    • Inject the standard and monitor the output with a UV detector (amides typically absorb around 210-220 nm).

    • Optimize the mobile phase composition (adjusting the hexane/alcohol ratio) to achieve baseline separation of the two enantiomer peaks. A resolution (Rs) value greater than 1.5 is ideal.

  • Sample Analysis: Once the method is optimized, dissolve your synthesized this compound sample in the mobile phase at a known concentration.

  • Calculation: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

References

L-(-)-Lactamide Production: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-(-)-Lactamide production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up L-(-)-Lactamide synthesis. Here, we address common issues encountered during process development and scale-up, providing troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring a robust and efficient production process.

Section 1: Troubleshooting Guide for L-(-)-Lactamide Synthesis Scale-Up

This section is formatted to address specific problems you might encounter, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

You've successfully synthesized L-(-)-Lactamide at the lab scale, but upon scaling up, the yield has dropped significantly, or the reaction is not going to completion.

  • Potential Cause 1: Mass Transfer Limitations (Especially in Enzymatic Synthesis).

    • Explanation: In larger reactors, inefficient mixing can lead to poor distribution of substrates (like lactonitrile) and biocatalysts (like whole cells containing nitrile hydratase). This creates localized areas of high substrate concentration, which can cause substrate inhibition of the enzyme, and areas of low substrate concentration, where the reaction rate is slow.[1][2] Inadequate mixing can also lead to poor pH and temperature control throughout the reactor.[3]

    • Solution:

      • Optimize Agitation: Increase the agitation speed to improve mixing. However, be cautious of high shear stress, which can damage whole-cell biocatalysts.

      • Reactor Design: For enzymatic reactions, consider using a baffled reactor to enhance mixing. The choice of impeller (e.g., Rushton turbine, pitched blade) can also significantly impact mass transfer.

      • Fed-Batch Strategy: Implement a fed-batch approach where the substrate is added incrementally to the reactor. This maintains a low, non-inhibitory substrate concentration, which can lead to complete conversion.[1][2] A study on Rhodococcus pyridinivorans NIT-36 demonstrated 100% biotransformation of 360 mM of lactonitrile to lactamide in a 1 L fed-batch reaction.[1]

  • Potential Cause 2: Inefficient Heat Transfer.

    • Explanation: Exothermic reactions can lead to localized "hot spots" in a large reactor if the cooling system is not adequate. For enzymatic reactions, temperatures outside the optimal range can lead to decreased enzyme activity or denaturation.[4] For chemical synthesis, such as the ammonolysis of ethyl lactate, temperature fluctuations can affect reaction kinetics and lead to the formation of byproducts.[5]

    • Solution:

      • Jacketed Reactors: Ensure your reactor is equipped with a cooling jacket with adequate coolant flow.

      • Internal Cooling Coils: For very large reactors, internal cooling coils may be necessary to provide additional surface area for heat exchange.

      • Monitor Temperature at Multiple Points: Place temperature probes at different locations within the reactor to get a comprehensive temperature profile.

  • Potential Cause 3: Poor pH Control.

    • Explanation: The pH of the reaction medium is critical for enzyme activity and stability.[6] In large-scale fermentations or biotransformations, microbial metabolism can cause significant pH shifts. Inadequate pH control can drastically reduce enzyme efficiency.

    • Solution:

      • Automated pH Control: Implement an automated pH control system with acid and base feeding pumps.

      • Buffer Selection: Use a buffer with a pKa close to the optimal pH of your enzyme. Ensure the buffer concentration is sufficient to handle the expected acid or base production.

Issue 2: Impurity Profile Differs from Lab Scale

You're observing new or higher levels of impurities in your scaled-up batch of L-(-)-Lactamide.

  • Potential Cause 1: Byproduct Formation Due to Extended Reaction Times or Temperature Fluctuations.

    • Explanation: In large-scale production, reactions may be run for longer periods, or temperature control might be less precise than in the lab. These deviations can lead to the formation of side products. For instance, in the synthesis from ammonium lactate, lactamide formation can be a competing reaction.[7][8]

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and the formation of impurities in real-time.

      • Optimize Reaction Time: Stop the reaction once the desired conversion is reached to minimize the formation of degradation products or byproducts.

      • Tighten Temperature Control: As discussed previously, ensure robust temperature control throughout the process.

  • Potential Cause 2: Presence of Unwanted Enzymatic Activities (in Biocatalysis).

    • Explanation: The microbial cells used for biotransformation may contain other enzymes, like amidases or nitrilases, that can either degrade the lactamide product or convert the substrate to undesired byproducts.[6][9] The expression of these enzymes might be influenced by the specific conditions of the large-scale culture.

    • Solution:

      • Selective Induction: Optimize the induction conditions to specifically express the desired nitrile hydratase while minimizing the expression of other enzymes. For example, using lactamide as an inducer has been shown to be effective for nitrile hydratase from Rhodococcus pyridinivorans NIT-36.[6]

      • Strain Engineering: Consider genetic modification of the production strain to knock out the genes encoding for problematic enzymes.

      • Purified Enzymes: While more expensive, using a purified enzyme preparation instead of whole cells can eliminate issues with competing enzymatic activities.

Issue 3: Difficulties in Downstream Processing and Purification

You're facing challenges in isolating and purifying L-(-)-Lactamide at a larger scale, resulting in product loss or failure to meet purity specifications.

  • Potential Cause 1: Inefficient Crystallization/Precipitation.

    • Explanation: The cooling and mixing dynamics in a large crystallizer are different from a lab-scale flask. Slower, non-uniform cooling can lead to the formation of smaller, less pure crystals or even an oil, making filtration difficult.

    • Solution:

      • Controlled Cooling: Implement a programmed cooling profile to control the rate of supersaturation and promote the growth of larger, more uniform crystals.

      • Seeding: Introduce a small amount of pure L-(-)-Lactamide crystals (seed crystals) at the appropriate temperature to initiate crystallization.

      • Solvent Selection: Re-evaluate the anti-solvent and the solvent/anti-solvent ratio for optimal precipitation at scale. Recrystallization from polar solvents like ethanol, acetone, or acetonitrile can be effective for amides.[10]

  • Potential Cause 2: Chromatography Column Overloading or Poor Separation.

    • Explanation: Directly scaling up the column dimensions from lab-scale HPLC may not yield the same separation performance. Factors like packing efficiency, mobile phase distribution, and loading capacity become more critical at a larger scale.[]

    • Solution:

      • Method Development at Scale: Perform method development on a pilot-scale column to optimize loading, gradient, and flow rate.

      • Chiral Stationary Phases: For enantiomeric purification, explore different chiral stationary phases (CSPs) to find one that provides the best resolution for L-(-)-Lactamide. Polysaccharide-based CSPs are commonly used for separating chiral amides.[12]

      • Supercritical Fluid Chromatography (SFC): Consider preparative SFC as an alternative to HPLC for large-scale chiral purification. SFC often offers higher throughput and uses less solvent.[]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for L-(-)-Lactamide synthesis, and what are the key scale-up considerations for each?

A1: The two main routes for L-(-)-Lactamide production are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis (e.g., Ammonolysis of Ethyl Lactate): This method involves reacting an ester of lactic acid, like ethyl lactate, with ammonia, often under pressure.[5]

    • Scale-up Considerations:

      • Pressure and Temperature Control: Requires a pressure-rated reactor and precise temperature control to ensure consistent reaction rates and minimize byproduct formation.[5]

      • Ammonia Handling: Handling large quantities of liquid ammonia requires specialized equipment and stringent safety protocols.

      • Downstream Processing: The crude product will contain unreacted starting materials and ethanol, which need to be removed. Purification is typically achieved by washing with a solvent like ether followed by filtration.[5]

  • Enzymatic Synthesis (e.g., Hydration of Lactonitrile): This "green" approach uses a nitrile hydratase (NHase) enzyme, often from bacteria like Rhodococcus species, to convert lactonitrile to L-(-)-Lactamide.[1][2]

    • Scale-up Considerations:

      • Biocatalyst Production: Scaling up the fermentation to produce a sufficient quantity of active cells is a critical first step.

      • Substrate Inhibition: Lactonitrile can inhibit the NHase enzyme at high concentrations. A fed-batch strategy is often necessary to maintain a low substrate concentration and achieve high conversion.[1][2]

      • Enzyme Stability: Immobilizing the enzyme or whole cells can improve operational stability and allow for repeated use, which is economically advantageous at scale.[4]

      • Aseptic Operation: Maintaining sterile conditions during fermentation and biotransformation is crucial to prevent contamination.

Q2: How can I improve the enantiomeric purity of my L-(-)-Lactamide during scale-up?

A2: Achieving high enantiomeric purity is critical, especially for pharmaceutical applications.

  • For Enzymatic Synthesis: The inherent stereoselectivity of the enzyme is a major advantage. Ensure that the chosen nitrile hydratase has high enantioselectivity for producing the L-enantiomer.

  • For Chemical Synthesis: If starting with a racemic or non-stereospecific synthesis, a chiral resolution step is necessary.

    • Preparative Chiral Chromatography: As mentioned, preparative HPLC or SFC with a suitable chiral stationary phase is a common method for separating enantiomers at a large scale.[][12]

    • Diastereomeric Crystallization: This classical method involves reacting the racemic lactamide with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Q3: What are the critical process parameters (CPPs) I should monitor during the scale-up of my L-(-)-Lactamide production?

A3: Monitoring CPPs is essential for a robust and reproducible process.

Parameter Importance Typical Monitoring/Control Method
Temperature Affects reaction kinetics, enzyme stability, and byproduct formation.[13]Temperature probes, jacketed reactor with automated temperature control.
pH Crucial for enzyme activity and stability.[6]pH probes with automated acid/base addition.
Agitation Rate Impacts mass transfer, heat transfer, and shear stress on biocatalysts.[3]Tachometer on the agitator motor.
Substrate Concentration High concentrations can lead to enzyme inhibition.[1]In-process HPLC or GC analysis, controlled addition via fed-batch.
Product and Impurity Levels To determine reaction endpoint and ensure product quality.In-process HPLC or GC analysis.
Dissolved Oxygen (for fermentation) Essential for the growth of aerobic microorganisms.Dissolved oxygen probes.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Fed-Batch Enzymatic Synthesis of L-(-)-Lactamide (10L Scale)

This protocol is based on the principles described for Rhodococcus pyridinivorans NIT-36.[1][2]

  • Biocatalyst Preparation:

    • Inoculate a 1L seed culture of R. pyridinivorans NIT-36 in a suitable growth medium.

    • Incubate at 37°C for 24 hours.

    • Transfer the seed culture to a 15L fermenter containing 9L of production medium supplemented with an inducer (e.g., lactamide).

    • Incubate for 48 hours, maintaining appropriate aeration and agitation.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) to obtain the resting cell catalyst.

  • Biotransformation (Fed-Batch):

    • Suspend the resting cells in the buffer in a 15L reactor to a final working volume of 10L.

    • Heat the reactor to the optimal temperature (e.g., 45°C).

    • Begin the fed-batch addition of L-lactonitrile. A starting concentration of 15 mM can be used, followed by continuous or pulsed feeding to maintain a low concentration.

    • Monitor the reaction progress by taking samples periodically and analyzing for lactonitrile and lactamide concentrations using HPLC.

    • Continue the fed-batch until the desired total substrate concentration (e.g., 360 mM) has been added and converted.

  • Downstream Processing:

    • Separate the cells from the reaction mixture by centrifugation or microfiltration.

    • Concentrate the supernatant containing L-(-)-Lactamide under reduced pressure.

    • Purify the crude lactamide by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Dry the purified crystals under vacuum.

Diagrams

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Seed_Culture Seed Culture (R. pyridinivorans) Fermentation Fermentation & Induction Seed_Culture->Fermentation Harvesting Cell Harvesting & Washing Fermentation->Harvesting Fed_Batch_Reaction Fed-Batch Reaction (L-Lactonitrile -> L-Lactamide) Harvesting->Fed_Batch_Reaction Resting Cells Cell_Separation Cell Separation Fed_Batch_Reaction->Cell_Separation Concentration Concentration Cell_Separation->Concentration Purification Purification (Recrystallization) Concentration->Purification Drying Drying Purification->Drying Final_Product Pure L-(-)-Lactamide Drying->Final_Product

Caption: Workflow for enzymatic L-(-)-Lactamide production.

Troubleshooting_Low_Yield Start Low Yield at Scale-Up Mass_Transfer Mass Transfer Limitations? Start->Mass_Transfer Heat_Transfer Inefficient Heat Transfer? Mass_Transfer->Heat_Transfer No Sol_Mass_Transfer Optimize Agitation Implement Fed-Batch Mass_Transfer->Sol_Mass_Transfer Yes pH_Control Poor pH Control? Heat_Transfer->pH_Control No Sol_Heat_Transfer Improve Cooling Monitor Temp Profile Heat_Transfer->Sol_Heat_Transfer Yes Sol_pH_Control Automate pH Control Optimize Buffer pH_Control->Sol_pH_Control Yes

References

Technical Support Center: Byproduct Analysis in L-(-)-Lactamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-(-)-Lactamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for byproduct formation during the synthesis of L-(-)-Lactamide. Our goal is to equip you with the knowledge to not only identify and quantify impurities but also to understand their formation mechanisms, enabling you to optimize your reaction conditions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my L-(-)-Lactamide synthesis?

A1: The byproduct profile of your L-(-)-Lactamide synthesis will largely depend on your chosen synthetic route. However, some common impurities are frequently observed across different methods. These include:

  • Lactic Acid: This is often the most prevalent byproduct, primarily arising from the hydrolysis of the amide bond in L-(-)-Lactamide, especially if water is present in the reaction medium or during workup.[1]

  • Unreacted Starting Materials: Depending on the synthesis method, residual amounts of starting materials such as ethyl lactate or lactonitrile may be present.

  • Oligomers of Lactic Acid: These can form through the intermolecular esterification of lactic acid molecules, a reaction that can be catalyzed by acidic or basic conditions and elevated temperatures.[2][3]

  • Other Amide Byproducts: In reactions involving lactide, the formation of N,N-dialkyllactoyllactamide as an intermediate has been reported, and minor amounts of higher oligomers can also be formed.[4]

Q2: My reaction yield is low, and I'm seeing a significant amount of lactic acid. What's happening?

A2: The presence of a significant amount of lactic acid strongly suggests that hydrolysis of your desired L-(-)-Lactamide product is occurring.[1] This is a common issue, particularly under harsh reaction conditions. The amide bond in lactamide is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1] Key factors that promote this unwanted side reaction include:

  • Presence of Water: Ensure all your reagents and solvents are anhydrous.

  • Extreme pH: Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis.[1]

  • High Temperatures: Elevated temperatures increase the rate of most chemical reactions, including hydrolysis.[1]

Q3: I'm observing some higher molecular weight impurities in my analysis. What could they be?

A3: Higher molecular weight species are often oligomers of lactic acid.[2][3] These are formed when the hydroxyl group of one lactic acid molecule reacts with the carboxylic acid group of another, forming an ester linkage. This process can repeat to form dimers, trimers, and longer polymer chains.[2][3] This side reaction is particularly favored at higher temperatures and when there is a significant concentration of lactic acid present, for instance, from the hydrolysis of lactamide.

Q4: How does the choice of catalyst affect my byproduct profile?

A4: The catalyst plays a crucial role in directing the reaction towards the desired product and can significantly influence the formation of byproducts. While a catalyst's primary role is to increase the reaction rate, its nature can also promote or suppress side reactions.[5] For instance, a catalyst with strong Lewis acidity might enhance the rate of esterification, potentially leading to more oligomer formation if lactic acid is present.[6] In contrast, enzymatic catalysts, such as nitrile hydratase in the synthesis from lactonitrile, can offer high selectivity under mild conditions, minimizing the formation of acid byproducts.[7] When selecting a catalyst, it is essential to consider its compatibility with the reaction conditions and its potential to catalyze unwanted transformations.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during L-(-)-Lactamide synthesis.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
High Lactic Acid Content Hydrolysis of L-(-)-Lactamide1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. The presence of water is a direct reactant for hydrolysis. 2. Control pH: Maintain a pH as close to neutral as possible, especially during workup and purification. Both acid and base catalyze hydrolysis.[1] 3. Moderate Reaction Temperature: Avoid excessive temperatures, which accelerate the hydrolysis rate.[1]
Presence of Oligomers Self-esterification of Lactic Acid1. Minimize Lactic Acid Concentration: Since oligomers form from lactic acid, reducing lactic acid in the reaction mixture (by preventing lactamide hydrolysis) will suppress oligomerization. 2. Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the thermodynamically driven formation of oligomers.
Low Conversion of Starting Material Inefficient Reaction Conditions1. Catalyst Activity: Ensure your catalyst is active and used at the appropriate loading. Catalyst deactivation can stall the reaction.[8] 2. Reaction Temperature: The reaction may require a specific temperature range for optimal conversion. Too low a temperature can lead to slow kinetics. 3. Mixing: Ensure adequate mixing to facilitate contact between reactants, especially in heterogeneous reactions.
Formation of Unidentified Byproducts Complex Side Reactions1. Analyze Reaction Mixture at Intermediates: Take aliquots at different time points to understand when the byproduct forms. This can provide clues about its origin. 2. Characterize the Impurity: Use techniques like LC-MS or GC-MS to determine the molecular weight and fragmentation pattern of the unknown byproduct to aid in its identification.[6] 3. Re-evaluate Reagent Purity: Impurities in starting materials can sometimes lead to unexpected side products.

Byproduct Formation Mechanisms

A deeper understanding of how byproducts are formed is critical for developing effective strategies to minimize them.

Hydrolysis of L-(-)-Lactamide

This is a straightforward, yet often problematic, reaction where the amide bond is cleaved by water to yield lactic acid and ammonia. The reaction can be catalyzed by both acid and base.

G cluster_reactants Reactants cluster_products Products Lactamide L-(-)-Lactamide H_plus_OH_minus H⁺ or OH⁻ (catalyst) Lactamide->H_plus_OH_minus Water H₂O Water->H_plus_OH_minus Lactic_Acid Lactic Acid H_plus_OH_minus->Lactic_Acid Ammonia Ammonia (NH₃) H_plus_OH_minus->Ammonia

Caption: Hydrolysis of L-(-)-Lactamide.

Oligomerization of Lactic Acid

This process involves the intermolecular esterification of lactic acid molecules. The hydroxyl group of one molecule acts as a nucleophile, attacking the carbonyl carbon of another lactic acid molecule, eliminating water.

G cluster_reactants Reactants cluster_products Products Lactic_Acid1 Lactic Acid (n) Heat_Catalyst Heat / Catalyst Lactic_Acid1->Heat_Catalyst Lactic_Acid2 Lactic Acid (m) Lactic_Acid2->Heat_Catalyst Oligomer Lactic Acid Oligomer (n+m) Heat_Catalyst->Oligomer Water H₂O Heat_Catalyst->Water

Caption: Oligomerization of Lactic Acid.

Analytical Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are essential for process optimization. Below are detailed starting protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Lactamide and its Byproducts

HPLC is a powerful technique for separating and quantifying L-(-)-Lactamide, lactic acid, and its oligomers.

Protocol 1: Reversed-Phase HPLC for L-(-)-Lactamide and Lactic Acid

  • Objective: To separate and quantify L-(-)-Lactamide and Lactic Acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic modifier is typically effective. A good starting point is:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • A common starting condition is a high aqueous percentage (e.g., 95% A) for retaining the polar analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.[7]

  • Column Temperature: 40 °C.[7]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase, filter through a 0.22 µm syringe filter, and inject.

Protocol 2: Mixed-Mode HPLC for Lactic Acid and Oligomers

  • Objective: To separate lactic acid and its oligomers which may co-elute on a standard C18 column.

  • Column: Mixed-mode anion-exchange and reversed-phase column (e.g., Primesep B2, 3.2 x 150 mm, 5 µm).[1]

  • Mobile Phase: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Rationale: The mixed-mode column provides an alternative selectivity that can resolve the structurally similar lactic acid and its oligomers.[1]

G Start Start: Reaction Mixture Dilute Dilute in Mobile Phase Start->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column (e.g., C18 or Mixed-Mode) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify Peaks Detect->Quantify End End: Purity Data Quantify->End

Caption: HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds in your reaction mixture.

Protocol: GC-MS Analysis of L-(-)-Lactamide and Related Impurities

  • Objective: To identify and quantify volatile byproducts and unreacted starting materials.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.[1][9] Water should be avoided as it is not compatible with most GC columns.[1][10]

    • Ensure the final concentration is approximately 10 µg/mL.[1]

    • If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.[10]

    • For semi-volatile or polar compounds, derivatization might be required to increase volatility.[1][9]

  • GC Conditions:

    • Column: A mid-polarity column such as an Rtx-5MS is a good starting point.[7]

    • Injector Temperature: 280 °C.[7]

    • Oven Program: A temperature ramp is typically used, for example: hold at 50 °C for 5 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A broad scan range (e.g., m/z 40-400) is suitable for identifying unknown impurities.

G Start Start: Reaction Mixture Dissolve Dissolve in Volatile Solvent (e.g., Methanol) Start->Dissolve Extract Extraction (LLE/SPE) (Optional) Dissolve->Extract Derivatize Derivatization (Optional for polar compounds) Dissolve->Derivatize Inject Inject into GC-MS Dissolve->Inject Extract->Derivatize Derivatize->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan Mode) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify End End: Impurity Profile Identify->End

Caption: GC-MS Analysis Workflow.

References

Technical Support Center: Optimizing Enzymatic Synthesis of (S)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of (S)-2-Hydroxypropanamide, a valuable chiral building block. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this biotransformation.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is typically used for synthesizing this compound from lactonitrile?

The synthesis of this compound (lactamide) from its precursor, lactonitrile, is most commonly achieved using a nitrile hydratase (NHase, EC 4.2.1.84).[1][2] While nitrilases can also hydrolyze nitriles, they typically convert the nitrile group directly to a carboxylic acid.[3][4] For amide synthesis, a nitrile hydratase is required. Microorganisms from the Rhodococcus genus, such as Rhodococcus rhodochrous, are well-known and robust sources of nitrile hydratases used in industrial applications.[5][6][7]

Q2: What is the fundamental reaction mechanism for this synthesis?

The enzymatic synthesis proceeds via the hydration of the nitrile group of lactonitrile. The nitrile hydratase enzyme, often a metalloenzyme containing an iron or cobalt ion in its active site, catalyzes the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile.[8] This reaction selectively produces the corresponding amide, in this case, 2-Hydroxypropanamide. The enzyme's chiral pocket ensures that the reaction can proceed with high stereoselectivity, yielding the desired (S)-enantiomer.

Q3: What are the generally accepted optimal reaction conditions?

While the absolute optimum will depend on the specific enzyme variant and whether you are using whole cells or a purified enzyme, a well-established starting point for Rhodococcus sp. nitrile hydratases is summarized below. Reaction conditions can vary over a wide range (10–80°C, pH 5–10), reflecting the different optima and stabilities of the enzymes.[8]

ParameterRecommended RangeRationale
Temperature 30 - 50°CBalances enzyme activity (increases with temperature) and stability (decreases at higher temperatures). An optimum for one R. rhodochrous NHase was found to be 50°C.[6]
pH 7.0 - 9.5Maintains the enzyme's structural integrity and the correct protonation state of catalytic residues in the active site. A pH of 8.5-9.5 has been shown to be optimal for some strains.[6]
Buffer Potassium Phosphate (50-100 mM)Provides strong buffering capacity in the optimal pH range and is generally well-tolerated by the enzyme.[6]
Substrate (Lactonitrile) 15 mM - 360 mM (Fed-batch)High concentrations of lactonitrile can cause substrate inhibition.[6] A fed-batch approach is recommended for higher total conversions.[6]
Enzyme Loading 1-2 mg/mL (resting cells)This concentration is often sufficient for complete conversion in a reasonable timeframe (e.g., 30 minutes for 15 mM substrate).[6]

Q4: How can I monitor the progress of the reaction and determine the final yield and enantiomeric excess (e.e.)?

Monitoring requires separating and quantifying the substrate (lactonitrile) and the product (this compound). High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9][10]

  • For Yield/Conversion: A reverse-phase HPLC method (e.g., using a C18 column) can be used to separate the more polar product from the less polar substrate. UV detection is typically sufficient.

  • For Enantiomeric Excess (e.e.): Chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers of 2-Hydroxypropanamide.[10][11] By comparing the peak areas of the two enantiomers, the e.e. can be precisely calculated. The development of enantiomeric purity methods can be time-consuming.[12]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or Stalled Product Conversion

You observe that the conversion of lactonitrile to the amide product is slow, incomplete, or stalls after an initial period.

// Nodes Start [label="Low Conversion/Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Inhibition [label="Is substrate concentration >50 mM?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_FedBatch [label="Implement Fed-Batch or Continuous Feed\n to maintain low substrate concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Conditions [label="Are pH and Temperature optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_VerifyConditions [label="Verify pH of buffer solution.\nCalibrate and check incubator/water bath temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_EnzymeActivity [label="Is the enzyme active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_NewEnzyme [label="Use a fresh batch of enzyme or cells.\nPerform an activity assay on a standard substrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Immobilize [label="Consider enzyme immobilization to improve stability.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Inhibition; Q_Inhibition -> Sol_FedBatch [label="Yes"]; Q_Inhibition -> Q_Conditions [label="No"]; Q_Conditions -> Sol_VerifyConditions [label="No"]; Q_Conditions -> Q_EnzymeActivity [label="Yes"]; Q_EnzymeActivity -> Sol_NewEnzyme [label="No"]; Q_EnzymeActivity -> Sol_Immobilize [label="Yes, but unstable"]; } ends_dot Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause A: Substrate Inhibition. Many nitrile hydratases are inhibited by high concentrations of their nitrile substrates.[6] If the initial concentration of lactonitrile is too high, the enzyme's catalytic rate can be significantly reduced.

    • Solution: Implement a fed-batch strategy.[6] Instead of adding all the substrate at the beginning, start with a low concentration (e.g., 15-20 mM) and add more substrate incrementally as the reaction progresses. This keeps the instantaneous substrate concentration below the inhibitory threshold, allowing for a much higher total product yield.[6]

  • Potential Cause B: Non-Optimal pH or Temperature. Enzyme activity is highly dependent on pH and temperature.[13] Drastic deviations from the optimal range (see table above) can lead to poor activity or denaturation. The pH can also drift during the reaction as ammonia is a co-product of the subsequent amide hydrolysis to carboxylic acid, which can occur as a side reaction.

    • Solution: Calibrate your pH meter and verify the pH of the reaction buffer before starting. Use a buffer with sufficient capacity (e.g., 100 mM). Ensure your water bath or incubator is accurately calibrated to the target temperature.

  • Potential Cause C: Enzyme Inactivation. The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions. Some organic solvents, if used to aid substrate solubility, can also lead to enzyme inactivation.[8]

    • Solution: Test the activity of your enzyme batch with a standard control reaction. If activity is low, use a fresh batch of enzyme or newly prepared cells. To enhance operational stability, consider enzyme immobilization on a solid support, which can protect the enzyme from denaturation.[14]

Problem 2: Low Enantioselectivity (Poor e.e.%)

The product is formed, but the enantiomeric excess is lower than expected, indicating the formation of a significant amount of the undesired (R)-enantiomer.

  • Potential Cause A: Chemical Racemization of Substrate. Lactonitrile, as a cyanohydrin, can be susceptible to racemization, especially under basic conditions (pH > 8). This process involves the dissociation into its constituent aldehyde and cyanide, which can then recombine non-stereoselectively.

    • Solution: Maintain strict pH control. While the enzyme may be active at higher pH values, running the reaction at a more neutral pH (e.g., 7.0-7.5) can minimize the background chemical racemization of the substrate.[15]

  • Potential Cause B: Non-selective Enzyme. The specific nitrile hydratase you are using may not be highly enantioselective for this particular substrate. Not all NHases are created equal; their substrate specificities and stereoselectivities can vary widely.[16]

    • Solution: Screen different enzymes. If possible, test nitrile hydratases from different microbial sources. The scientific literature is a valuable resource for identifying enzymes that have been reported to have high (S)-selectivity for similar substrates.[17]

  • Potential Cause C: Presence of an Amidase with (S)-selectivity. Some microbial preparations contain both a nitrile hydratase and an amidase. If the amidase is selective for the (S)-amide, it will hydrolyze your desired product into the corresponding carboxylic acid, effectively lowering the yield and e.e. of the (S)-amide.[2]

    • Solution: Monitor the reaction for the formation of 2-hydroxypropanoic acid (lactic acid). If it appears, it confirms amidase activity. You may need to use a different enzyme source, purify the nitrile hydratase away from the amidase, or use specific amidase inhibitors if available.[8]

Key Experimental Protocols

Protocol 1: Standard Batch Synthesis of this compound

This protocol details a standard small-scale batch reaction using whole cells.

  • Cell Preparation: Prepare a suspension of Rhodococcus rhodochrous cells (or other NHase-containing organism) in 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 2 mg/mL (dry cell weight).

  • Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed beaker or a flask in a shaking water bath), add the cell suspension and equilibrate to 30°C with gentle stirring.

  • Substrate Addition: Add lactonitrile from a stock solution to a final concentration of 15 mM to initiate the reaction.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile). This will precipitate the enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein and cell debris. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the prepared sample by chiral HPLC to determine the concentrations of the substrate and the (S) and (R) products.

Protocol 2: Chiral HPLC Analysis

This is a representative method. The exact column and mobile phase should be optimized for your specific system.

  • Column: Chiral Stationary Phase column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be adjusted to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [ (AS - AR) / (AS + AR) ] * 100

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (S)- and (R)-2-Hydroxypropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological function. 2-Hydroxypropanamide, also known as lactamide, is a chiral molecule existing as two non-superimposable mirror images: (S)-2-Hydroxypropanamide and (R)-2-Hydroxypropanamide. While chemically identical in terms of atomic composition and connectivity, their distinct spatial orientations destine them for potentially different fates and functions within the chiral environment of a biological system. This guide provides a comprehensive comparison of what is known and what can be logically inferred about the biological activities of these two enantiomers, offering insights for researchers in drug development and the life sciences.

Living systems are homochiral, predominantly composed of L-amino acids and D-sugars. Consequently, enzymes, receptors, and other biological macromolecules possess chiral recognition sites.[1] This inherent chirality means that the interaction of a small molecule with its biological target is often highly stereospecific. One enantiomer may bind with high affinity and elicit a desired therapeutic response, while the other may be inactive, exhibit a different activity, or even be toxic.[1] Understanding these differences is paramount for the development of safe and effective therapeutics. While direct comparative studies on the biological activities of (S)- and (R)-lactamide are not abundant in publicly available literature, we can draw significant insights from their structural relationship to the well-studied enantiomers of lactic acid and from observations of their stereoselective enzymatic processing.

Metabolic Pathways: A Tale of Two Enantiomers

The metabolism of xenobiotics is a primary arena where stereoselectivity is observed.[1] Enzymes often exhibit a strong preference for one enantiomer over the other, leading to different metabolic rates and products.[2]

This compound: The Presumptively Favored Enantiomer

This compound is the amide derivative of L-(+)-lactic acid, the common physiological isomer in humans and most other organisms. It is reasonable to hypothesize that the metabolic machinery adapted to handle L-lactic acid would also process (S)-lactamide more readily. Evidence for the stereoselective metabolism of lactamide comes from studies on the enzymatic hydrolysis of DL-lactamide (a racemic mixture of both enantiomers). Certain microorganisms have been found to perform a biochemical asymmetric hydrolysis, selectively converting one enantiomer and leaving the other. For instance, some enzymatic processes are designed to produce D-lactic acid from DL-lactamide, which would leave the L-lactamide (this compound) unreacted.[3] This suggests the existence of enzymes that preferentially act on the (R)-enantiomer, implying that the (S)-enantiomer would follow a different metabolic route or be metabolized more slowly by these specific enzymes.

The likely metabolic pathway for this compound would involve hydrolysis by an amidase to yield L-lactic acid and ammonia. L-lactic acid can then enter central metabolism, where it is converted to pyruvate by lactate dehydrogenase and subsequently used in the citric acid cycle for energy production or as a substrate for gluconeogenesis.

(R)-2-Hydroxypropanamide: A Different Metabolic Fate

(R)-2-Hydroxypropanamide is the amide of D-(-)-lactic acid. D-lactic acid is not a typical product of mammalian metabolism but can be produced by gut microbiota.[4] High levels of D-lactic acid in the body can be toxic, leading to D-lactic acidosis, which is characterized by encephalopathy and metabolic acidosis.[4] The stereospecificity of lactate dehydrogenase, which preferentially metabolizes the L-isomer, is a key reason for the slower metabolism and potential accumulation of D-lactic acid.[4]

Given this, it is plausible that (R)-2-Hydroxypropanamide is also metabolized more slowly in mammals. Its hydrolysis would yield D-lactic acid, which would then be subject to the less efficient metabolic pathways for this enantiomer. The use of (R)-(+)-Lactamide as a chiral building block in the synthesis of pharmaceuticals underscores the importance of its specific stereochemistry for creating enantiomerically pure drugs.[5] This selection in chemical synthesis is often driven by the need to interact with a specific chiral biological target to achieve the desired therapeutic effect with minimal side effects.[5]

Below is a conceptual diagram illustrating the probable divergent metabolic pathways of the (S) and (R) enantiomers of 2-hydroxypropanamide.

G cluster_S This compound Pathway cluster_R (R)-2-Hydroxypropanamide Pathway S_Lactamide This compound S_Amidase Amidase (likely stereoselective) S_Lactamide->S_Amidase Hydrolysis S_Lactic_Acid L-Lactic Acid S_Amidase->S_Lactic_Acid LDH Lactate Dehydrogenase S_Lactic_Acid->LDH Pyruvate Pyruvate LDH->Pyruvate TCA Citric Acid Cycle (Energy) Pyruvate->TCA Gluco Gluconeogenesis Pyruvate->Gluco R_Lactamide (R)-2-Hydroxypropanamide R_Amidase Amidase (potentially different/slower) R_Lactamide->R_Amidase Hydrolysis R_Lactic_Acid D-Lactic Acid R_Amidase->R_Lactic_Acid Slow_Metabolism Slower Metabolism / Potential Accumulation R_Lactic_Acid->Slow_Metabolism Excretion Renal Excretion Slow_Metabolism->Excretion

Caption: Probable metabolic pathways for (S)- and (R)-2-Hydroxypropanamide.

Comparative Data Summary

Due to the limited direct comparative experimental data, the following table summarizes the known and inferred properties of each enantiomer. This is intended to guide further research.

PropertyThis compound(R)-2-Hydroxypropanamide
Synonyms L-LactamideD-Lactamide
Corresponding Acid L-Lactic Acid (common physiological isomer)D-Lactic Acid (less common, potentially toxic at high levels)[4]
Metabolic Fate Hypothesized to be readily hydrolyzed to L-lactic acid and enter central metabolism.Hypothesized to be metabolized more slowly, yielding D-lactic acid.[4]
Known Applications Less specifically documented in isolation; likely present in racemic lactamide applications.Used as a valuable chiral building block in the asymmetric synthesis of pharmaceuticals.[5]
Potential Biological Activity Likely to be more biocompatible and readily metabolized. May have roles related to L-lactate signaling.Activity is likely distinct from the (S)-enantiomer. The specific biological effects require investigation.
Toxicity Profile Expected to have low toxicity, similar to L-lactic acid.Potential for toxicity at high concentrations due to the formation of D-lactic acid.[4]

Experimental Protocols for Elucidating Differential Biological Activity

To address the current knowledge gap, the following experimental workflows are proposed for researchers aiming to directly compare the biological activities of (S)- and (R)-2-Hydroxypropanamide.

In Vitro Metabolic Stability Assay

Objective: To determine the relative rates of metabolism of the two enantiomers in liver microsomes.

Methodology:

  • Preparation of Microsomes: Prepare liver microsomes from a relevant species (e.g., human, rat).

  • Incubation: Incubate a known concentration (e.g., 1 µM) of this compound and (R)-2-Hydroxypropanamide separately with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using a chiral liquid chromatography-mass spectrometry (LC-MS) method.

  • Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) for each enantiomer. A shorter half-life indicates faster metabolism.

G cluster_workflow Metabolic Stability Assay Workflow start Incubate Enantiomer with Liver Microsomes + NADPH sampling Sample at Time Points start->sampling quench Quench Reaction sampling->quench analysis Chiral LC-MS Analysis quench->analysis end Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->end

References

A Comparative Guide to the Synthesis of L-(-)-Lactamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. L-(-)-Lactamide, a chiral amide of lactic acid, serves as a crucial intermediate in the synthesis of various bioactive molecules and as a versatile, biodegradable solvent. This guide provides a comprehensive comparative analysis of the primary methodologies for synthesizing L-(-)-Lactamide, offering in-depth technical insights, validated experimental protocols, and a critical evaluation of each approach to empower researchers in making informed decisions for their specific applications.

Introduction to L-(-)-Lactamide and its Synthetic Importance

L-(-)-Lactamide (2-hydroxypropanamide) is a white crystalline solid with a melting point of 73-76 °C.[1][2] Its utility spans from being a building block in asymmetric synthesis to applications in cosmetics and agrochemical formulations due to its low toxicity.[3] The stereochemistry at the C2 position is critical for its biological activity and its efficacy as a chiral auxiliary. Consequently, the development of efficient and stereoselective synthetic routes to L-(-)-Lactamide is of significant interest. This guide will explore and compare three major synthetic pathways: traditional chemical synthesis, enzymatic biotransformation, and chemoenzymatic strategies.

Chemical Synthesis: The Classical Approach

The chemical synthesis of lactamide has been established for decades, with the most common method being the ammonolysis of lactate esters.[4] This approach is valued for its simplicity and scalability.

Ammonolysis of Ethyl L-Lactate

This method involves the direct reaction of ethyl L-lactate with ammonia. To achieve a reasonable reaction rate and yield, this reaction is typically carried out under high pressure.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ethyl lactate. This is followed by the elimination of ethanol, yielding L-lactamide. The use of a chiral starting material, L-ethyl lactate, is intended to result in the corresponding L-lactamide, assuming no racemization occurs under the reaction conditions.

Causality in Experimental Choices:

  • High Pressure: Liquid ammonia is used to achieve a high concentration of the nucleophile, driving the reaction forward. This necessitates a pressure vessel to contain the ammonia at room temperature.[4]

  • Excess Ammonia: A large excess of ammonia is used to ensure complete conversion of the ester and to minimize side reactions.

  • Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester back to lactic acid and the hydrolysis of the product amide.

Workflow for Ammonolysis of Ethyl L-Lactate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Ethyl L-Lactate Ethyl L-Lactate Pressure Vessel Pressure Vessel Ethyl L-Lactate->Pressure Vessel Liquid Ammonia Liquid Ammonia Liquid Ammonia->Pressure Vessel Reaction_at_RT Reaction at Room Temperature (24 hours) Pressure Vessel->Reaction_at_RT Seal Venting Vent Excess Ammonia Reaction_at_RT->Venting Ether Wash Wash with Anhydrous Ether Venting->Ether Wash Filtration Filtration Ether Wash->Filtration Drying Air Dry Filtration->Drying L-Lactamide L-Lactamide Drying->L-Lactamide

Caption: Workflow for the chemical synthesis of L-Lactamide via ammonolysis.

Catalytic Hydration of Lactonitrile

An alternative chemical route involves the hydration of lactonitrile in the presence of a manganese oxide catalyst.[1][5] This method can be advantageous as it avoids the use of high-pressure ammonia.

Mechanism: The nitrile group of lactonitrile is hydrated to an amide group. The manganese oxide catalyst facilitates this transformation. The stereochemistry of the final product depends on the chirality of the starting lactonitrile.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods offer a more sustainable and highly selective alternative to classical chemical synthesis, operating under mild conditions and often with excellent stereospecificity.[6]

Nitrile Hydratase-Mediated Hydration of Lactonitrile

The use of nitrile hydratase (NHase) containing microorganisms, such as Rhodococcus pyridinivorans, has emerged as a promising method for lactamide synthesis.[3][7]

Mechanism: The NHase enzyme contains a non-heme iron or non-corrin cobalt center that activates the nitrile group of lactonitrile, facilitating its hydration to L-lactamide with high specificity.

Causality in Experimental Choices:

  • Whole-Cell Biocatalyst: Using whole cells (either free or immobilized) is often more cost-effective than using purified enzymes as it eliminates the need for costly and time-consuming enzyme purification. Immobilization of cells on a support like chitosan can enhance stability and allow for easier catalyst recovery and reuse.[8]

  • Fed-Batch Reaction: Lactonitrile can exhibit substrate inhibition at higher concentrations. A fed-batch approach, where the substrate is added incrementally, helps to maintain a low substrate concentration, thus maximizing enzyme activity and overall productivity.[7][9]

  • Inducer Addition: The expression of nitrile hydratase in Rhodococcus pyridinivorans can be enhanced by adding an inducer, such as lactamide itself, to the growth medium, leading to higher enzymatic activity.[7]

Workflow for Enzymatic Synthesis of L-Lactamide

cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Product Recovery Culture Culture Rhodococcus pyridinivorans Induction Induce NHase Expression Culture->Induction Harvest Harvest Cells Induction->Harvest Bioreactor Bioreactor Harvest->Bioreactor Centrifugation Centrifugation Bioreactor->Centrifugation Lactonitrile Lactonitrile Fed-Batch Fed-Batch Addition of Lactonitrile Lactonitrile->Fed-Batch Fed-Batch->Bioreactor Supernatant Collect Supernatant Centrifugation->Supernatant Drying Air Dry Supernatant->Drying L-Lactamide L-Lactamide Drying->L-Lactamide

Caption: Workflow for the enzymatic synthesis of L-Lactamide using nitrile hydratase.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic strategies combine the advantages of chemical and enzymatic reactions to create highly efficient and selective synthetic routes.[10] For L-(-)-Lactamide, a key chemoenzymatic approach involves the kinetic resolution of a racemic mixture.

Asymmetric Hydrolysis of DL-Lactamide

This method utilizes an enzyme that selectively hydrolyzes one enantiomer of lactamide, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a microorganism capable of asymmetrically hydrolyzing DL-lactamide can be used to produce D-lactic acid and leave behind L-lactamide.[11]

Mechanism: An amidase enzyme specifically recognizes and catalyzes the hydrolysis of D-lactamide to D-lactic acid and ammonia, while leaving L-lactamide untouched. This allows for the separation of the desired L-enantiomer.

Causality in Experimental Choices:

  • Enzyme Selection: The choice of microorganism or enzyme is critical and must exhibit high enantioselectivity for the hydrolysis of one enantiomer over the other.

  • pH Control: As the reaction produces ammonia, the pH of the reaction medium will increase. pH control is essential to maintain optimal enzyme activity and prevent potential side reactions.

  • Product Separation: An efficient method for separating the unreacted L-lactamide from the D-lactic acid and other reaction components is necessary for obtaining a pure product.

Comparative Analysis of Synthesis Methods

ParameterChemical Synthesis (Ammonolysis)Enzymatic Synthesis (Nitrile Hydratase)Chemoenzymatic Synthesis (Asymmetric Hydrolysis)
Starting Material L-Ethyl LactateL-Lactonitrile or DL-LactonitrileDL-Lactamide
Key Reagents/Catalyst Liquid AmmoniaNitrile Hydratase (e.g., from Rhodococcus pyridinivorans)Enantioselective Amidase
Reaction Conditions High pressure, room temperatureAmbient pressure, 25-45°C, neutral pHAmbient pressure and temperature, controlled pH
Typical Yield 65-70%[4]High conversion (up to 100%)[7][9]Theoretically max 50% for L-lactamide
Enantiomeric Excess (e.e.) Dependent on starting material purity; potential for racemizationHigh (often >99%)High (often >99%)
Advantages Well-established, simple procedure, high throughputHigh selectivity, mild conditions, environmentally friendly, high purity product[6][7][9]Excellent enantioselectivity
Disadvantages Harsh conditions (high pressure), safety concerns with liquid ammonia, potential for side reactionsSubstrate inhibition, requires biocatalyst preparationMaximum theoretical yield of 50%, requires separation of product from substrate and co-product
Catalyst/Enzyme Reusability Not applicableImmobilized cells can be reused for multiple cycles[8]Immobilized enzyme can be reused

Detailed Experimental Protocols

Protocol for Chemical Synthesis via Ammonolysis of Ethyl L-Lactate

This protocol is adapted from Organic Syntheses.[4]

  • Place 125 g (1.06 moles) of ethyl L-lactate in a suitable Pyrex container and cool it in a dry ice-acetone bath.

  • Once the ester is cooled below the boiling point of ammonia, add 125 ml of liquid ammonia.

  • Transfer the mixture to a steel pressure bomb and allow it to warm to room temperature.

  • Let the reaction proceed for 24 hours.

  • Slowly vent the excess ammonia from the pressure bomb.

  • Remove the last traces of ammonia under reduced pressure.

  • Stir the reaction product with 200 ml of anhydrous ether to dissolve any unreacted ester and ethanol.

  • Filter the solid residue, wash it with ether, and air-dry to obtain L-lactamide.

  • Expected yield: 65-70 g (65-70%).

Protocol for Enzymatic Synthesis using Rhodococcus pyridinivorans

This protocol is a representative procedure based on published research.[3][7]

  • Cell Culture and Induction: Cultivate Rhodococcus pyridinivorans NIT-36 in a suitable growth medium. To induce nitrile hydratase expression, supplement the medium with lactamide. A 1.7-fold increase in enzyme activity can be achieved by double feeding of the inducer.[7]

  • Biocatalyst Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). The resulting resting cells can be used directly or after immobilization.

  • Biotransformation: In a 1 L reaction vessel, suspend the R. pyridinivorans cells (e.g., 2 mg/ml dry cell weight) in potassium phosphate buffer (pH 7.0).

  • Fed-Batch Reaction: Initiate the reaction at 45°C. Add lactonitrile in a fed-batch manner. For example, add 15 mM of lactonitrile every 30 minutes.[3][7]

  • Reaction Monitoring: Monitor the conversion of lactonitrile to lactamide using HPLC.

  • Product Recovery: After complete conversion, centrifuge the reaction mixture to remove the cells. The supernatant containing the lactamide can be collected and the product isolated by drying.

Conclusion and Future Outlook

The choice of synthesis method for L-(-)-Lactamide depends critically on the desired scale, purity requirements, and available resources.

  • Chemical synthesis via ammonolysis remains a viable option for large-scale production where the handling of high-pressure ammonia is feasible, though attention must be paid to potential racemization and downstream purification.

  • Enzymatic synthesis using nitrile hydratase represents a highly attractive green alternative, offering exceptional selectivity and purity under mild conditions.[6][7][9] Overcoming substrate inhibition through process engineering, such as fed-batch strategies, is key to achieving high productivity.[7] Further developments in enzyme immobilization and strain improvement are expected to enhance the economic feasibility of this route.[8]

  • Chemoenzymatic synthesis provides an excellent method for achieving very high enantiomeric purity, particularly when a racemic starting material is more readily available. However, the inherent 50% yield limitation and the need for efficient product separation are important considerations.

For researchers and professionals in drug development, where high enantiopurity is non-negotiable, the enzymatic and chemoenzymatic routes offer significant advantages. As the principles of green chemistry become increasingly integrated into industrial processes, the adoption of biocatalytic methods for the synthesis of chiral intermediates like L-(-)-Lactamide is poised to become the new standard.

References

A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-2-Hydroxypropanamide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures.[1] Among the various techniques available, chiral resolution via diastereomeric salt crystallization remains a widely employed and scalable method.[2] This guide provides an in-depth technical comparison of chiral resolving agents, with a particular focus on the potential utility of (S)-2-Hydroxypropanamide (also known as (S)-lactamide) in contrast to established industry standards.

While this compound presents an intriguing structural motif, it is important to note that extensive literature on its application as a primary chiral resolving agent through diastereomeric crystallization is not widely available. Therefore, this guide will first elucidate the fundamental principles and experimental workflows of chiral resolution. Subsequently, it will present a comparative analysis using both established data for common resolving agents and illustrative, projected data for this compound to provide a conceptual framework for its evaluation.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The foundational principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[2] When a racemic mixture, for instance, a racemic carboxylic acid, is reacted with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. The desired enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with an acid or base to break the salt and remove the resolving agent.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation & Recovery racemic Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amide + (S)-Acid-(S)-Amide) racemic->salts Reaction in Solvent agent This compound (Chiral Amine Derivative) agent->salts crystallization Fractional Crystallization salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer ((R)-Acid-(S)-Amide) filtration->less_soluble Solid more_soluble More Soluble Diastereomer ((S)-Acid-(S)-Amide in solution) filtration->more_soluble Filtrate recovery Acidification & Recovery less_soluble->recovery pure_enantiomer Pure (R)-Carboxylic Acid recovery->pure_enantiomer

Comparative Analysis of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is often empirical and is a critical factor in the success of a resolution. An ideal resolving agent should form diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer. Below is a comparative table of commonly used resolving agents against the projected performance of this compound for the resolution of a hypothetical racemic carboxylic acid.

Resolving AgentRacemic SubstrateSolvent SystemYield of Desired Diastereomer (%)Enantiomeric Excess (ee) of Recovered Acid (%)
This compound Racemic IbuprofenEthanol/Water65-75 (Projected)>95 (Projected)
(R)-(-)-1-Phenylethylamine Racemic IbuprofenMethanol70-85>98
(1R,2S)-(-)-Ephedrine Racemic Mandelic AcidAcetone75-90>99
L-(+)-Tartaric Acid Racemic 1-PhenylethylamineEthanol60-75>97

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data for this compound is illustrative and based on the expected properties of a small, functionalized chiral molecule.

This compound as a Resolving Agent: A Prospective View

This compound, being a small, chiral molecule with both a hydroxyl and an amide functional group, offers multiple points of interaction for the formation of diastereomeric salts. The presence of these functional groups allows for the potential of strong hydrogen bonding networks within the crystal lattice of the diastereomeric salt, which could lead to significant differences in crystal packing and, consequently, solubility. Its relatively low molecular weight is also an advantage in terms of cost-effectiveness.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen using this compound

This protocol describes a general procedure for the chiral resolution of a racemic carboxylic acid, using ibuprofen as an example, with this compound.

Materials:

  • Racemic Ibuprofen

  • This compound

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of ethanol. Warm the mixture gently on a hotplate with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of this compound in 20 mL of ethanol. Add this solution dropwise to the stirred ibuprofen solution at room temperature.

  • Crystallization: After the addition is complete, add deionized water dropwise to the mixture until turbidity is observed. Then, add a few drops of ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) solution.

  • Recovery of Enantiomer: Suspend the collected crystals in 50 mL of water and add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylic acid and break the diastereomeric salt.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the ibuprofen into diethyl ether (3 x 30 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Salt Formation cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation cluster_4 Step 5: Recovery cluster_5 Step 6: Final Product dissolve Dissolve Racemic Ibuprofen in Ethanol add_agent Add this compound Solution dissolve->add_agent crystallize Induce Crystallization (Cooling) add_agent->crystallize filter Vacuum Filtration crystallize->filter acidify Acidify with HCl filter->acidify extract Extract with Diethyl Ether acidify->extract dry Dry and Evaporate extract->dry product Enantiomerically Enriched Ibuprofen dry->product

Conclusion

The selection of a chiral resolving agent is a multifaceted decision that depends on the specific chemical properties of the racemic mixture and the desired outcome of the resolution. While established resolving agents like tartaric acid and phenylethylamine have a long history of successful application, the exploration of novel agents such as this compound is crucial for expanding the toolbox of the synthetic chemist. The potential for strong intermolecular interactions and its low molecular weight make this compound a promising candidate for further investigation. The experimental protocol provided herein offers a starting point for the evaluation of its efficacy in practical applications. Further research and empirical data are needed to fully characterize its performance against existing standards.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-2-Hydroxypropanamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related substances is paramount. (S)-2-Hydroxypropanamide, also known as lactamide, is a chiral molecule with growing interest in various applications. The ability to accurately measure its concentration in diverse matrices, from bulk substances to biological fluids, underpins the integrity of research and the quality of final products.

This guide provides a comparative analysis of analytical methodologies for the quantification of this compound. As a senior application scientist, my focus extends beyond a mere recitation of protocols. Instead, this document elucidates the rationale behind methodological choices, embeds self-validating systems within the described protocols, and is grounded in internationally recognized regulatory standards. Our exploration will culminate in a detailed validation protocol for a selected, high-performance method, ensuring you are equipped to generate robust and defensible analytical data.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for this compound quantification is a critical decision, contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. Here, we compare the most viable methods, highlighting their intrinsic strengths and weaknesses.

Analytical Method Principle Anticipated Performance Characteristics for this compound Ideal Applications
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Linearity: Excellent. Accuracy & Precision: High. LOD/LOQ: Moderate. Specificity: Good, but may require careful method development to resolve from structurally similar impurities.[1][2][3]Routine quality control, purity assessment of bulk drug substance, and formulation analysis.[2][3]
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase.Linearity: Excellent. Accuracy & Precision: High. LOD/LOQ: Good. Specificity: High for volatile impurities; may require derivatization for the non-volatile lactamide.[4][5]Analysis of residual solvents and volatile impurities in the drug substance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective mass-based detection.Linearity: Excellent over a wide dynamic range. Accuracy & Precision: Very High. LOD/LOQ: Very Low. Specificity: Excellent, enabling quantification in complex matrices.[6][7][8][9][10]Bioanalysis (quantification in plasma, urine, etc.), trace-level impurity analysis, and characterization of metabolites.[7][9]
Enzymatic Assays Specific enzyme-catalyzed reaction producing a measurable signal (e.g., colorimetric, fluorometric).Linearity: Good within a defined range. Accuracy & Precision: Moderate to High. LOD/LOQ: Varies with the specific assay. Specificity: Potentially very high if a specific enzyme for this compound is available; otherwise, may be adapted from L-lactate assays.[11][12][13][14]High-throughput screening, and specific quantification in biological samples where interferences are a concern for other methods.

Detailed Experimental Protocol: RP-HPLC-UV Method for this compound Quantification

This protocol outlines a robust RP-HPLC-UV method for the quantification of this compound, designed for accuracy and reproducibility.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (reagent grade).

  • This compound reference standard.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) hplc_system Equilibrate HPLC System with Initial Mobile Phase Conditions prep_mobile_phase->hplc_system prep_standards Prepare Standard Stock & Calibration Curve Solutions inject_samples Inject Standards and Samples onto C18 Column prep_standards->inject_samples prep_samples Prepare and Filter Sample Solutions prep_samples->inject_samples hplc_system->inject_samples run_gradient Run Gradient Elution at 1.0 mL/min, 30°C inject_samples->run_gradient detect Detect at 210 nm run_gradient->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks generate_curve Generate Calibration Curve (Area vs. Concentration) integrate_peaks->generate_curve quantify Quantify this compound in Samples generate_curve->quantify

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Validation of the Analytical Method

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[15][16][17][18][19] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22][23]

Validation Parameters and Acceptance Criteria
Parameter Objective Procedure Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze a placebo (matrix without analyte), a spiked placebo, and samples subjected to stress conditions (acid, base, oxidation, heat, light).[24]The peak for this compound should be free from interference at its retention time in the placebo. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a minimum of five concentrations across the specified range. Plot the mean response versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision data.The specified range for which the method is shown to be linear, accurate, and precise.
Accuracy The closeness of the test results to the true value.Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). This can be done by spiking a placebo with known amounts of the analyte.The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicates of a sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.The precision (RSD) at the LOQ should not exceed 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary key parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations.

Validation Process Flow Diagram

G cluster_specificity cluster_quantitative cluster_robustness start Method Validation Protocol specificity Specificity & Forced Degradation start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_node Validation Report & Method Implementation robustness->end_node

Caption: Logical flow for the validation of an analytical method for this compound.

Conclusion

The successful validation of an analytical method is a testament to its reliability and scientific soundness. This guide has provided a comparative overview of potential analytical techniques for the quantification of this compound, with a clear rationale for the selection of RP-HPLC-UV for routine applications. The detailed experimental protocol and the comprehensive validation plan, grounded in ICH guidelines, provide a robust framework for researchers, scientists, and drug development professionals. By adhering to these principles of scientific integrity and causality, the generation of high-quality, defensible data for this compound is not just an objective, but an achievable standard.

References

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating the Performance of L-(-)-Lactamide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral ligand for asymmetric catalysis is a critical determinant of success. This guide offers a detailed comparison of L-(-)-lactamide's performance against other established chiral ligands in key asymmetric transformations. By examining experimental data and the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction optimization.

Introduction: The Quest for Chirality and the Role of Ligands

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule.[1] The profound impact of chirality on biological activity necessitates precise stereochemical control in the synthesis of pharmaceuticals and other bioactive molecules. Chiral ligands, by coordinating to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

L-(-)-Lactamide, a simple and readily available chiral molecule derived from lactic acid, presents an intriguing option as a chiral ligand. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for effective chelation to metal centers. This guide will evaluate its performance in two benchmark reactions for asymmetric catalysis: the transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Transfer Hydrogenation of Ketones: A Comparative Analysis

The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a widely employed transformation in organic synthesis. The reaction typically utilizes a ruthenium catalyst in the presence of a chiral ligand and a hydrogen donor, such as isopropanol.

While direct experimental data for L-(-)-lactamide in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone is not extensively reported in the literature, we can infer its potential performance by comparing it with structurally similar and commonly used chiral amino alcohol ligands.

Table 1: Performance of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

Chiral LigandCatalyst SystemBaseSolventYield (%)ee (%)Reference
(1R,2S)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂KOH2-Propanol7091[2]
(1R,2S)-Norephedrine [RuCl₂(p-cymene)]₂KOH2-Propanol>9592[3]
N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) [RuCl₂(p-cymene)]₂KOH2-PropanolHigh>95[4]

Analysis and Mechanistic Considerations:

The high enantioselectivities achieved with amino alcohol and diamine ligands like 1-amino-2-indanol, norephedrine, and TsDPEN are attributed to the formation of a well-defined, rigid six-membered transition state.[4][5] In this transition state, the chiral ligand, coordinated to the ruthenium center, effectively shields one face of the ketone, directing the hydride transfer from the isopropanol to the other face.

dot

G cluster_workflow Asymmetric Transfer Hydrogenation Workflow start Prochiral Ketone + [Ru]-Chiral Ligand Catalyst + Isopropanol ts Chiral Transition State (Face Shielding) start->ts Coordination & Hydride Transfer product Chiral Secondary Alcohol + Acetone ts->product Product Release

Caption: Workflow of Asymmetric Transfer Hydrogenation.

L-(-)-Lactamide, with its α-hydroxy amide structure, has the potential to form a similar chelating structure with the ruthenium catalyst. The stereocenter adjacent to the coordinating hydroxyl and amide groups would create a chiral pocket around the metal center. However, the relative flexibility of its acyclic backbone compared to the more rigid structures of indanol or TsDPEN might lead to lower enantioselectivity. The electronic properties of the amide group could also influence the catalytic activity. Further experimental investigation is required to definitively position L-(-)-lactamide's performance relative to these established ligands.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-amino alcohol catalyst system.

  • Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol, 0.005 mmol). Anhydrous 2-propanol (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, acetophenone (1.0 mmol) is added.

  • Initiation: The reaction is initiated by the addition of a solution of KOH in 2-propanol (e.g., 0.1 M solution, 0.05 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 33°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.[1][6]

  • Work-up: Upon completion, the reaction is quenched with the addition of 2 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • Purification and Analysis: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the 1-phenylethanol is determined by chiral HPLC or GC analysis.

Enantioselective Addition of Diethylzinc to Aldehydes: A Performance Benchmark

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that generates valuable chiral secondary alcohols. The performance of the chiral ligand is paramount in controlling the stereochemical outcome of this reaction.

Here, we compare the potential performance of L-(-)-lactamide with well-established chiral ligands in the addition of diethylzinc to benzaldehyde.

Table 2: Performance of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral LigandCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
(-)-DAIB (3-exo-(dimethylamino)isoborneol) 2Toluene9798[7]
(1R,2S)-Norephedrine 10Toluene9592[8]
(S)-BINOL 10Toluene~9090[9]
Carbohydrate-based β-amino alcohol 20Hexane10092[10]

Analysis and Mechanistic Insights:

The mechanism of the diethylzinc addition catalyzed by chiral amino alcohols is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to one enantiotopic face of the aldehyde carbonyl. The stereochemical outcome is determined by the geometry of the transition state, where the chiral ligand dictates the facial selectivity.

dot

G cluster_workflow Enantioselective Diethylzinc Addition Workflow start Chiral Amino Alcohol + Diethylzinc complex Chiral Zinc-Alkoxide Complex start->complex Deprotonation ts Aldehyde Coordination & Transition State complex->ts Coordination product Chiral Secondary Alcohol ts->product Ethyl Transfer

Caption: Workflow of Enantioselective Diethylzinc Addition.

L-(-)-Lactamide, with its α-hydroxy amide functionality, can act as a bidentate ligand, forming a five-membered chelate ring with the zinc atom. The chirality of the lactamide would then influence the orientation of the reactants in the transition state. While no direct experimental data is readily available for L-(-)-lactamide in this specific reaction, its structural similarity to other β-amino alcohols suggests it could be a viable ligand. However, factors such as the acidity of the amide N-H and the steric bulk around the chiral center would play a crucial role in determining its effectiveness.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

  • Catalyst Formation: In a flame-dried, nitrogen-purged Schlenk flask, the chiral amino alcohol ligand (e.g., (1R,2S)-norephedrine, 0.1 mmol) is dissolved in anhydrous toluene (5 mL). The solution is cooled to 0°C, and a solution of diethylzinc (e.g., 1.0 M in hexanes, 1.2 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Substrate Addition: A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is added dropwise to the catalyst solution at 0°C.

  • Reaction Progress: The reaction is stirred at 0°C and its progress is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched at 0°C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 15 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the potential performance of L-(-)-lactamide as a chiral ligand in asymmetric catalysis, benchmarked against established and well-documented ligands. While direct, comprehensive experimental data for L-(-)-lactamide in these specific transformations is limited, its structural features suggest it could serve as a valuable and cost-effective chiral ligand.

The key to unlocking the full potential of L-(-)-lactamide lies in systematic experimental investigation. Future studies should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of L-(-)-lactamide with other chiral ligands under identical reaction conditions for benchmark reactions like those discussed in this guide.

  • Ligand Modification: Synthesizing derivatives of L-(-)-lactamide to fine-tune its steric and electronic properties for improved enantioselectivity and catalytic activity.

  • Broader Reaction Scope: Exploring the application of L-(-)-lactamide and its derivatives in a wider range of asymmetric transformations.

By undertaking such investigations, the scientific community can fully assess the utility of this readily available chiral building block and potentially expand the toolbox of effective ligands for asymmetric catalysis.

References

A Senior Application Scientist's Comparative Guide to Drug Delivery Systems Utilizing (S)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of drug delivery systems (DDS) incorporating (S)-2-Hydroxypropanamide, commonly known as L-Lactamide. This guide moves beyond a simple recitation of facts to provide a critical comparison of lactamide-based platforms, grounded in experimental evidence and practical insights. As drug development professionals, our goal is to select and design carriers that are not only effective but also safe and manufacturable. This compound, a biocompatible and biodegradable molecule derived from lactic acid, offers a versatile building block for creating sophisticated delivery vehicles.[1] This guide will dissect its role, compare its performance in different systems, and provide the detailed methodologies necessary to replicate and validate these findings in your own research.

The Rationale for this compound in Advanced Drug Delivery

This compound is the amide derivative of L-lactic acid, a natural metabolite in human cellular processes.[2] Its inherent biocompatibility is a primary advantage, minimizing the potential for adverse immune responses—a critical hurdle in translating DDS from the bench to the clinic.[1][3][4][5][6] The presence of both a hydroxyl (-OH) and an amide (-NH2) group provides valuable handles for chemical modification and polymerization, allowing it to be integrated into a variety of polymer backbones or used to functionalize existing materials.[1][7]

This dual functionality is key to its utility. The hydroxyl group can initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, creating biodegradable polyesters with tailored properties.[8][9] The amide group, meanwhile, can enhance hydrophilicity and hydrogen-bonding interactions, potentially improving drug solubility and modulating release kinetics.[10] These attributes position lactamide as a valuable component for designing next-generation nanoparticles, hydrogels, and other polymeric carriers.[1][11][12]

Comparative Analysis of Lactamide-Based Delivery Systems

The true measure of a delivery system lies in its performance. While direct, head-to-head comparative studies of lactamide-based systems are emerging, we can synthesize data from various sources to build a comparative framework. We will evaluate key performance indicators for two prominent systems: polymeric nanoparticles and hydrogels.

Polymeric Nanoparticles

Polymeric nanoparticles are at the forefront of targeted and controlled drug delivery.[13][14] By functionalizing common polymers like Poly(lactic-co-glycolic acid) (PLGA) with lactamide moieties, researchers can fine-tune particle characteristics.

  • Causality Behind Experimental Choices: The choice to functionalize a polymer like PLGA stems from a need to balance its well-documented biodegradability and biocompatibility with improved drug-carrier interactions and release profiles.[11][15][16] The lactamide group can increase the polarity of the polymer matrix, potentially enhancing the encapsulation of hydrophilic drugs and altering the water uptake rate, which in turn governs hydrolysis and drug release.[9]

Diagram: Generalized Workflow for Nanoparticle Synthesis & Characterization

This workflow outlines the logical progression from polymer synthesis to the validation of the final drug-loaded nanoparticles, ensuring a reproducible and well-characterized system.

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization & Validation PHEA PHEA Macroinitiator Polymerization Ring-Opening Polymerization PHEA->Polymerization Lactide L-Lactide Monomer Lactide->Polymerization GraftPolymer PHEA-g-PLLA Copolymer Polymerization->GraftPolymer NP_Formation Nanoprecipitation or Dialysis GraftPolymer->NP_Formation Drug Therapeutic Agent (e.g., Tegafur) Drug->NP_Formation DrugLoadedNP Drug-Loaded Nanoparticles NP_Formation->DrugLoadedNP Size Size & PDI (DLS) DrugLoadedNP->Size Morphology Morphology (TEM/SEM) DrugLoadedNP->Morphology EE Encapsulation Efficiency (%) DrugLoadedNP->EE Release In Vitro Release Study DrugLoadedNP->Release G cluster_NP Nanoparticle Matrix cluster_Release Release Environment (Aqueous) NP Polymer Matrix Drug_Released Free Drug NP->Drug_Released Drug Diffusion Out (Phase 1: Burst/Sustained) Degraded_Polymer Degraded Polymer (Lactic Acid, etc.) NP->Degraded_Polymer Hydrolysis (Matrix Erosion) Drug_Encapsulated Drug Water H₂O Water->NP Diffusion In (Swelling) Degraded_Polymer->Drug_Released Drug Release (Phase 2: Degradation-driven)

References

A Senior Application Scientist's Guide: Benchmarking the Synthesis of L-(-)-Lactamide Against Industrial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Industrial & Scientific Imperative for High-Purity L-(-)-Lactamide

L-(-)-Lactamide (2-hydroxypropanamide) is a versatile, chiral building block derived from the naturally occurring L-lactic acid.[1] Its significance spans multiple high-value sectors, including pharmaceuticals, where its biocompatibility is leveraged in drug delivery systems; cosmetics, as a moisturizing and skin-conditioning agent; and as a monomer for the creation of specialized biodegradable polymers.[2][3] The molecule's chirality is paramount; its stereochemistry dictates its biological activity and physical properties. Consequently, the robust, scalable, and stereoselective synthesis of L-(-)-Lactamide is a critical objective.

This guide provides an in-depth comparison of prevalent and emerging synthesis methodologies for L-(-)-Lactamide. We will establish the traditional industrial process—ammonolysis of an L-lactate ester—as our benchmark and critically evaluate alternative chemical and biocatalytic routes against it. The analysis is grounded in key performance indicators (KPIs): yield, chemical and optical purity, reaction conditions, safety, and environmental impact. Our aim is to equip researchers and process chemists with the necessary data to make informed decisions, balancing classical efficiency with the advantages of modern, sustainable chemistry.

Part 1: The Industrial Gold Standard: Ammonolysis of Ethyl L-Lactate

The reaction of lactate esters with ammonia is a well-documented and industrially established method for producing lactamide.[4] This process, a classical nucleophilic acyl substitution, is valued for its high conversion rates and straightforward approach, making it the primary benchmark for any new synthesis protocol.

Causality of the Experimental Design

The choice of reagents and conditions is dictated by fundamental chemical principles. Liquid ammonia serves as both the nitrogen source and the solvent, providing a high concentration of the nucleophile to drive the reaction forward. The reaction is conducted in a sealed steel pressure apparatus because the process requires pressures significantly above ambient to maintain ammonia in its liquid state as the mixture warms to room temperature.[4] The final wash with absolute ether is a critical purification step; it selectively dissolves the unreacted ethyl lactate starting material and the ethanol byproduct, leaving behind the more polar, solid L-Lactamide product.[5]

Experimental Protocol: Synthesis of L-(-)-Lactamide via Ammonolysis

This protocol is adapted from the established procedure in Organic Syntheses.[4][5]

Materials:

  • L-(-)-Ethyl lactate (>99% e.e.), 125 g (1.06 moles)

  • Liquid ammonia, 125 mL

  • Dry ice-acetone bath

  • Steel pressure apparatus (bomb) rated for >10 atm

  • Absolute ether, 200 mL

Procedure:

  • Place 125 g of L-(-)-ethyl lactate into a Pyrex container suitable for use within the pressure apparatus.

  • Prepare a dry ice-acetone bath and cool the container with the ethyl lactate until its temperature is well below the boiling point of ammonia (-33 °C). This is crucial to prevent spattering and loss of material upon addition of the liquid ammonia.[4]

  • Carefully and slowly, add 125 mL of liquid ammonia to the cooled ethyl lactate.

  • Securely place the Pyrex container inside the steel pressure apparatus and seal the vessel according to the manufacturer's specifications.

  • Allow the apparatus to warm to ambient room temperature. The internal pressure will rise as the ammonia warms.

  • Let the reaction proceed for 24 hours at room temperature.

  • After the reaction period, slowly vent the excess ammonia gas from the pressure apparatus in a well-ventilated fume hood.

  • Once the pressure has equalized, open the apparatus and remove the product mixture. To remove the last traces of dissolved ammonia, place the mixture under reduced pressure (vacuum).

  • Add 200 mL of absolute ether to the crude product and stir vigorously. This step dissolves remaining ethyl lactate and the ethanol byproduct.

  • Filter the resulting solid residue using a Büchner funnel.

  • Wash the filtered solid with an additional small portion of ether.

  • Air-dry the crystalline product to obtain L-(-)-Lactamide.

Expected Outcome:

  • Yield: 65–70 g (70–74%)[4]

  • Appearance: White crystalline solid

  • Melting Point: 74–75 °C[5]

Process Workflow: Ammonolysis of Ethyl Lactate

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool L-Ethyl Lactate in Dry Ice/Acetone Bath B Add Liquid Ammonia A->B Below -33°C C Seal in Pressure Apparatus B->C D Warm to Room Temp (24 hours) C->D E Vent Excess NH₃ D->E F Remove Traces under Vacuum E->F G Stir with Absolute Ether F->G H Filter Solid Product G->H I Wash with Ether & Air Dry H->I J Final Product: L-(-)-Lactamide I->J

Caption: Workflow for L-(-)-Lactamide synthesis via ammonolysis.

Part 2: Emerging Synthetic Alternatives

While robust, the industrial standard has drawbacks, including the use of pressurized, hazardous liquid ammonia. This has spurred research into alternative routes, particularly those leveraging catalysis and biocatalysis for milder, safer, and more sustainable processes.

A. Chemical Alternative: Catalytic Hydration of Lactonitrile

This method involves the hydration of lactonitrile in the presence of a catalyst, typically manganese oxide, to yield lactamide.[6] It offers high selectivity and avoids the need for a high-pressure apparatus.

Mechanism: The manganese oxide catalyst facilitates the addition of water across the nitrile triple bond. The reaction often includes a nitrogen-containing compound like ammonia, which can enhance catalyst stability and performance.[6]

Benchmarking against the Standard:

  • Advantages: Operates at atmospheric pressure. High selectivity (typically >95%) is achievable.[6]

  • Disadvantages: Lactonitrile is an extremely toxic and hazardous starting material, posing significant safety and handling challenges. Catalyst preparation and lifetime are critical process parameters that require careful optimization.

B. Biocatalytic Alternative: Enzymatic Hydration of Lactonitrile

Biocatalysis offers an environmentally benign route, replacing chemical catalysts with enzymes that operate under mild conditions. Nitrile hydratase enzymes, particularly from Rhodococcus species, are highly effective for this transformation.[7]

Causality of the Experimental Design: The protocol leverages whole-cell biocatalysis. The expression of the necessary nitrile hydratase enzyme is first induced in the Rhodococcus pyridinivorans culture.[7] The reaction is run at a moderately elevated temperature (45°C) to optimize enzyme activity without causing denaturation. A fed-batch approach, where the lactonitrile substrate is added incrementally, is critical. This strategy prevents substrate inhibition of the enzyme, a common phenomenon in biocatalysis where high concentrations of the starting material can saturate and deactivate the enzyme's active sites, thus ensuring complete conversion.[7]

Experimental Protocol: Biocatalytic Synthesis via Nitrile Hydratase

This protocol is a representative example based on described methodologies.[7]

Materials:

  • Rhodococcus pyridinivorans NIT-36 cell culture

  • Culture growth medium and inducer (e.g., lactamide)

  • L-Lactonitrile

  • Phosphate buffer (pH 7.0)

  • 1 L temperature-controlled reaction vessel

Procedure:

  • Enzyme Expression: Cultivate Rhodococcus pyridinivorans NIT-36 in a suitable growth medium. Induce the expression of the nitrile hydratase enzyme by adding a small amount of lactamide to the culture, which can increase enzyme activity significantly.[7]

  • Cell Harvesting: Harvest the cells from the culture medium via centrifugation and wash with phosphate buffer to remove residual media components.

  • Reaction Setup: Resuspend the cell pellet in the reaction vessel containing phosphate buffer. Bring the vessel to the optimal reaction temperature of 45°C.

  • Fed-Batch Reaction: Begin stirring the cell suspension. Incrementally add L-lactonitrile to the reaction mixture. Monitor the conversion of lactonitrile to L-lactamide using HPLC. The goal is to maintain a low but steady concentration of the substrate.

  • Reaction Completion: Continue the fed-batch addition until the desired total substrate concentration is reached. Allow the reaction to proceed to completion (e.g., complete conversion of 15 mM lactonitrile can be achieved in as little as 30 minutes under optimal conditions).[7]

  • Product Isolation: Separate the cells from the reaction mixture by centrifugation or filtration. The supernatant contains the aqueous solution of L-Lactamide.

  • Purification: The product can be isolated from the aqueous solution by evaporation of water and subsequent purification steps like recrystallization, if necessary.

Process Workflow: Biocatalytic Synthesis

cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction (45°C) cluster_workup Product Isolation A Cultivate Rhodococcus Cells B Induce Nitrile Hydratase Expression A->B C Harvest & Wash Cells B->C D Resuspend Cells in Buffer C->D E Fed-Batch Addition of L-Lactonitrile D->E F Monitor Conversion (HPLC) E->F G Separate Cells (Centrifugation) F->G Reaction Complete H Isolate Product from Aqueous Supernatant G->H I Final Product: L-(-)-Lactamide H->I

Caption: Workflow for biocatalytic L-(-)-Lactamide synthesis.

Part 3: Performance Benchmark Comparison

The selection of a synthesis route is a multi-faceted decision. The following table provides a direct comparison of the discussed methods against key industrial and scientific metrics.

ParameterIndustrial Standard (Ammonolysis)Catalytic HydrationBiocatalytic Synthesis (Nitrile Hydratase)
Starting Material L-Ethyl lactate[4]L-Lactonitrile[6]L-Lactonitrile[7]
Key Reagents/Catalyst Liquid Ammonia (reagent & solvent)[4]Manganese oxide catalyst[6]Whole cells (Rhodococcus) or isolated Nitrile Hydratase[7]
Reaction Conditions High pressure, room temperature[4]Atmospheric pressure, elevated temp. (e.g., 70-90°C)Ambient pressure, mild temp. (e.g., 45°C)[7]
Typical Yield 70-74%[4]>90% Conversion[6]Near-quantitative conversion (>99%)[7]
Chemical Purity Good, requires recrystallizationHigh selectivity (>95%)[6]Very high, often minimal byproducts[7]
Optical Purity High (dependent on starting ester)High (dependent on starting nitrile)Excellent (enzymes are highly stereoselective)
Safety Concerns Use of hazardous, high-pressure liquid ammonia[4]Use of extremely toxic lactonitrile[8]Use of toxic lactonitrile; standard biological handling
Environmental Impact High energy input for pressure; hazardous reagentPotential heavy metal catalyst wasteGreen process: mild conditions, biodegradable catalyst, aqueous medium
Scalability Well-established and proven at scaleModerate; catalyst stability and handling of lactonitrile are keyPromising; continuous flow and enzyme immobilization are areas of active development[9]

Part 4: Essential Analytical & Characterization Protocols

Validation of any synthesis requires rigorous analytical characterization to confirm purity, identity, and stereointegrity.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System: HPLC with a UV detector (210 nm).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable.

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 80% acetonitrile / 20% ammonium acetate solution).[8]

  • Sample Preparation: Accurately weigh and dissolve the lactamide product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak area corresponding to lactamide. Purity is calculated by comparing the main peak area to the total area of all peaks. Quantitation is performed against a standard curve of pure lactamide.

Protocol 2: Chiral Purity (Enantiomeric Excess) by Chiral HPLC
  • System: HPLC with UV or Mass Spectrometry (MS) detection.

  • Column: A dedicated chiral column, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® series), is required to separate the L- and D-enantiomers.

  • Mobile Phase: The mobile phase composition is highly column-dependent and must be optimized. It typically consists of a mixture of an organic solvent (e.g., methanol, ethanol) and an aqueous buffer with a chiral selector additive if required.

  • Sample Preparation: Prepare the sample as described for purity analysis.

  • Analysis: Inject the sample. The L- and D-lactamide will elute as two separate peaks. Enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Conclusion and Future Outlook

The traditional ammonolysis of ethyl lactate remains a viable and high-yielding industrial method for L-(-)-Lactamide synthesis. It serves as a crucial benchmark for process efficiency and throughput. However, its reliance on hazardous materials and high-pressure conditions makes it a target for innovation.

Emerging catalytic and, most notably, biocatalytic methods present a compelling future direction. The enzymatic hydration of lactonitrile demonstrates the potential for achieving near-perfect conversion and selectivity under exceptionally mild, environmentally friendly conditions.[7][10] While the toxicity of the lactonitrile feedstock is a significant barrier, future work in chemoenzymatic cascades that can generate and convert such intermediates in situ may mitigate this risk.[9][11] For researchers and drug development professionals, the choice of synthesis route will increasingly involve a holistic assessment where sustainability, safety, and purity are weighted as heavily as traditional metrics like yield and cost. The continued development of robust biocatalysts and integrated bioprocesses will be pivotal in defining the next generation of industrial standards for chiral amide synthesis.

References

A Comparative Guide to the Cross-Reactivity of (S)-2-Hydroxypropanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic research and drug development, the specificity of biological assays is paramount. The structural similarity between endogenous molecules and exogenous compounds can often lead to cross-reactivity, yielding confounding results and misinterpretations of biological function. This guide focuses on (S)-2-Hydroxypropanamide, also known as L-Lactamide, the amide derivative of the crucial metabolic signaling molecule, L-Lactic acid (L-Lactate).[1][2][3]

L-Lactate, once considered merely a metabolic waste product, is now recognized as a key signaling molecule (a "lactormone") that modulates cellular processes through specific receptors, most notably the G-protein coupled receptor 81 (GPR81 or HCAR1).[4][5] Activation of GPR81 by L-Lactate initiates a signaling cascade that plays a role in lipolysis, inflammation, and cancer metabolism.[4][5][6][7] Given that L-Lactamide shares the same stereochemistry and carbon backbone as L-Lactate, differing only in the substitution of a carboxylic acid with a carboxamide group, a critical question arises for researchers:

Does this structural analogue cross-react in common biological assays designed to measure L-Lactate's concentration or function?

This guide provides a technical framework for addressing this question. We will objectively compare the performance of L-Lactamide against L-Lactate in two fundamentally different, yet commonly employed, assay systems: a cell-based GPR81 receptor activation assay and a cell-free enzymatic lactate quantification assay. The methodologies are presented as self-validating systems, designed to provide researchers with a robust framework for assessing the cross-reactivity of this and other molecular analogues.

Part 1: The Molecular Basis for Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarities and differences between L-Lactate and L-Lactamide.

FeatureL-Lactic Acid (L-Lactate at physiological pH)This compound (L-Lactamide)
Structure L-Lactic AcidL-Lactamide
Functional Group Carboxylic Acid (-COOH)Carboxamide (-CONH₂)
Charge at pH 7.4 Anionic (deprotonated -COO⁻)Neutral
Hydrogen Bonding Can act as H-bond acceptor.Can act as H-bond donor and acceptor.
Molecular Weight 90.08 g/mol 89.09 g/mol [1]

Expert Insight: The primary distinction is the terminal functional group. The negatively charged carboxylate of L-Lactate is often a critical interaction point for binding to receptor pockets or enzyme active sites. Replacing it with a neutral, polar amide group significantly alters the electrostatic potential and hydrogen bonding capacity of the molecule. This single change is the lynchpin of our investigation; it is substantial enough to potentially abolish biological activity, but subtle enough to warrant rigorous cross-reactivity testing.

Part 2: Cross-Reactivity in GPR81 Receptor Signaling Assays

GPR81 is a Gi-coupled receptor.[7] Its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a quantifiable decrease in intracellular levels of cyclic AMP (cAMP).[6][8] This provides a direct functional readout of receptor activation.

Experimental Objective

To determine if L-Lactamide can act as an agonist at the GPR81 receptor and to quantify its potency (EC₅₀) relative to the endogenous ligand, L-Lactate.

Mandatory Visualization: GPR81 Signaling Pathway

GPR81_Pathway cluster_membrane Plasma Membrane GPR81 GPR81 Gi Gi Protein (αβγ) GPR81->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Ligand L-Lactate or L-Lactamide (?) Ligand->GPR81 Binds ATP ATP ATP->AC Downstream Downstream Signaling (e.g., PKA inhibition) cAMP->Downstream Regulates

Caption: GPR81 activation by a ligand inhibits cAMP production.

Methodology: cAMP Competition Assay

This protocol is designed for a 384-well plate format using a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based cAMP assay kit.

Materials:

  • HEK293 or CHO cells stably expressing human GPR81.

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA.

  • Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • L-Lactic acid (sodium salt).

  • This compound (L-Lactamide).

  • Commercial cAMP detection kit (e.g., LANCE™ Ultra cAMP Kit, Cisbio HTRF cAMP dynamic 2).

Protocol Steps:

  • Cell Seeding: Seed GPR81-expressing cells in a 384-well white opaque plate at a density optimized for the assay (e.g., 2,000-5,000 cells/well). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of L-Lactate and L-Lactamide in stimulation buffer. A typical concentration range would be from 100 mM down to 1 µM. Include a "vehicle" control (stimulation buffer only).

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of stimulation buffer containing a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give ~80% of max signal).

    • Immediately add 10 µL of the compound dilutions (L-Lactate, L-Lactamide, or vehicle) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

    • Senior Application Scientist's Note: The inclusion of forskolin is crucial. It directly stimulates adenylyl cyclase to produce a high, stable level of cAMP. The activation of the inhibitory Gi pathway by a GPR81 agonist will then cause a decrease from this elevated baseline, which is much easier to detect than a change from a low basal level. IBMX is included to prevent the degradation of cAMP by phosphodiesterases, ensuring signal stability.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., 20 µL of the antibody/acceptor and donor molecule mix).

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible microplate reader.

Data Analysis and Expected Results

Calculate the dose-response curves for L-Lactate and L-Lactamide using non-linear regression (log(agonist) vs. response). From these curves, determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).

CompoundPredicted EC₅₀ (GPR81 Activation)Interpretation
L-Lactate1-5 mMPositive Control: Establishes the baseline for endogenous ligand potency.
L-Lactamide> 50 mM or No ResponseHigh Cross-Reactivity Unlikely: A significantly right-shifted curve or a flat line indicates that L-Lactamide is a very weak agonist or does not activate GPR81 at all.
L-Lactamide5-20 mMModerate Cross-Reactivity: Suggests L-Lactamide can activate the receptor, but is less potent than L-Lactate.

Trustworthiness Check: The assay is considered valid only if the L-Lactate positive control yields a sigmoidal dose-response curve with an EC₅₀ in the expected low-millimolar range. The difference between the forskolin-stimulated signal and the maximally inhibited signal should provide a sufficient assay window.

Part 3: Cross-Reactivity in Enzymatic Lactate Quantification Assays

Commercial kits for measuring L-Lactate are widely used and typically rely on one of two enzymes: Lactate Dehydrogenase (LDH) or Lactate Oxidase.[9][10] These enzymes catalyze the oxidation of L-Lactate to pyruvate. This reaction is coupled to a secondary reaction that produces a colorimetric, fluorescent, or luminescent signal.[9][10][11][12]

Experimental Objective

To determine if L-Lactamide acts as a substrate for, or an inhibitor of, the enzymes used in a standard L-Lactate quantification assay, which would result in analytical interference.

Mandatory Visualization: Enzymatic Assay Workflow

Enzymatic_Assay cluster_reaction Reaction Step 1 cluster_detection Reaction Step 2 (Detection) Lactate L-Lactate or L-Lactamide (?) Enzyme Lactate Oxidase or LDH Lactate->Enzyme Pyruvate Pyruvate H2O2 H₂O₂ (byproduct) Pyruvate->H2O2 Couples to Enzyme->Pyruvate Oxidizes HRP HRP H2O2->HRP Probe Probe Probe->HRP Signal Colorimetric Signal HRP->Signal Catalyzes

Caption: Workflow for a typical lactate oxidase-based assay.

Methodology: Interference and Recovery Study

This protocol uses a standard colorimetric L-Lactate assay kit.

Materials:

  • Commercial L-Lactate Assay Kit (e.g., from Cell Biolabs, RayBiotech, MyBioSource).[10][11][12]

  • L-Lactate standard (usually included in the kit).

  • This compound (L-Lactamide).

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 510 nm).[11][12]

Protocol Steps:

Part A: Direct Interference Test

  • Prepare L-Lactate Standard Curve: Prepare serial dilutions of the L-Lactate standard in the assay buffer as per the kit's instructions (e.g., from 100 µM down to 0 µM).

  • Prepare L-Lactamide Curve: In parallel, prepare an identical concentration curve using L-Lactamide instead of L-Lactate.

  • Assay Execution: Add 50 µL of each standard and L-Lactamide dilution to separate wells.

  • Reaction Initiation: Add 50 µL of the kit's Reaction Mix to all wells.

  • Incubation: Incubate as directed (e.g., 30 minutes at 37°C, protected from light).[10]

  • Data Acquisition: Measure the absorbance at the specified wavelength.

Part B: Spike and Recovery Test

  • Prepare Samples: Create a set of samples containing a fixed, known concentration of L-Lactate (e.g., 50 µM).

  • Spike Samples: To these samples, add increasing concentrations of L-Lactamide (e.g., 0 µM, 50 µM, 100 µM, 500 µM).

  • Assay Execution: Run the assay on these spiked samples as described above.

  • Data Acquisition and Analysis: Measure the absorbance and use the L-Lactate standard curve (from Part A) to calculate the "measured" L-Lactate concentration in each spiked sample. Calculate the percent recovery:

    • % Recovery = (Measured Lactate Concentration / Expected Lactate Concentration) x 100%

Data Analysis and Expected Results

Table 1: Direct Interference Data

Concentration (µM) L-Lactate Signal (Absorbance) L-Lactamide Signal (Absorbance)
100 ~1.5 ~0.05 (background)
50 ~0.8 ~0.05 (background)
25 ~0.4 ~0.05 (background)
0 ~0.05 ~0.05 (background)

Interpretation: If the L-Lactamide signal remains at background levels across the concentration range, it is not a substrate for the assay enzyme.

Table 2: Spike and Recovery Data

Expected Lactate (µM) Spiked Lactamide (µM) Measured Lactate (µM) % Recovery
50 0 49.5 99%
50 50 50.2 100.4%
50 100 48.9 97.8%
50 500 25.1 50.2%

Interpretation: A recovery rate between 90-110% indicates no interference. A significant drop in recovery (as shown in the last row hypothetically) would suggest that L-Lactamide acts as an inhibitor of the assay enzyme at high concentrations.

Overall Summary and Recommendations

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound in two key types of biological assays.

  • In GPR81 Receptor Activation Assays: Due to the change from a charged carboxylate to a neutral amide, it is hypothesized that L-Lactamide will exhibit very low to no cross-reactivity . The absence of the negative charge likely disrupts a key binding interaction within the GPR81 ligand-binding pocket. If validated, this makes L-Lactamide an excellent negative control for studies investigating GPR81 signaling, helping to distinguish receptor-mediated effects of lactate from its metabolic or pH-altering consequences.

  • In Enzymatic Lactate Quantification Assays: It is hypothesized that L-Lactamide will show minimal to no interference . The specificity of lactate dehydrogenase and lactate oxidase for the carboxylate group of their substrate is typically high. However, at very high, non-physiological concentrations, some weak substrate activity or non-competitive inhibition cannot be entirely ruled out without empirical testing.

References

A Comparative Guide to Biodegradable Polymers Derived from L-(-)-Lactamide: A New Frontier in Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of biodegradable polymers synthesized from L-(-)-lactamide, presenting a comparative perspective against established biomaterials like Poly(L-lactic acid) (PLLA) and its copolymers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and performance of these novel polymers, supported by detailed experimental protocols and comparative data. Our objective is to elucidate the unique advantages offered by the amide-ester backbone of poly(lactamide) derivatives and to provide a practical framework for their evaluation and application.

Introduction: Beyond Conventional Polyesters

The landscape of biodegradable polymers for biomedical applications has long been dominated by aliphatic polyesters, most notably Poly(lactic acid) (PLA) and its copolymers (e.g., PLGA).[1] These materials are prized for their biocompatibility and tunable degradation profiles.[2] However, their application can be limited by factors such as bulk erosion, which can lead to a rapid, uncontrolled release of acidic byproducts and a subsequent inflammatory response.[3]

The introduction of L-(-)-lactamide as a monomer presents a compelling alternative. Lactamide, the amide derivative of lactic acid, allows for the synthesis of polymers containing both ester and amide linkages.[4] This fundamental structural modification is hypothesized to significantly alter the material's properties. The presence of amide groups introduces the potential for hydrogen bonding, which can enhance thermal and mechanical stability. Furthermore, the amide bond's greater resistance to hydrolysis compared to the ester bond suggests a different, potentially more controlled, degradation profile. This guide explores these hypotheses through a detailed comparative analysis, providing the foundational knowledge and practical protocols necessary to investigate this promising class of biomaterials.

Synthesis Pathways: From Monomer to Polymer

The synthesis route is a critical determinant of a polymer's final properties, including its molecular weight, polydispersity, and structural integrity.[5] The established method for producing high-molecular-weight PLLA is the Ring-Opening Polymerization (ROP) of L-lactide, a cyclic dimer of lactic acid.[6][7] This process typically requires a catalyst, such as stannous octoate, and allows for excellent control over molecular weight.[8]

In contrast, polymers from L-(-)-lactamide are more likely synthesized via direct polycondensation, a step-growth polymerization method. While this method can be simpler, achieving high molecular weights can be challenging due to the need to efficiently remove condensation byproducts like water.[5] One potential route involves the melt/solid polycondensation of L-lactamide, possibly catalyzed by systems like tin(II) chloride/p-toluenesulfonic acid, which has been successful for direct polycondensation of L-lactic acid.[5]

G cluster_0 Route 1: Poly(L-lactide) - PLLA (via ROP) cluster_1 Route 2: Poly(L-lactamide) (via Polycondensation) LacticAcid1 L-Lactic Acid Oligomer Low MW Pre-polymer LacticAcid1->Oligomer Polycondensation (-H2O) Lactide L-Lactide (Cyclic Dimer) Oligomer->Lactide Depolymerization (Cracking) PLLA High MW PLLA Lactide->PLLA Ring-Opening Polymerization (ROP) + Catalyst (e.g., Sn(Oct)2) Lactamide L-(-)-Lactamide PolyLactamide High MW Poly(L-lactamide) Lactamide->PolyLactamide Direct Melt Polycondensation (-H2O) + Catalyst

Caption: Comparative synthesis pathways for PLLA and Poly(L-lactamide).

The choice of synthesis directly impacts polymer characteristics. ROP of lactide generally yields polymers with higher molecular weights and lower polydispersity compared to direct polycondensation.[9] This distinction is fundamental to understanding the performance differences explored in the following sections.

Comparative Performance Analysis

This section provides a head-to-head comparison of the predicted properties of poly(L-lactamide) against the well-characterized PLLA. The insights for poly(L-lactamide) are derived from established principles of polymer chemistry, considering its unique amide-ester structure.

Thermal and Mechanical Properties

The introduction of amide groups is expected to create intermolecular hydrogen bonds, leading to a more rigid polymer backbone. This should translate to a higher glass transition temperature (Tg) and potentially improved mechanical strength compared to PLLA.[10]

PropertyPoly(L-Lactide) (PLLA)Poly(L-lactamide) (Hypothesized)Significance & Rationale
Glass Transition (Tg) 55 - 65 °C[8]> 70 °CIncreased chain rigidity from H-bonding restricts segmental motion, requiring more thermal energy for transition.
Melting Temperature (Tm) 170 - 180 °C[8]Potentially HigherEnhanced chain packing and stronger intermolecular forces due to H-bonds could lead to a more stable crystalline structure.
Tensile Strength 60 - 70 MPa[11]Potentially HigherStronger intermolecular forces typically correlate with higher tensile strength.
Young's Modulus 2 - 4 GPa[11]Potentially HigherIncreased rigidity from the amide groups would result in a stiffer material.
Degradation Product L-Lactic Acid[12]L-Lactic Acid, AmmoniaThe ultimate breakdown products are expected to be biocompatible and metabolizable.

Causality: The selection of a polymer for a load-bearing application, such as an orthopedic fixation device, hinges on its mechanical properties.[13] A higher tensile strength and modulus, as hypothesized for poly(L-lactamide), would offer superior mechanical support during tissue healing compared to PLLA.

Biodegradation Profile

Biodegradation of aliphatic polyesters like PLLA occurs primarily through the hydrolysis of ester bonds.[14] This process can occur via bulk erosion, where water penetrates the entire polymer matrix, leading to a widespread and sometimes rapid loss of mechanical integrity and a burst release of acidic monomers.[15]

The amide bonds within poly(L-lactamide) are significantly more resistant to hydrolysis than ester bonds. This fundamental chemical difference is the basis for a predicted shift in the degradation mechanism.

  • Slower Degradation Rate: The slower cleavage of amide bonds would reduce the overall rate of polymer degradation.

  • Shift Towards Surface Erosion: With slower water ingress and chain scission, degradation may be more confined to the polymer surface. This is highly desirable as it leads to a more predictable reduction in device size over time and a more constant, controlled release of degradation byproducts and encapsulated drugs.[15]

G cluster_PLLA PLLA Degradation (Bulk Erosion) cluster_PLAmide Poly(L-lactamide) Degradation (Surface Erosion) start_node Polymer Matrix (Implant) p1 Water Penetration (Rapid, Bulk) start_node->p1 a1 Water Penetration (Slow, Surface) start_node->a1 process_node process_node outcome_node outcome_node p2 Ester Bond Hydrolysis (Throughout Matrix) p1->p2 p3 Rapid Loss of Mechanical Integrity p2->p3 p4 Lactic Acid (Bulk Release) p3->p4 a2 Amide/Ester Hydrolysis (Primarily at Surface) a1->a2 a3 Gradual Recession of Surface a2->a3 a4 Lactic Acid / Ammonia (Controlled Release) a3->a4

Caption: Contrasting degradation mechanisms of PLLA and Poly(L-lactamide).

Experimental Verification: Protocols & Workflows

To validate the hypothesized properties of L-(-)-lactamide-derived polymers, rigorous characterization is essential. The following protocols provide a self-validating framework for synthesis and analysis.

Workflow for Polymer Evaluation

A systematic approach ensures that data is reliable and comparable. The causality is clear: each step provides critical data that informs the next, from confirming the polymer's identity and purity to understanding its functional performance.

Caption: Systematic workflow for polymer synthesis and characterization.

Protocol: Thermal Analysis via DSC and TGA

Trustworthiness: This dual protocol provides a comprehensive thermal profile. DSC identifies phase transitions (Tg, Tm), while TGA determines thermal stability and decomposition temperature.[16][17] The combination validates the material's processing window and upper temperature limits.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp-seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Equilibrate at 25 °C. Ramp temperature to 200 °C at a rate of 10 °C/min. This removes the polymer's thermal history.

    • Cooling Scan: Cool the sample from 200 °C to 25 °C at 10 °C/min.

    • Second Heating Scan: Ramp temperature from 25 °C to 200 °C at 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the inflection in the second heating scan. Determine the melting temperature (Tm) from the peak of the melting endotherm.[18]

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 10-15 mg of the dry polymer into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[17]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of degradation and the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Protocol: In Vitro Degradation Study

Expertise: This protocol mimics physiological conditions to provide a relevant assessment of degradation. Measuring both mass loss and changes in the surrounding media pH provides a more complete picture of the degradation process than either measurement alone.[19]

  • Sample Preparation: Prepare multiple identical polymer films or scaffolds (e.g., 10mm x 10mm x 1mm). Dry them under vacuum to a constant weight and record the initial mass (W₀).

  • Incubation: Place each sample into a sterile vial containing 10 mL of phosphate-buffered saline (PBS, pH 7.4). Incubate at 37 °C in a shaking incubator.

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (n=3 per time point).

  • Mass Loss Analysis:

    • Gently rinse the retrieved samples with deionized water to remove salts.

    • Dry the samples under vacuum until a constant weight is achieved. Record the final weight (Wf).

    • Calculate the percentage mass loss: Mass Loss (%) = [(W₀ - Wf) / W₀] * 100.[19]

  • pH Analysis: At each time point, before removing the samples, measure the pH of the PBS solution to quantify the release of acidic or basic degradation byproducts.

  • Molecular Weight Analysis: Optionally, analyze the molecular weight of the degraded polymer samples using GPC/SEC to quantify the extent of chain scission.

Application in Drug Delivery Systems

The choice of polymer is paramount in designing effective drug delivery systems, as it governs the release kinetics of the therapeutic agent.[20][21]

FeaturePLLA-based SystemPoly(L-lactamide)-based SystemAdvantage for Drug Delivery
Release Mechanism Primarily diffusion and bulk erosion.Primarily diffusion and surface erosion.Surface erosion enables more consistent, zero-order release kinetics, which is ideal for long-term therapies.[2]
Release Profile Often exhibits a tri-phasic pattern: initial burst, lag phase, then rapid release.More likely to exhibit a continuous, linear release profile.Avoids the initial burst of drug that can cause toxicity and the lag phase where the drug level may fall below the therapeutic window.
pH Fluctuation Bulk degradation can create a highly acidic microenvironment.Slower, controlled release of byproducts minimizes local pH changes.Improves the stability of pH-sensitive drugs (e.g., proteins, peptides) encapsulated within the matrix.

The slower, more linear degradation profile of a poly(L-lactamide) carrier could be particularly advantageous for delivering sensitive biologics or for applications requiring consistent drug levels over many months, such as long-acting antiretrovirals or hormone therapies.[2]

Conclusion and Future Directions

Polymers derived from L-(-)-lactamide represent a scientifically intriguing and commercially promising evolution in the field of biodegradable materials. By incorporating amide linkages into a polyester backbone, these materials are poised to offer enhanced thermal and mechanical properties alongside a more controlled, surface-eroding degradation profile. These characteristics directly address some of the known limitations of conventional polyesters like PLLA, particularly in the context of long-term implants and sophisticated drug delivery systems.

The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these novel polymers. Future research should focus on optimizing synthesis to achieve high molecular weights, exploring copolymerization with other monomers to further tailor properties, and conducting in-vivo studies to confirm the biocompatibility and degradation kinetics in a physiological environment. As the demand for advanced biomaterials continues to grow, L-(-)-lactamide-based polymers stand out as a versatile platform for innovation.

References

Evaluating the Cost-Effectiveness of L-(-)-Lactamide Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Lactamide, a chiral amide derived from L-lactic acid, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its unique stereochemistry makes it a critical intermediate for the synthesis of various chiral drugs and agrochemicals. The growing demand for enantiomerically pure compounds has spurred the development of several synthetic routes to L-(-)-Lactamide. This guide provides an in-depth, objective comparison of the cost-effectiveness of the primary synthesis routes, supported by experimental data and expert insights, to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Overview of Primary Synthesis Routes

The production of L-(-)-Lactamide is predominantly achieved through four distinct synthetic pathways:

  • Ammonolysis of L-Ethyl Lactate: A classical chemical approach involving the reaction of an ester with ammonia.

  • Catalytic Hydration of L-Lactonitrile: A method that utilizes a catalyst to hydrate a nitrile to an amide.

  • Enzymatic Synthesis via Nitrile Hydratase: A biocatalytic route that employs an enzyme to convert a nitrile to an amide.

  • Ammonolysis of L-Polylactic Acid: A newer approach that uses a biodegradable polymer as a starting material.

This guide will dissect each route, evaluating them on key cost-effectiveness parameters, including raw material and catalyst costs, energy consumption, yield, process safety, and scalability.

Ammonolysis of L-Ethyl Lactate

This traditional method relies on the reaction of L-ethyl lactate with ammonia, typically under pressure.

Reaction Scheme:

Caption: Workflow for L-(-)-Lactamide synthesis via ammonolysis of L-ethyl lactate.

Catalytic Hydration of L-Lactonitrile

This method involves the hydration of L-lactonitrile in the presence of a catalyst, typically a manganese oxide-based catalyst. [1] Reaction Scheme:

Experimental Protocol

A representative procedure is described in a patent, where lactonitrile is subjected to a hydrating reaction in the presence of a manganese oxide catalyst. [1][2][3]The reaction can be carried out in a continuous flow reactor. The catalyst's activity can be maintained for an extended period by co-feeding an oxidizing agent like air. [2][3]

Cost-Effectiveness Analysis
  • Raw Material Costs: L-Lactonitrile is a more specialized and hazardous chemical compared to ethyl lactate. Its price is significantly higher, with small quantities costing upwards of $80 per 100mL . [4]Bulk pricing would be lower but still a major cost driver.

  • Catalyst/Reagent Costs: The manganese oxide catalyst is relatively inexpensive to prepare. [1]However, its lifespan and potential for deactivation are important considerations for long-term operational costs.

  • Energy Consumption: The reaction conditions are generally milder than the ammonolysis of ethyl lactate, not requiring cryogenic temperatures. This would likely result in lower energy consumption.

  • Yield and Productivity: High conversions of lactonitrile (over 80%) and high selectivity for lactamide (over 95%) have been reported. [2][3]The continuous nature of the process can lead to high productivity.

  • Process Safety and Environmental Impact: This is the most significant drawback of this route. Lactonitrile is a highly toxic cyanide-containing compound. [5][6]This necessitates stringent safety protocols, specialized handling equipment, and robust containment measures. Waste disposal of any cyanide-containing materials is a major environmental concern and is expensive. The cost for treating cyanide waste can range from $3 to over $10 per pound , depending on the concentration and complexity of the waste stream. [7][8]Biological treatment methods for cyanide waste are more cost-effective than chemical and physical methods. [3][9]

  • Scalability and Process Complexity: The process is amenable to continuous manufacturing, which is advantageous for large-scale production. However, the infrastructure required to handle highly toxic materials adds to the complexity and cost of scaling up.

Workflow Diagram

Catalytic_Hydration_of_Lactonitrile A Prepare L-Lactonitrile Solution B Continuous Flow Reactor with Manganese Oxide Catalyst A->B C Hydration Reaction B->C D Product Stream C->D G Cyanide Waste Treatment C->G E Purification D->E F L-(-)-Lactamide E->F

Caption: Workflow for L-(-)-Lactamide synthesis via catalytic hydration of L-lactonitrile.

Enzymatic Synthesis via Nitrile Hydratase

This "green" chemistry approach utilizes a nitrile hydratase enzyme, often from microorganisms like Rhodococcus pyridinivorans, to catalyze the hydration of L-lactonitrile to L-Lactamide. [10] Reaction Scheme:

Experimental Protocol

The synthesis typically involves the cultivation of a microorganism that expresses nitrile hydratase. The enzymatic conversion is then carried out by adding lactonitrile to a suspension of the microbial cells or the isolated enzyme. A fed-batch approach is often used to avoid substrate inhibition. The reaction proceeds under mild conditions, for example, at 45°C. [10]

Cost-Effectiveness Analysis
  • Raw Material Costs: Similar to the catalytic hydration route, the cost of L-lactonitrile is a major factor.

  • Catalyst/Reagent Costs: The cost of the nitrile hydratase enzyme is a critical parameter. While the initial cost of enzymes can be higher than traditional chemical catalysts, their high specificity and efficiency can lead to lower overall operational costs. [10]The global industrial enzymes market is growing, which may lead to more competitive pricing. [11][12]The cost of bulk industrial enzymes can range from $1 to over $200 per kilogram , depending on the enzyme's purity and activity. [11][13][14]Immobilization of the enzyme can allow for its reuse, significantly reducing the effective catalyst cost over time. [15]However, the high cost of production and purification of nitrile hydratases can be a challenge. [16]

  • Energy Consumption: Enzymatic reactions are conducted under mild temperature and pressure conditions, leading to significantly lower energy consumption compared to the ammonolysis of ethyl lactate. [10][17]This is a major advantage of biocatalytic processes. [10]

  • Yield and Productivity: Enzymatic conversions can be highly efficient, with reports of complete conversion of the substrate. [10]The high specificity of the enzyme often leads to a very pure product, reducing downstream purification costs.

  • Process Safety and Environmental Impact: While the starting material, lactonitrile, is toxic, the enzymatic process itself is environmentally benign. It avoids the use of harsh reagents and conditions. The waste stream is generally less hazardous than in the purely chemical hydration route, although the unreacted lactonitrile must still be managed.

  • Scalability and Process Complexity: Scaling up enzymatic processes can be challenging due to factors like enzyme stability and the need for sterile conditions for microbial cultivation. However, significant advancements are being made in this area, and enzymatic processes are increasingly being used in industrial-scale manufacturing. [18]

Workflow Diagram

Enzymatic_Synthesis A Cultivate Microorganism (e.g., Rhodococcus) B Induce Nitrile Hydratase Expression A->B C Enzymatic Reaction (Fed-batch of L-Lactonitrile) B->C D Product Mixture C->D E Purification D->E F L-(-)-Lactamide E->F

Caption: Workflow for L-(-)-Lactamide synthesis via enzymatic hydration of L-lactonitrile.

Ammonolysis of L-Polylactic Acid (PLA)

This is a more recent and innovative approach that utilizes L-polylactic acid (PLA), a biodegradable and renewable polymer, as the starting material.

Reaction Scheme (Simplified):

Experimental Protocol

According to a patent, this method involves adding PLA to a solvent and then introducing ammonia gas into the reactor. The reaction is carried out with stirring at elevated temperatures (30-150°C) for a period of 1 to 72 hours. After the reaction, the residual ammonia is collected, and the liquid product containing lactamide is obtained.

Cost-Effectiveness Analysis
  • Raw Material Costs: The price of PLA is a key factor. Currently, PLA prices are in the range of $2.00 to $3.50 per kilogram . [7][10]This is competitive with ethyl lactate. A techno-economic analysis of PLA production from corn stover suggests a minimum selling price of around $2.5 per kilogram. [19]

  • Catalyst/Reagent Costs: This process does not appear to require a catalyst, which is a cost advantage. Ammonia is an inexpensive reagent.

  • Energy Consumption: The reaction requires heating to temperatures between 30°C and 150°C. While this requires energy input, it avoids the extreme cooling needed for the ammonolysis of ethyl lactate.

  • Process Safety and Environmental Impact: This route avoids the use of highly toxic starting materials like lactonitrile, making it a much safer alternative. PLA is a renewable and biodegradable polymer, which adds to the green credentials of this method. The main safety consideration is the handling of ammonia gas at elevated temperatures.

  • Scalability and Process Complexity: The process appears to be relatively straightforward and may be easier to scale up compared to the high-pressure, low-temperature ammonolysis of ethyl lactate or the handling of highly toxic lactonitrile. A techno-economic assessment of recycling waste PLA highlights the economic viability of PLA-based processes. [4][20][21]

Workflow Diagram

Ammonolysis_of_PLA A Add L-Polylactic Acid and Solvent to Reactor B Introduce Ammonia Gas A->B C Heat and React (30-150°C, 1-72h) B->C D Cool and Collect Residual Ammonia C->D E Liquid Product D->E F Purification E->F G L-(-)-Lactamide F->G

Caption: Workflow for L-(-)-Lactamide synthesis via ammonolysis of L-polylactic acid.

Comparative Analysis Summary

The following table provides a semi-quantitative comparison of the different synthesis routes for L-(-)-Lactamide.

Parameter Ammonolysis of L-Ethyl Lactate Catalytic Hydration of L-Lactonitrile Enzymatic Synthesis via Nitrile Hydratase Ammonolysis of L-Polylactic Acid
Raw Material Cost Low-MediumHighHighLow-Medium
Catalyst Cost N/ALowHigh (reusable)N/A
Energy Consumption HighMediumLowMedium
Yield Medium-HighHighHighModerate (estimated)
Safety & Environmental Cost MediumVery HighMediumLow
Scalability DifficultModerateModerate-DifficultModerate
Overall Cost-Effectiveness ModerateLowPotentially HighPotentially High

Decision-Making Flowchart

Decision_Flowchart start Start: Select L-(-)-Lactamide Synthesis Route q1 Is paramount importance placed on personnel safety and minimizing environmental impact? start->q1 q2 Is the use of a highly toxic starting material acceptable? q1->q2 No q4 Are mild reaction conditions and high product purity the top priorities? q1->q4 Yes q3 Is there a high tolerance for upfront capital investment in specialized equipment? q2->q3 No route_lactonitrile Catalytic Hydration of L-Lactonitrile q2->route_lactonitrile Yes route_pla Ammonolysis of L-Polylactic Acid q3->route_pla No route_ethyl_lactate Ammonolysis of L-Ethyl Lactate q3->route_ethyl_lactate Yes q4->route_pla No route_enzymatic Enzymatic Synthesis q4->route_enzymatic Yes

Caption: Decision-making flowchart for selecting a suitable L-(-)-Lactamide synthesis route.

Expert Insights and Recommendations

As a Senior Application Scientist, the choice of a synthesis route for L-(-)-Lactamide is not merely a matter of yield, but a strategic decision that balances cost, safety, and sustainability.

  • For early-stage research and small-scale synthesis, where cost may be less of a concern than obtaining high-purity material, the enzymatic route offers significant advantages. Its high selectivity often simplifies purification, and the mild reaction conditions are well-suited for a laboratory environment.

  • The ammonolysis of L-ethyl lactate , while a well-established method, presents considerable challenges for scaling up due to the need for cryogenic temperatures and high-pressure equipment. This route is likely to be most cost-effective for entities that already possess the necessary infrastructure.

  • The catalytic hydration of L-lactonitrile is a potent route in terms of yield and productivity. However, the extreme toxicity of lactonitrile makes it a high-risk choice. The associated costs of safety measures and waste disposal are substantial and should not be underestimated. This route is only advisable for organizations with extensive experience and infrastructure for handling highly hazardous materials.

  • The ammonolysis of L-polylactic acid emerges as a highly promising route for the future. It combines the benefits of a low-cost, renewable starting material with a safer and more environmentally friendly process compared to the lactonitrile-based methods. While further optimization of yield and reaction times is likely required, this route represents a significant step towards a more sustainable and cost-effective production of L-(-)-Lactamide, particularly for large-scale manufacturing.

Conclusion

The evaluation of different synthesis routes for L-(-)-Lactamide reveals a clear trade-off between established chemical methods and emerging "green" alternatives. While the ammonolysis of ethyl lactate and the catalytic hydration of lactonitrile offer high yields, they are hampered by high energy consumption and significant safety concerns, respectively.

The enzymatic synthesis stands out as a superior option for producing high-purity L-(-)-Lactamide, especially when the reusability of the enzyme is optimized. For large-scale, cost-effective, and sustainable production, the ammonolysis of L-polylactic acid presents a compelling and innovative pathway. As the chemical industry continues to shift towards greener and safer processes, it is anticipated that these latter two routes will gain prominence in the commercial production of L-(-)-Lactamide. The choice of synthesis route will ultimately depend on the specific priorities of the organization, balancing economic considerations with a commitment to safety and environmental responsibility.

References

A Comparative Guide to the Conformational Landscapes of (S)- and (R)-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Chirality, in particular, plays a critical role in determining a drug's efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles. This guide provides an in-depth comparative conformational analysis of (S)-2-hydroxypropanamide and its enantiomer, (R)-2-hydroxypropanamide, offering both theoretical insights and practical experimental and computational protocols.

The Significance of Stereoisomerism in Molecular Conformation

The spatial arrangement of atoms in a molecule, or its conformation, is not static. Molecules are dynamic entities, constantly exploring a range of conformations through the rotation of single bonds. However, not all conformations are equally probable. The relative stability of different conformers is dictated by a delicate balance of steric and electronic interactions. In chiral molecules like 2-hydroxypropanamide, the specific arrangement of substituents around the stereocenter influences these intramolecular forces, leading to distinct conformational preferences for each enantiomer.

While (S)- and (R)-2-hydroxypropanamide share the same chemical formula and connectivity, their different spatial arrangements can lead to subtle yet significant differences in their preferred three-dimensional structures. These conformational nuances can, in turn, affect how they interact with chiral biological targets such as enzymes and receptors, ultimately influencing their biological activity.

Conformational Analysis of 2-Hydroxypropanamide Enantiomers: A Theoretical Overview

The key to understanding the conformational preferences of (S)- and (R)-2-hydroxypropanamide lies in the interplay of steric hindrance and intramolecular hydrogen bonding. The primary rotatable bond influencing the overall shape of the molecule is the C-C bond between the chiral center and the amide group.

A critical stabilizing interaction in 2-hydroxypropanamide is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the amide group (C=O). The formation of this hydrogen bond creates a pseudo-five-membered ring, which can significantly lower the energy of certain conformers.

For both the (S) and (R) enantiomers, we can predict several staggered conformers by rotating around the central C-C bond. The relative energies of these conformers will be influenced by:

  • Gauche interactions: Steric repulsion between bulky groups in close proximity.

  • Intramolecular Hydrogen Bonding: A stabilizing interaction that can override some steric strain.

Due to their mirror-image relationship, the potential energy surfaces of (S)- and (R)-2-hydroxypropanamide are identical. This means that for every stable conformer of the (S)-enantiomer, there is a corresponding mirror-image conformer of the (R)-enantiomer with the exact same relative energy. However, the absolute spatial orientation of these conformers is different, which is the crucial factor in their differential interaction with other chiral molecules.

Comparative Data Summary

While a direct experimental head-to-head comparison of the solution-state conformations of (S)- and (R)-2-hydroxypropanamide is not extensively documented in publicly available literature, we can infer their conformational landscapes based on computational studies and experimental data from analogous chiral hydroxy amides.

FeatureThis compound(R)-2-Hydroxypropanamide
Key Rotatable Bond C2-C1C2-C1
Primary Stabilizing Interaction Intramolecular H-bond (OH···O=C)Intramolecular H-bond (OH···O=C)
Predicted Low-Energy Conformers Staggered conformers allowing for intramolecular H-bonding and minimizing steric interactions.Mirror-image staggered conformers to the (S)-enantiomer, also allowing for intramolecular H-bonding and minimizing steric interactions.
Relative Energies of Conformers The relative energy landscape is a mirror image of the (R)-enantiomer.The relative energy landscape is a mirror image of the (S)-enantiomer.
Expected Spectroscopic Properties (e.g., NMR) In a chiral environment, would exhibit distinct chemical shifts and coupling constants compared to the (R)-enantiomer.In a chiral environment, would exhibit distinct chemical shifts and coupling constants compared to the (S)-enantiomer.

Experimental and Computational Protocols

To empirically determine and compare the conformational landscapes of (S)- and (R)-2-hydroxypropanamide, a combination of experimental and computational techniques is employed.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce dihedral angles and through-space proximities between atoms.

Step-by-Step Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a known concentration of the enantiomerically pure (S)- or (R)-2-hydroxypropanamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton signals.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton scalar coupling networks, confirming signal assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints.

  • Measurement of Coupling Constants: Carefully measure the three-bond coupling constants (³J) between vicinal protons from the high-resolution ¹H spectrum. These values can be related to the corresponding dihedral angles via the Karplus equation.

  • Data Analysis and Structure Calculation: Use the obtained distance and dihedral angle restraints as input for molecular modeling software to generate a family of conformers consistent with the experimental data.

NMR_Workflow cluster_experimental Experimental NMR cluster_computational Computational Analysis Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR COSY 2D COSY H1_NMR->COSY J_Coupling Coupling Constant Measurement H1_NMR->J_Coupling NOESY_ROESY 2D NOESY/ROESY COSY->NOESY_ROESY Data_Analysis Data Analysis NOESY_ROESY->Data_Analysis J_Coupling->Data_Analysis Structure_Calc Structure Calculation Data_Analysis->Structure_Calc

Workflow for NMR-based conformational analysis.
Computational Approach: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

Step-by-Step Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of (S)- or (R)-2-hydroxypropanamide using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the C-C single bond in small increments (e.g., 30°).

  • Geometry Optimization: For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will locate the nearest local energy minimum.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Relative Energy Calculation: Calculate the relative electronic energies and Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.

  • Analysis of Intramolecular Interactions: Analyze the optimized geometries for evidence of intramolecular hydrogen bonding by examining bond lengths and angles.

DFT_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Initial_Structure Generate Initial 3D Structure Conf_Search Perform Conformational Search Initial_Structure->Conf_Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Interaction_Analysis Analyze Intramolecular Interactions Geom_Opt->Interaction_Analysis Energy_Calc Calculate Relative Energies Freq_Calc->Energy_Calc

Workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of (S)- and (R)-2-hydroxypropanamide reveals the fundamental principles of stereochemistry and its impact on molecular structure. While their potential energy surfaces are mirror images, the distinct three-dimensional arrangement of their stable conformers is the basis for their differential recognition by chiral biological systems. The provided experimental and computational protocols offer a robust framework for researchers to investigate the conformational landscapes of these and other chiral molecules, a critical step in modern drug discovery and development.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-2-Hydroxypropanamide (L-Lactamide)

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory waste management is a critical component of ensuring a safe and compliant research environment. For drug development professionals and scientists, the proper disposal of chemical reagents is not merely a logistical task but a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-2-Hydroxypropanamide (CAS No. 2043-47-2), also known as L-Lactamide. The procedures outlined here are synthesized from established safety data sheets and best practices in laboratory safety, emphasizing the causality behind each step to foster a deeper understanding of chemical handling.

Understanding the Compound: Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While this compound is not always classified under the most severe hazard categories, related compounds and available data suggest it should be handled with care. Safety Data Sheets for similar chemicals indicate potential health hazards.

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) or Serious Eye Damage (Category 1) [2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3) [1]

  • Harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, Category 4)

These classifications necessitate a cautious approach. The causality is clear: the chemical properties of amides and hydroxy compounds can lead to irritation or damage upon contact with epithelial tissues. Therefore, all subsequent handling and disposal procedures are designed to minimize exposure.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)Category 4P270, P280, P301+P312, P304+P340
Skin IrritationCategory 2P280, P302+P352, P332+P313
Serious Eye Irritation / DamageCategory 2A / 1P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P271, P304+P340, P312

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure during handling and waste collection. The following PPE and handling protocols are mandatory when working with this compound.

Essential Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[3] If there is a splash hazard, a face shield is also recommended. This creates a physical barrier to prevent contact with the sensitive tissues of the eyes.

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1][4]

Safe Handling Practices:

  • Avoid generating dust if handling the solid form.[1][4]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

In Case of a Spill: Accidental Release Measures

Even with careful handling, spills can occur. A swift and correct response is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5]

  • Contain the Spill: Prevent further spread of the material. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4]

  • Collect Waste: Place the spilled material and all contaminated cleanup materials into a suitable, sealable, and properly labeled container for disposal as chemical waste.[4][5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5]

  • Dispose of Waste: The container with the spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in the next section.

The Core Protocol: Proper Disposal of this compound

This compound and its containers must be treated as chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash. This is because it may be harmful to aquatic life, and its effects on wastewater treatment systems are not well-defined.[3]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Designate a specific waste container for this compound waste. The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[6]

    • Whenever possible, use the original container. If not feasible, use a new, clean container clearly labeled for the waste.

    • Keep the waste container closed except when adding waste.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]

    • Include the approximate concentration and quantity of the waste.

    • Do not mix incompatible wastes in the same container.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]

    • Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[3]

  • Arrange for Pickup:

    • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

    • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

G cluster_prep Preparation & Handling cluster_process Waste Generation & Collection cluster_disposal Final Disposal start Start: Need to use This compound ppe Don appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe handling Handle in well-ventilated area (e.g., Fume Hood) ppe->handling experiment Experimental Use handling->experiment waste_gen Generate Waste (Unused reagent, contaminated items) experiment->waste_gen container Place waste in a designated, compatible, sealed container waste_gen->container labeling Label container clearly: 'Hazardous Waste' + Chemical Name container->labeling storage Store waste container in designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for waste pickup storage->ehs_contact end End: Waste properly disposed by EHS ehs_contact->end

References

A Researcher's Guide to the Safe Handling of (S)-2-Hydroxypropanamide: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of any chemical reagent demands a meticulous approach, and (S)-2-Hydroxypropanamide, a valuable chiral building block, is no exception. This guide provides a comprehensive framework for its safe management in the laboratory, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Understanding the Hazard: A Proactive Approach to Safety

This compound, also known as lactamide, is generally considered to be of low to moderate hazard. However, a thorough risk assessment is the cornerstone of safe laboratory practice. Based on data from analogous compounds, the primary hazards include:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4][5]

While not classified as a hazardous drug that requires the stringent containment of USP <800>, treating it with a high degree of care is a prudent and scientifically sound practice.[7]

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: The most effective control. Always handle this compound in a well-ventilated area.[1][5][8] A chemical fume hood is recommended, especially when manipulating powders or creating solutions, to minimize inhalation exposure.[5] Facilities should be equipped with an eyewash station and a safety shower.[5][9]

  • Administrative Controls: These are the protocols and procedures you establish in your lab. Prohibit eating, drinking, and smoking in areas where chemicals are handled.[1][5][8] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE should be based on a risk assessment of the specific procedure being performed. Below is a detailed breakdown of the necessary equipment.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects against accidental splashes of solutions or contact with airborne powder.[5][8] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield worn over goggles provides an additional layer of protection.[5][10]
Hands Chemical-Resistant Gloves (Nitrile or Latex)Prevents direct skin contact.[5][8][11] Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling concentrated solutions, consider using thicker nitrile gloves.[10]
Body Laboratory CoatA standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.[5][10] Ensure the lab coat is fully buttoned.
Respiratory Not typically required for small-scale use in a fume hood.If working with large quantities of powder outside of a fume hood where dust generation is likely, a NIOSH-approved respirator may be necessary.[5][8] A respiratory protection program, including fit testing, would then be required as per OSHA guidelines.[12][13]
Feet Closed-Toe ShoesProtects feet from spills and falling objects.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing
  • Designate a Handling Area: Perform all manipulations of solid this compound within a chemical fume hood or a designated area with adequate local exhaust ventilation.[1][5]

  • Assemble Materials: Before starting, gather all necessary equipment: the chemical container, spatulas, weigh boats, and your pre-labeled destination container.

  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Weighing: Carefully transfer the desired amount of the solid from the stock container to a weigh boat. Minimize the generation of dust.[8]

  • Transfer: Transfer the weighed solid to your reaction vessel or solvent.

  • Immediate Cleanup: Clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping, which can aerosolize the powder.[8]

Solution Preparation and Use
  • Solvent Addition: Add the solvent to the solid within the fume hood.

  • Handling Solutions: Keep containers of this compound solutions capped when not in use.

  • Post-Handling: After handling, remove gloves using the proper technique (see diagram below) and wash your hands thoroughly with soap and water.[1][5][8]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills, or if you are unsure of the hazard, evacuate the area.

  • Don Additional PPE: For cleaning up a spill, you will need your standard PPE. For larger spills, consider double-gloving and wearing a respirator if there is a risk of inhaling dust.

  • Containment:

    • Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[1][5]

    • Liquid Spills: Use an inert absorbent material to dike and absorb the spill.[1]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][8]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the cleanup materials as hazardous waste.

Waste Disposal
  • Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless directed to do so by your institution's Environmental Health and Safety (EHS) department.[14] Keep it separate from strong oxidizing agents.[14]

  • Containerization: Use clearly labeled, leak-proof containers for all waste.[8][14]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this compound down the sink or in the regular trash.[14]

Visualizing Safety: Workflows and Protocols

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the correct protocol for glove removal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound? BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-Toe Shoes Start->BasePPE CheckPowder Handling solid/powder? CheckSplash High splash potential? CheckPowder->CheckSplash No ConsiderRespirator Work in Fume Hood or Consider Respirator CheckPowder->ConsiderRespirator Yes AddGoggles Upgrade to Chemical Goggles CheckSplash->AddGoggles Yes Proceed Proceed with Task CheckSplash->Proceed No BasePPE->CheckPowder AddFaceShield Add Face Shield over Goggles AddGoggles->AddFaceShield High Volume/ Heated? AddGoggles->Proceed No AddFaceShield->Proceed ConsiderRespirator->CheckSplash

Caption: PPE selection workflow for this compound.

Glove_Removal cluster_steps Proper Glove Removal Technique Step1 1. Grasp the outside edge of one glove at the wrist. Step2 2. Peel it off, turning it inside out. Step1->Step2 Step3 3. Hold the removed glove in your gloved hand. Step2->Step3 Step4 4. Slide your ungloved fingers under the wrist of the remaining glove. Step3->Step4 Step5 5. Peel off the second glove, turning it inside out and enclosing the first glove. Step4->Step5 Step6 6. Dispose of the gloves in the proper waste container. Step5->Step6 Step7 7. Wash hands thoroughly. Step6->Step7

Caption: Step-by-step procedure for safe glove removal.

By integrating these principles, protocols, and a vigilant mindset into your daily laboratory operations, you can confidently handle this compound, ensuring a safe environment for both groundbreaking research and the dedicated scientists who make it possible.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.